molecular formula C125H199N39O47S6 B612383 GaTx2 CAS No. 194665-85-5

GaTx2

Numéro de catalogue: B612383
Numéro CAS: 194665-85-5
Poids moléculaire: 3192.54
Clé InChI: NDCNPIYRYDSDEM-TZZHORBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.

Propriétés

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNPIYRYDSDEM-TZZHORBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C125H199N39O47S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3192.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Dance of a Scorpion Toxin and an Anion Channel: A Technical Guide to the Mechanism of GaTx2 on ClC-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the potent scorpion toxin, GaTx2, reveals its intricate mechanism of action as a high-affinity gating modifier of the ClC-2 chloride channel. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

This compound, a 3.2 kDa peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as the most potent and selective inhibitor of the ClC-2 chloride channel discovered to date.[1][2] Its unique mechanism, which deviates from simple pore blockage, presents a valuable tool for dissecting the complex gating machinery of ClC-2 and offers a potential scaffold for the development of novel therapeutics targeting anion channelopathies. This document synthesizes the current knowledge on the this compound-ClC-2 interaction, providing a core resource for investigators in the field.

Quantitative Analysis of this compound Inhibition on ClC-2

The interaction between this compound and the ClC-2 channel is characterized by exceptionally high affinity and slow kinetics. Multiple studies using two-electrode voltage-clamp (TEVC) and patch-clamp electrophysiology have quantified this potent inhibition. The following table summarizes the key quantitative parameters of this compound's effect on ClC-2 channels.

ParameterValueMethodReference
Apparent Dissociation Constant (KD)~20 pMTwo-Electrode Voltage-Clamp (TEVC)[2][3]
Apparent Dissociation Constant (KD)22 ± 10 pMTwo-Electrode Voltage-Clamp (TEVC)[1][3]
Apparent Dissociation Constant (KD)12 ± 5 pMMulti-channel Patches[1][3]
Association Rate Constant (kon)43 x 106 M-1s-1Two-Electrode Voltage-Clamp (TEVC)[1][3]
Dissociation Rate Constant (koff)0.0034 s-1Two-Electrode Voltage-Clamp (TEVC)[1][3]
Increase in Latency to First Opening~8-foldSingle-channel Recording[1][2]

Mechanism of Action: A Gating Modifier

This compound does not function as a conventional open-channel blocker. Instead, it acts as a gating modifier, subtly altering the conformational changes that lead to channel opening.[1] Electrophysiological evidence strongly indicates that this compound slows the activation of ClC-2 channels.[1][2] This is demonstrated by a significant increase in the latency to the first channel opening upon application of the toxin.[1][2] Crucially, this compound is unable to inhibit already open ClC-2 channels, further supporting its role as a modulator of the channel's gating process rather than a physical occluder of the pore.[1] The inhibition by this compound is also voltage-dependent, suggesting an interaction with the voltage-sensing or gating machinery of the channel.[2]

Signaling Pathway of this compound Action

GaTx2_Mechanism This compound This compound Toxin ClC2_Closed ClC-2 (Closed State) This compound->ClC2_Closed Binds to Extracellular Face Gating_Transition Slower Activation (Increased Latency) ClC2_Closed->Gating_Transition Hyperpolarization ClC2_Open ClC-2 (Open State) No_Block No Inhibition ClC2_Open->No_Block This compound Present Gating_Transition->ClC2_Open

Caption: Proposed mechanism of this compound as a gating modifier of ClC-2.

Experimental Protocols

The characterization of this compound's effect on ClC-2 channels primarily relies on electrophysiological techniques, particularly two-electrode voltage-clamp (TEVC) recordings from Xenopus laevis oocytes expressing recombinant ClC-2 channels.

Expression of ClC-2 Channels in Xenopus Oocytes
  • cRNA Preparation: Linearize the plasmid DNA containing the ClC-2 cDNA and use an in vitro transcription kit to synthesize capped cRNA.

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject each oocyte with 50 nL of ClC-2 cRNA solution (concentration optimized for desired expression level).

  • Incubation: Incubate the injected oocytes at 18°C for 2-5 days in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with pyruvate and gentamicin.

Two-Electrode Voltage-Clamp (TEVC) Recording
  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place a ClC-2 expressing oocyte in the recording chamber and perfuse with the recording solution (e.g., ND96).

  • Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage-Clamp Protocol: Clamp the oocyte membrane potential at a holding potential of -30 mV. To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., from -20 mV to -160 mV in 20 mV increments for 2-5 seconds).

  • This compound Application: After obtaining a stable baseline recording, perfuse the chamber with the recording solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current responses before, during, and after this compound application to determine the extent of inhibition, and the onset and recovery kinetics.

Experimental Workflow for TEVC Analysis of this compound

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Prepare ClC-2 Expressing Xenopus Oocytes Impale Impale Oocyte with Two Electrodes Oocyte_Prep->Impale Electrode_Prep Prepare Microelectrodes Electrode_Prep->Impale Voltage_Clamp Establish Voltage-Clamp (Holding Potential -30 mV) Impale->Voltage_Clamp Baseline Record Baseline Currents (Hyperpolarizing Pulses) Voltage_Clamp->Baseline GaTx2_App Apply this compound via Perfusion Baseline->GaTx2_App Inhibition Record Currents during This compound Application GaTx2_App->Inhibition Washout Washout this compound Inhibition->Washout Recovery Record Recovery Currents Washout->Recovery Analyze Analyze Current Traces: - Inhibition (%) - Onset/Offset Rates - Dose-Response Recovery->Analyze

Caption: A typical experimental workflow for analyzing this compound's effect on ClC-2 using TEVC.

Specificity of this compound

A critical aspect of this compound's utility as a pharmacological tool is its high specificity for ClC-2. Extensive studies have shown that this compound has no significant inhibitory effect on other members of the ClC family, nor on other major classes of chloride channels such as CFTR and GABAC receptors.[1] Furthermore, it does not affect the activity of voltage-gated potassium channels like Shaker and Kv1.2.[4] This remarkable selectivity makes this compound an invaluable probe for isolating and studying the physiological roles of ClC-2 in various tissues and cell types.

Logical Relationships of this compound's Action

GaTx2_Properties This compound This compound High_Affinity High Affinity (~20 pM KD) This compound->High_Affinity Gating_Modifier Gating Modifier This compound->Gating_Modifier Specific Highly Specific for ClC-2 This compound->Specific Slows_Activation Slows Channel Activation Gating_Modifier->Slows_Activation No_Open_Block No Open Channel Block Gating_Modifier->No_Open_Block No_Effect_Other_Channels No Effect on other Cl- or K+ Channels Specific->No_Effect_Other_Channels

Caption: Key properties defining the mechanism of action of this compound on ClC-2 channels.

Conclusion and Future Directions

This compound stands out as a uniquely potent and specific modulator of ClC-2 chloride channels. Its mechanism as a gating modifier provides a powerful lens through which to study the intricate process of ClC-2 activation. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to utilize this toxin in their investigations. Future research, including structural studies of the this compound-ClC-2 complex and the use of this compound to probe the physiological functions of ClC-2 in native systems, will undoubtedly further illuminate the roles of this important anion channel in health and disease, and may pave the way for the development of novel channel-targeted therapies.

References

GaTx2 Peptide Toxin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide toxin GaTx2, a potent and highly specific inhibitor of the ClC-2 voltage-gated chloride channel. This compound was first isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus.[1][2] This document details the discovery, isolation, and characterization of this compound, including its physicochemical properties, mechanism of action, and the experimental protocols utilized in its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and scientific applications of this unique peptide toxin.

Introduction

Voltage-gated chloride channels (ClCs) are crucial for a variety of physiological processes, including the regulation of neuronal excitability and epithelial transport.[3] Among the members of the ClC family, the ClC-2 channel is of particular interest due to its involvement in conditions such as epilepsy and inflammatory bowel disease.[3] The discovery of this compound, a 29-residue peptide with three disulfide bonds, has provided a powerful molecular probe for investigating the structure and function of ClC-2.[3] With an apparent dissociation constant (Kd) in the low picomolar range, this compound is the most potent and selective inhibitor of ClC-2 identified to date, showing no significant activity against other ClC channels or various other ion channels.[1][2] This high affinity and specificity make this compound an invaluable tool for elucidating the physiological roles of ClC-2 and a potential lead compound for the development of novel therapeutics.[3]

Physicochemical Properties and Quantitative Data

The key physicochemical and pharmacological properties of this compound are summarized in the tables below.

PropertyValueReference(s)
Source Leiurus quinquestriatus hebraeus venom[1][2]
Amino Acid Sequence VSCEDCPDHCSTQKARAKCDNDKCVCEPI[1]
Disulfide Bridges Cys3-Cys19, Cys6-Cys24, Cys10-Cys26[1]
Molecular Weight ~3.2 kDa[4]
Structure One α-helix and two β-strands[2][4]

Table 1: Physicochemical Properties of this compound.

ParameterValueExperimental ConditionReference(s)
Dissociation Constant (Kd) ~20 pMVoltage-dependent[1][2]
22 ± 10 pMTEVC at -100 mV[4]
12 ± 5 pMMulti-channel patch at -100 mV[4]
On-rate (kon) 43 x 106 M-1s-1TEVC recordings[3]
Off-rate (koff) 0.0034 s-1TEVC recordings[3]
Specificity Selective for ClC-2No effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABAC, Xenopus ClCa, Shaker B, or Kv1.2 channels[2][4]

Table 2: Pharmacological and Kinetic Data for this compound Inhibition of ClC-2.

Experimental Protocols

Isolation and Purification of this compound from Scorpion Venom

The following is a representative protocol for the isolation and purification of this compound from the venom of Leiurus quinquestriatus hebraeus.

3.1.1. Venom Preparation

  • Lyophilized crude venom is dissolved in a suitable buffer, for example, 20 mM sodium borate, pH 9.0, at a concentration of 10 mg/mL.[5]

  • The solution is vortexed and then centrifuged to remove any insoluble material.[5]

  • The supernatant containing the soluble venom components is collected for further purification.[6]

3.1.2. Chromatographic Purification

A multi-step HPLC approach is typically employed for the purification of peptide toxins from crude venom.

  • Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography): The soluble venom is first subjected to a low-pressure chromatography step, such as size-exclusion chromatography on a Sephadex G-50 column, to separate components based on their molecular weight.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The fractions containing peptides in the molecular weight range of this compound are pooled and subjected to RP-HPLC.

    • A C18 column (e.g., 4.6 x 150 mm) is commonly used.[6]

    • A linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient of 0-60% acetonitrile over 60 minutes at a flow rate of 1 mL/min.[7]

    • Fractions are collected and assayed for their ability to inhibit ClC-2 channels expressed in a heterologous system (e.g., Xenopus oocytes).

    • Active fractions are then subjected to further rounds of RP-HPLC using different gradient conditions or a different column chemistry (e.g., C4 or C8) to achieve purification to homogeneity.

G cluster_0 Venom Preparation cluster_1 Chromatographic Purification CrudeVenom Crude L. q. hebraeus Venom Solubilization Solubilization in Buffer CrudeVenom->Solubilization Centrifugation Centrifugation Solubilization->Centrifugation SolubleVenom Soluble Venom Centrifugation->SolubleVenom SEC Size-Exclusion Chromatography SolubleVenom->SEC RPHPLC1 First Pass RP-HPLC (C18) SEC->RPHPLC1 ActivityAssay1 ClC-2 Inhibition Assay RPHPLC1->ActivityAssay1 RPHPLC2 Second Pass RP-HPLC (e.g., C8) ActivityAssay1->RPHPLC2 ActivityAssay2 ClC-2 Inhibition Assay RPHPLC2->ActivityAssay2 Purethis compound Pure this compound ActivityAssay2->Purethis compound

This compound Purification Workflow

Characterization by Mass Spectrometry

The molecular weight and purity of the isolated this compound are confirmed by mass spectrometry.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

    • An aliquot of the purified peptide is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • The mixture is spotted onto a MALDI target plate and allowed to co-crystallize.

    • The plate is inserted into the mass spectrometer, and the sample is irradiated with a laser to generate ions.

    • The mass-to-charge ratio of the ions is determined.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • The purified peptide is dissolved in a solvent compatible with ESI (e.g., a mixture of water, acetonitrile, and formic acid).

    • The solution is infused into the ESI source of the mass spectrometer, where it is nebulized and ionized.

    • The resulting ions are analyzed to determine their mass-to-charge ratio.

Electrophysiological Analysis

The functional effects of this compound on ClC-2 channels are typically assessed using two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp techniques in mammalian cells expressing the channel.

3.3.1. Two-Electrode Voltage Clamp (TEVC)

  • Xenopus laevis oocytes are injected with cRNA encoding the ClC-2 channel and incubated for 2-5 days to allow for channel expression.

  • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

  • The membrane potential is clamped at a holding potential (e.g., -30 mV).

  • Voltage pulses are applied to activate the ClC-2 channels (e.g., hyperpolarizing pulses to -100 mV for 1 second, followed by a tail pulse to +40 mV).[4]

  • This compound is applied to the bath solution, and the resulting inhibition of the ClC-2 current is measured.

  • Dose-response curves are generated by applying a range of this compound concentrations to determine the Kd.

3.3.2. Patch-Clamp Electrophysiology

  • Mammalian cells (e.g., HEK293 or CHO cells) are transfected with a plasmid encoding the ClC-2 channel.

  • Whole-cell or outside-out patch configurations are established using a glass micropipette.

  • The membrane potential is controlled, and voltage protocols similar to those used in TEVC are applied to elicit ClC-2 currents.

  • This compound is applied to the extracellular solution, and its effect on the channel's activity is recorded.

Mechanism of Action: Gating Modifier

This compound acts as a gating modifier of the ClC-2 channel, rather than a simple pore blocker.[2][3] This is supported by the following observations:

  • This compound slows the activation of ClC-2, increasing the latency to the first channel opening by nearly eight-fold.[2][3]

  • The toxin is unable to inhibit already open ClC-2 channels.[2][3]

  • The inhibitory effect of this compound is voltage-dependent, with greater inhibition observed at more depolarized potentials.[4]

These findings suggest that this compound preferentially binds to the closed or resting state of the ClC-2 channel, thereby stabilizing this conformation and making it more difficult for the channel to open in response to hyperpolarization.

G cluster_0 Normal ClC-2 Gating cluster_1 This compound-Mediated Inhibition ClosedState ClC-2 (Closed) OpenState ClC-2 (Open) ClosedState->OpenState Activation OpenState->ClosedState Deactivation ChlorideInflux Chloride Influx OpenState->ChlorideInflux Hyperpolarization Hyperpolarization Hyperpolarization->ClosedState This compound This compound GaTx2BoundState This compound-ClC-2 (Closed) This compound->GaTx2BoundState BlockedActivation Activation Inhibited GaTx2BoundState->BlockedActivation NoChlorideInflux No Chloride Influx BlockedActivation->NoChlorideInflux

This compound Mechanism of Action

Structure-Activity Relationship

Currently, there is limited information available on the structure-activity relationship of this compound based on the synthesis and analysis of its analogs. The high specificity and affinity of this compound for ClC-2 suggest that its three-dimensional structure, stabilized by the three disulfide bonds, is critical for its activity. The precise residues on this compound that interact with the ClC-2 channel have not yet been fully elucidated. Future studies involving site-directed mutagenesis of this compound and the synthesis of peptide analogs will be crucial for identifying the key pharmacophore and for designing smaller, more drug-like molecules that mimic the inhibitory action of this compound.

Conclusion

This compound is a remarkable peptide toxin that has significantly advanced our understanding of the ClC-2 chloride channel. Its high potency and selectivity make it an indispensable tool for basic research and a promising starting point for the development of novel therapeutics targeting ClC-2-related pathologies. This technical guide has provided a comprehensive overview of the discovery, isolation, characterization, and mechanism of action of this compound, along with detailed experimental protocols. It is hoped that this information will facilitate further research into this fascinating molecule and its therapeutic potential.

References

An In-depth Technical Guide to the Structure and Molecular Properties of GaTx2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a highly potent and specific inhibitor of the ClC-2 chloride channel.[1][2][3] Its remarkable affinity and selectivity make it an invaluable molecular probe for elucidating the physiological and pathophysiological roles of ClC-2 and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, molecular weight, and functional characteristics of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action.

Molecular Structure and Properties of this compound

This compound is a 29-amino acid peptide characterized by a compact structure stabilized by three disulfide bonds.[2][4] This structural arrangement is crucial for its high-affinity interaction with the ClC-2 channel.

Quantitative Data Summary

The key molecular and biophysical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Amino Acid Sequence VSCEDCPDHCSTQKARAKCDNDKCVCEPI--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂₅H₁₉₉N₃₉O₄₇S₆--INVALID-LINK--
Molecular Weight (Da) 3192.54--INVALID-LINK--
3191.25--INVALID-LINK--
~3.2 kDa--INVALID-LINK--
Disulfide Bridges Cys3-Cys19, Cys6-Cys24, Cys10-Cys26--INVALID-LINK--, --INVALID-LINK--
Apparent Dissociation Constant (KD) ~20 pM (voltage-dependent)--INVALID-LINK--, --INVALID-LINK--
22 pM (at -100 mV)--INVALID-LINK--
~50 pM--INVALID-LINK--
Association Rate Constant (kon) 43 x 10⁶ M⁻¹s⁻¹--INVALID-LINK--
Dissociation Rate Constant (koff) 0.0034 s⁻¹--INVALID-LINK--

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the structure and function of this compound.

Purification and Characterization of this compound

This protocol provides a generalized approach for the purification and characterization of this compound from scorpion venom, based on established methods for similar toxins.

Workflow for this compound Purification and Characterization

cluster_purification Purification cluster_characterization Characterization Venom Crude Leiurus quinquestriatus hebraeus Venom Clarification Centrifugation Venom->Clarification HPLC1 Cation-Exchange HPLC Clarification->HPLC1 HPLC2 Reverse-Phase HPLC HPLC1->HPLC2 MassSpec Mass Spectrometry (Molecular Weight) HPLC2->MassSpec Edman Edman Degradation (Amino Acid Sequence) HPLC2->Edman Disulfide Enzymatic Digestion & MS/MS (Disulfide Bridges) HPLC2->Disulfide

Caption: Workflow for the purification and characterization of this compound.

Methodology:

  • Venom Solubilization and Clarification:

    • Lyophilized venom from Leiurus quinquestriatus hebraeus is dissolved in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0).

    • The solution is centrifuged at high speed (e.g., 14,000 x g for 10 minutes) to pellet insoluble material. The supernatant is collected for further purification.

  • Cation-Exchange High-Performance Liquid Chromatography (HPLC):

    • The clarified venom supernatant is loaded onto a cation-exchange column (e.g., PolySULFOETHYL A™).

    • Peptides are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

    • Fractions are collected and screened for activity on ClC-2 channels using electrophysiological methods (see Section 2.2).

  • Reverse-Phase HPLC:

    • Active fractions from the cation-exchange step are pooled and further purified on a reverse-phase C18 column.

    • Peptides are eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a pairing agent like trifluoroacetic acid (0.1%).

    • The purity of the final this compound peak is assessed by analytical reverse-phase HPLC.

  • Structural Characterization:

    • Mass Spectrometry: The molecular weight of the purified peptide is determined using techniques such as MALDI-TOF or ESI-MS.

    • Amino Acid Sequencing: The primary sequence is determined by Edman degradation.

    • Disulfide Bond Mapping: The connectivity of the disulfide bridges is determined by enzymatic digestion (e.g., with trypsin and chymotrypsin) followed by mass spectrometry (MS/MS) analysis of the resulting peptide fragments.

Two-Electrode Voltage Clamp (TEVC) Recordings

TEVC is a powerful technique to study the effect of this compound on ClC-2 channels expressed in Xenopus laevis oocytes.

Workflow for Two-Electrode Voltage Clamp

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis OocytePrep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) OocytePrep->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impale Impale with Voltage & Current Electrodes Placement->Impale Clamp Voltage Clamp to Holding Potential Impale->Clamp Pulse Apply Voltage Pulses Clamp->Pulse Record Record Membrane Current Pulse->Record GaTx2App Apply this compound Record->GaTx2App DataAnalysis Dose-Response & Kinetic Analysis Record->DataAnalysis GaTx2App->Record Washout Washout GaTx2App->Washout Washout->Record

Caption: Workflow for two-electrode voltage clamp (TEVC) experiments.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are harvested from female Xenopus laevis and defolliculated.

    • cRNA encoding the ClC-2 channel is injected into the oocytes.

    • Oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrode Preparation:

    • Glass microelectrodes are pulled to a resistance of 0.5-2 MΩ and filled with 3 M KCl.

  • Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

    • The oocyte is impaled with two electrodes: one to measure the membrane potential and the other to inject current.

    • The membrane potential is clamped at a holding potential where ClC-2 channels are typically closed (e.g., -30 mV).

    • Voltage steps are applied to hyperpolarizing potentials (e.g., -100 mV) to activate ClC-2 channels, and the resulting currents are recorded.

  • This compound Application and Data Analysis:

    • After obtaining a stable baseline recording, this compound is applied to the bath at various concentrations.

    • The effect of the toxin on the amplitude and kinetics of the ClC-2 current is measured.

    • Dose-response curves are generated to determine the KD. The on- and off-rates of inhibition can also be determined.

Outside-Out Macropatch Recording

This technique allows for the study of this compound's effect on a small patch of membrane containing ClC-2 channels, with the extracellular side of the membrane facing the bath solution.

Methodology:

  • Pipette Preparation:

    • Patch pipettes are fabricated from borosilicate glass and fire-polished to a resistance of 1-3 MΩ.

    • The pipette is filled with a solution mimicking the intracellular environment.

  • Seal Formation and Patch Excision:

    • The pipette is brought into contact with the surface of a cell expressing ClC-2 channels (e.g., a Xenopus oocyte or a mammalian cell line).

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The pipette is then slowly withdrawn from the cell, causing the membrane to pull away and reseal, forming an "outside-out" patch with the extracellular face of the membrane exposed to the bath.

  • Recording and this compound Application:

    • The patch is voltage-clamped, and ClC-2 channel activity is recorded in response to voltage steps.

    • This compound is applied to the bath to observe its effect on the channel's gating and conductance. This configuration is particularly useful for determining if the toxin can inhibit already open channels.[4]

Mechanism of Action and Signaling Pathways

This compound is a highly specific gating modifier of the ClC-2 channel.[4] It does not block the pore of open channels but rather binds to the closed state of the channel, thereby slowing its activation and increasing the latency to the first opening.[4] The inhibition is voltage-dependent, with higher affinity at less hyperpolarized potentials.[4]

The downstream signaling consequences of this compound-mediated ClC-2 inhibition are linked to the diverse physiological roles of the ClC-2 channel.

Signaling Pathway of this compound Action

cluster_neuronal Neuronal Regulation cluster_proliferation Cell Proliferation This compound This compound ClC2 ClC-2 Channel (Closed State) This compound->ClC2 Inhibition Inhibition of Activation ClC2_open ClC-2 Channel (Open State) Cl_efflux Reduced Cl⁻ Efflux ClC2_open->Cl_efflux Proliferation Cell Proliferation ClC2_open->Proliferation (permissive role) Inhibition->ClC2_open Excitability Altered Neuronal Excitability Cl_efflux->Excitability IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits the ClC-2 channel, affecting neuronal excitability and cell proliferation.

Pathway Description:

  • Direct Inhibition: this compound binds with high affinity to the closed state of the ClC-2 channel, preventing its transition to the open state. This acts as a "gating modifier," effectively inhibiting the chloride current.[4]

  • Neuronal Excitability: In neurons, ClC-2 channels contribute to the regulation of intracellular chloride concentration and membrane potential.[5][6] By inhibiting ClC-2, this compound can alter chloride homeostasis and neuronal excitability, which is relevant in conditions like epilepsy where ClC-2 dysfunction has been implicated.[4][7]

  • Cell Proliferation: ClC-2 channels have been shown to play a role in cell proliferation. For instance, insulin-like growth factor-I (IGF-I)-induced proliferation of vascular smooth muscle cells is dependent on ClC-2 activity and involves the PI3-kinase (PI3K)/Akt signaling pathway.[8] Inhibition of ClC-2 by this compound would be expected to interfere with such proliferative processes.

Conclusion

This compound stands out as a premier pharmacological tool for the study of ClC-2 chloride channels. Its high affinity and specificity, coupled with a well-defined mechanism of action as a gating modifier, provide researchers with a precise instrument to dissect the multifaceted roles of ClC-2 in health and disease. The detailed molecular properties and experimental protocols presented in this guide are intended to facilitate further investigation into this important ion channel and its potent inhibitor, ultimately paving the way for new therapeutic strategies targeting ClC-2.

References

The Gating Modifier of Anion Channels 2 (GaTx2): A Technical Guide to a High-Affinity ClC-2 Inhibitor, Leiuropeptide II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GaTx2, a potent and selective peptide inhibitor of the voltage-gated chloride channel ClC-2. Also known as Leiuropeptide II, this compound has emerged as a critical pharmacological tool for elucidating the structure, function, and physiological roles of ClC-2, a channel implicated in a variety of cellular processes and disease states.

Introduction to this compound (Leiuropeptide II)

This compound is a 3.2 kDa peptide toxin originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus.[1] Structurally, it is a 29-amino acid peptide cross-linked by three disulfide bonds, forming a stable conformation comprising one α-helix and two β-strands.[1][2] Its primary and most significant pharmacological action is the high-affinity, selective inhibition of the ClC-2 chloride channel.[1][2][3]

Quantitative Pharmacological Profile

This compound is distinguished by its exceptionally high affinity for the ClC-2 channel, making it the most potent inhibitor described to date for any chloride channel.[1][2] Its binding and kinetic parameters have been characterized using various electrophysiological techniques.

ParameterValueExperimental ConditionReference
Apparent Dissociation Constant (Kd) ~20 pMVoltage-dependent, determined by electrophysiology on rabbit ClC-2 channels expressed in oocytes.[1][3]
22 ± 10 pMTwo-Electrode Voltage-Clamp (TEVC) at VM = -100 mV.[4]
12 ± 5 pMMulti-channel patch protocol at -100 mV.[2]
~50 pMNot specified.
Association Rate Constant (kon) 43 x 106 M-1s-1TEVC recordings.[4]
Dissociation Rate Constant (koff) 0.0034 s-1TEVC recordings.[4]
Molecular Weight 3191.25 DaSynthetic peptide.[1]
3192.54 DaNot specified.

Mechanism of Action: A Voltage-Dependent Gating Modifier

This compound does not function as a simple pore blocker. Instead, it acts as a gating modifier, influencing the activation kinetics of the ClC-2 channel in a voltage-dependent manner.[2][4]

Key characteristics of its mechanism include:

  • Slowing of Activation: this compound significantly slows the activation of ClC-2 channels without altering their conductance. It has been shown to increase the latency to the first channel opening by nearly eight-fold.[1][4]

  • State-Dependent Binding: The toxin preferentially binds to the closed state of the channel, thereby preventing or delaying its transition to the open state.[2] this compound is unable to inhibit already open ClC-2 channels.[1][4]

  • Voltage Dependence: The inhibitory effect of this compound is more pronounced at more physiological membrane potentials.[2] This voltage-dependent inhibition is consistent with a gating modification mechanism.

Specificity Profile

A crucial attribute of this compound for research applications is its high selectivity for ClC-2. Extensive studies have demonstrated that this compound has no effect on a wide range of other ion channels at concentrations that are saturating for ClC-2 inhibition.

Channel FamilySpecific Channels Tested (No Effect)Reference
ClC Family ClC-0, ClC-1, ClC-3, ClC-4
Other Chloride Channels CFTR, GABAC, Xenopus ClCa (CaCC)
Potassium Channels Shaker B, Kv1.2[2]

Experimental Protocols

The characterization of this compound's interaction with the ClC-2 channel relies on precise electrophysiological techniques. Below are detailed methodologies for two key experiments.

Two-Electrode Voltage-Clamp (TEVC) for this compound Inhibition Analysis in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on ClC-2 channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.

    • Inject each oocyte with cRNA encoding the human ClC-2 channel (typically 50 nL of a 0.1-1 µg/µL solution).

    • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.

    • Clamp the oocyte at a holding potential where ClC-2 channels are typically closed (e.g., -30 mV).

    • Record baseline ClC-2 currents by applying a series of voltage steps to activate the channel (e.g., hyperpolarizing pulses from -100 mV to -160 mV for 1-2 seconds).

  • This compound Application and Data Acquisition:

    • After establishing a stable baseline recording, perfuse the recording chamber with a solution containing the desired concentration of this compound.

    • Allow the toxin to equilibrate for a sufficient period (e.g., 5-10 minutes) to reach steady-state inhibition.

    • Apply the same voltage-step protocol as in the baseline condition to record ClC-2 currents in the presence of this compound.

    • To assess recovery, perfuse the chamber with the control recording solution to wash out the toxin.

    • Analyze the current amplitudes before, during, and after this compound application to determine the percentage of inhibition and construct dose-response curves.

Whole-Cell Patch-Clamp for Characterizing this compound Effects on ClC-2 in Mammalian Cells

This protocol allows for a more detailed investigation of this compound's effect on ClC-2 gating kinetics in a mammalian expression system.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transiently transfect the cells with a plasmid encoding the human ClC-2 channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

    • Allow 24-48 hours for channel expression.

  • Pipette and Solution Preparation:

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Internal Solution (Pipette Solution): (in mM) 130 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 1 CaCl2, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

    • External Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Recording Procedure:

    • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

    • Identify a transfected cell using fluorescence microscopy.

    • Approach the cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of 0 mV.

    • Apply a voltage protocol to elicit ClC-2 currents (e.g., a series of hyperpolarizing steps from -20 mV to -120 mV).

  • This compound Application and Analysis:

    • Record stable baseline currents.

    • Apply this compound to the bath solution via a perfusion system.

    • Record currents in the presence of this compound after reaching steady-state.

    • Analyze changes in current amplitude, activation kinetics (e.g., time constants of activation), and voltage dependence of gating.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Modulation of ClC-2 Channel Gating

GaTx2_ClC2_Interaction cluster_membrane Cell Membrane ClC2_closed ClC-2 (Closed) ClC2_open ClC-2 (Open) ClC2_closed->ClC2_open Gating (Activation) Chloride_Influx Chloride Influx ClC2_open->Chloride_Influx Allows This compound This compound (Leiuropeptide II) This compound->ClC2_closed Binds to closed state Hyperpolarization Hyperpolarization Hyperpolarization->ClC2_closed Initiates activation

Caption: this compound binds to the closed state of the ClC-2 channel, inhibiting its activation by hyperpolarization.

Experimental Workflow: Characterization of this compound Activity

GaTx2_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Expression Express ClC-2 in Oocytes or Mammalian Cells Electrode_Prep Prepare Microelectrodes and Solutions Baseline Record Baseline ClC-2 Currents Electrode_Prep->Baseline GaTx2_App Apply this compound Baseline->GaTx2_App GaTx2_Record Record Currents in Presence of this compound GaTx2_App->GaTx2_Record Washout Washout this compound GaTx2_Record->Washout Kinetics Analyze Gating Kinetics GaTx2_Record->Kinetics Inhibition Calculate % Inhibition Washout->Inhibition Dose_Response Construct Dose-Response Curve Inhibition->Dose_Response

References

High-Affinity Binding of GaTx2 to ClC-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the high-affinity interaction between the peptide toxin GaTx2 and the voltage-gated chloride channel ClC-2. This compound, isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, stands as the most potent and selective inhibitor of any chloride channel discovered to date, making it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1][2] This document outlines the quantitative binding characteristics, detailed experimental methodologies used for its characterization, and the proposed mechanism of action.

Quantitative Data Summary

The interaction between this compound and ClC-2 is characterized by an exceptionally high affinity, with a dissociation constant (KD) in the low picomolar range.[1][3] The binding is voltage-dependent, with greater inhibitory efficacy observed at more depolarizing potentials.[1] The following table summarizes the key quantitative parameters of this interaction derived from various experimental techniques.

ParameterValueExperimental Condition/MethodSource
Apparent KD ~20 pMVoltage-dependent[2][4]
22 ± 10 pMVM = -100 mV (TEVC)[1][3][5]
~15 pMVM = -100 mV (Multi-channel patch)[1][3]
12 pMMulti-channel patch[5]
On-rate (kon) 4.3 x 107 M-1s-1TEVC Recordings[5]
Off-rate (koff) 0.0034 s-1TEVC Recordings[5]
Recovery Time Constant >300 sFollowing washout (TEVC)[1][3]
Hill Coefficient ~1Dose-response curve at VM = -100 mV[1][3]

Mechanism of Action

This compound does not function as a simple pore blocker. Instead, it acts as a gating modifier, preferentially binding to the closed state of the ClC-2 channel.[1][3][5] This interaction stabilizes the closed conformation, thereby inhibiting the channel's activation gating.[6]

Key characteristics of the mechanism include:

  • State-Dependent Binding : this compound shows a strong preference for the closed or resting state of the ClC-2 channel. Application of the toxin to channels that are already in a steady-state of activation does not cause significant inhibition.[1][3] Inhibition is most prominent when the channels are allowed to close in the presence of the toxin.[1]

  • Slowing of Activation : The primary effect of this compound is a significant slowing of channel activation. It has been shown to increase the latency to the first channel opening by nearly eightfold.[2][5]

  • No Open-Channel Block : The toxin is unable to inhibit or block ClC-2 channels that are already open.[1][4][5]

  • Voltage Dependence : The inhibition of ClC-2 by this compound is strongly voltage-dependent, with greater inhibition observed at more depolarizing potentials (e.g., -60 mV) compared to more hyperpolarized potentials (e.g., -160 mV).[1]

  • High Specificity : this compound is highly selective for ClC-2. It shows no significant inhibitory effect on other ClC family members (ClC-0, ClC-1), other major chloride channels like CFTR and GABAC, or several voltage-gated potassium channels (Shaker, Kv1.2).[1][3][7]

G Closed Closed State Open Open State Closed->Open Hyperpolarization (Activation Gating) Bound This compound-Bound (Stabilized Closed State) Closed->Bound Open->Closed Depolarization (Deactivation) This compound This compound This compound->Closed Bound->Closed Bound->Open

Proposed mechanism of this compound inhibition on the ClC-2 channel.

Experimental Protocols

The characterization of this compound's interaction with ClC-2 has primarily relied on electrophysiological techniques, particularly two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes and patch-clamp analysis.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure whole-cell currents from ClC-2 channels expressed heterologously in Xenopus oocytes.[1]

  • Channel Expression : cRNA for human or rat ClC-2 is synthesized and injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.

  • Recording Setup :

    • Amplifier : GeneClamp 500B amplifier (or equivalent).

    • Software : pClamp software (e.g., v8.4) for data acquisition and analysis.

    • Electrodes : Glass microelectrodes filled with 3 M KCl are used for voltage clamping and current recording.

  • Solutions :

    • Bath Solution (ND96) : Contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, adjusted to a pH of 7.5.

  • Voltage Protocol for Inhibition Assay :

    • Oocytes are clamped at a holding potential (e.g., -30 mV).

    • To measure channel activity, a repetitive pulse protocol is used. For example, the membrane is hyperpolarized with a 1-second voltage pulse to -100 mV to activate the channels, followed by a tail pulse to +40 mV to measure deactivation currents.[1][3] This cycle is repeated every 15 seconds to monitor current stability.[1][3]

    • Once a stable baseline current is established, the bath solution is exchanged for one containing a known concentration of this compound. Solution exchange is typically complete within 10 seconds.[3]

    • The repetitive pulse protocol continues in the presence of the toxin to measure the rate of inhibition onset and the steady-state block.

    • For recovery analysis, the toxin-containing solution is washed out with the control bath solution, and current recovery is monitored over several minutes.[1]

  • Data Analysis : The fractional inhibition is calculated by comparing the steady-state current amplitude in the presence of the toxin to the control current amplitude before toxin application. Dose-response curves are generated by plotting fractional inhibition against a range of this compound concentrations and fitting the data with the Hill equation to determine the apparent KD.[1][3]

G cluster_prep Preparation cluster_exp TEVC Experiment cluster_analysis Data Analysis A Inject ClC-2 cRNA into Xenopus Oocytes B Incubate Oocytes (2-5 days) A->B C Mount Oocyte in Recording Chamber B->C D Impale with Voltage and Current Electrodes C->D E Establish Stable Baseline (Repetitive Pulses) D->E F Perfuse with this compound Solution E->F Apply Toxin G Record Onset of Inhibition F->G H Washout Toxin G->H Remove Toxin J Measure Current Amplitudes (Control vs. Toxin) G->J I Record Recovery from Inhibition H->I I->J K Calculate % Inhibition J->K L Construct Dose-Response Curve K->L M Determine KD and Hill Coeff. L->M

Experimental workflow for TEVC analysis of this compound on ClC-2.
Inside-Out Multi-Channel Patch-Clamp

This technique allows for the study of toxin effects on a small patch of membrane containing multiple channels, providing insights into gating kinetics.

  • Protocol :

    • An inside-out patch is excised from a Xenopus oocyte expressing ClC-2.

    • The patch is voltage-clamped, and channel activity is elicited by hyperpolarizing voltage steps (e.g., to -100 mV or -60 mV).[1]

    • This compound is applied to the extracellular side of the membrane patch.

    • The degree of current inhibition is measured at different voltages to assess the voltage dependence of the toxin's affinity.[1] This method confirmed that this compound does not inhibit open channels but prevents closed channels from opening.[1]

Selectivity Profile

To confirm this compound as a specific inhibitor, its activity was tested against a panel of other ion channels. At concentrations that are saturating for ClC-2 inhibition (e.g., 10-20 nM), this compound showed no significant effect on the following channels[1][3]:

  • ClC Family : ClC-0, ClC-1

  • Other Chloride Channels : CFTR, GABAC, Ca2+-activated Cl- channels (ClCa)

  • Voltage-Gated Potassium Channels : Shaker (ShB-IR), Kv1.2

This high degree of selectivity underscores the utility of this compound as a specific pharmacological probe for isolating and studying ClC-2 function in native tissues and cellular systems.[1][2][4]

References

An In-depth Technical Guide to the Dissociation Constant (KD) of GaTx2 for the ClC-2 Chloride Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (KD) of the peptide toxin GaTx2 for the ClC-2 chloride channel. It includes detailed experimental protocols, quantitative data analysis, and a review of the relevant signaling pathways, designed to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound and ClC-2

The ClC-2 chloride channel is a voltage-gated ion channel expressed in various tissues, including neuronal and epithelial cells, where it plays a crucial role in the passive diffusion of chloride ions across the plasma membrane.[1] Dysregulation of ClC-2 has been implicated in several pathological conditions, making it a potential therapeutic target.

This compound, a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and highly specific inhibitor of the ClC-2 channel.[1] Its high affinity and specificity make it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1]

Quantitative Data: Dissociation Constant (KD) of this compound for ClC-2

The affinity of this compound for the ClC-2 channel is characterized by its dissociation constant (KD), which has been determined using electrophysiological techniques. The interaction is voltage-dependent, with the reported KD values measured at a holding potential of -100 mV.

ParameterReported Value(s)Experimental ConditionReference(s)
Apparent Dissociation Constant (KD) ~20 pMTwo-Electrode Voltage-Clamp (TEVC) at -100 mV[2]
22 ± 10 pMTEVC on Xenopus oocytes[3]
12 ± 5 pMMulti-channel patch clamp[3]
~15 pMTEVC and pipette backfill diffusion
Association Rate Constant (kon) 43 x 10^6 M⁻¹s⁻¹TEVC recordings[1]
Dissociation Rate Constant (koff) 0.0034 s⁻¹TEVC recordings[1]

Experimental Protocols

The determination of the KD of this compound for ClC-2 predominantly relies on the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.

Xenopus Oocyte Preparation and cRNA Injection
  • Oocyte Harvesting : Ovarian lobes are surgically removed from anesthetized female Xenopus laevis frogs.[4]

  • Defolliculation : The ovarian tissue is broken into small clusters and treated with collagenase type IA (2 mg/mL) in a calcium-free OR2 solution to remove the follicular layer.[4][5]

  • Oocyte Selection : Stage V-VI oocytes are selected based on their size and healthy appearance.[6]

  • cRNA Preparation : The cRNA encoding the human ClC-2 channel is synthesized in vitro from a linearized cDNA template.

  • Microinjection : A Nanoject II injector is used to inject approximately 50 nL of ClC-2 cRNA into the cytoplasm of each oocyte.[7]

  • Incubation : Injected oocytes are incubated for 2-7 days at 18°C in ND96 solution supplemented with antibiotics to allow for channel expression.[6]

Two-Electrode Voltage-Clamp (TEVC) Recordings
  • Solutions :

    • ND96 Bath Solution (in mM) : 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4.[4]

    • Electrode Solution : 3 M KCl.[1]

  • Electrode Preparation : Glass microelectrodes are pulled to a resistance of 0.5-2 MΩ and filled with 3 M KCl.[1]

  • Oocyte Impalement : An oocyte expressing ClC-2 is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.[8]

  • Voltage-Clamp Protocol :

    • The oocyte is voltage-clamped at a holding potential of -30 mV.

    • To elicit ClC-2 currents, a hyperpolarizing voltage step to -100 mV for 1 second is applied, followed by a tail pulse to +40 mV.[9] This protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor the current amplitude.

  • This compound Application : After obtaining a stable baseline current, various concentrations of this compound are perfused into the bath solution. The effect of the toxin on the ClC-2 current is recorded until a steady-state inhibition is reached.

Data Analysis and KD Determination
  • Dose-Response Curve Construction : The steady-state inhibition of the ClC-2 current at each this compound concentration is measured and plotted against the logarithm of the toxin concentration.

  • Hill Equation : The resulting dose-response curve is fitted with the Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration), which is equivalent to the KD in this context, and the Hill coefficient (n).[10][11]

    Equation: Fractional Inhibition = 1 / (1 + ([this compound] / IC₅₀)^n)

    Where:

    • [this compound] is the concentration of this compound.

    • IC₅₀ is the concentration of this compound that produces 50% of the maximal inhibition.

    • n is the Hill coefficient, which provides information about the cooperativity of binding. A Hill coefficient of ~1 suggests a 1:1 binding stoichiometry.[12]

This compound Purification and Synthesis

Purification from Venom

This compound is purified from the venom of Leiurus quinquestriatus hebraeus using a multi-step high-performance liquid chromatography (HPLC) process.

  • Crude Venom Preparation : Lyophilized venom is dissolved in a suitable buffer (e.g., 20 mM sodium borate, pH 9.0) and centrifuged to remove insoluble material.[13]

  • Cation Exchange Chromatography : The venom solution is first fractionated using cation exchange chromatography.[14]

  • Reversed-Phase HPLC (RP-HPLC) : The fractions containing this compound activity (assayed via electrophysiology) are further purified using one or more rounds of RP-HPLC on C8 or C18 columns with an acetonitrile/water gradient containing trifluoroacetic acid (TFA).[15]

Solid-Phase Peptide Synthesis

Synthetic this compound can be produced using standard Fmoc-based solid-phase peptide synthesis (SPPS).[16][17]

  • Resin and Amino Acid Preparation : A suitable resin (e.g., Rink amide resin) is used as the solid support. Fmoc-protected amino acids are used for the step-wise assembly of the peptide chain.

  • Chain Assembly : The peptide is synthesized from the C-terminus to the N-terminus through repeated cycles of Fmoc deprotection (using piperidine in DMF) and amino acid coupling (using a coupling reagent like HBTU).

  • Cleavage and Deprotection : Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers like water, triisopropylsilane, and thioanisole).

  • Folding and Oxidation : The linear peptide is folded and the three disulfide bonds are formed through air oxidation in a basic buffer.

  • Purification : The final folded peptide is purified by RP-HPLC.

Signaling Pathways and Functional Implications

Mechanism of Action of this compound

This compound acts as a gating modifier of ClC-2 channels. It does not block the open channel pore but rather slows down channel activation by increasing the latency to the first opening.[1] This suggests that this compound likely binds to a site on the channel that is involved in the conformational changes associated with gating.

GaTx2_Mechanism This compound This compound ClC2_Closed ClC-2 (Closed State) This compound->ClC2_Closed Binds to ClC2_Open ClC-2 (Open State) ClC2_Closed->ClC2_Open Hyperpolarization Inhibition Inhibition of Gating ClC2_Closed->Inhibition Inhibition->ClC2_Open Prevents transition to ClC2_PI3K_Akt_Pathway cluster_membrane Plasma Membrane ClC2 ClC-2 PI3K PI3K ClC2->PI3K Modulates This compound This compound This compound->ClC2 Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Downstream Downstream Effectors (e.g., Cell Survival, Myelination) pAkt->Downstream Regulates

References

The Role of GaTx2 in the Investigation of Neuronal and Epithelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Georgia anion toxin 2 (GaTx2) has emerged as a pivotal molecular tool for the study of the voltage-gated chloride channel ClC-2. With its picomolar affinity and high specificity, this compound provides an unprecedented opportunity to dissect the physiological and pathological roles of ClC-2 in diverse cellular contexts. This technical guide offers an in-depth exploration of this compound's application in the study of neuronal and epithelial cells, where ClC-2 is prominently expressed and plays critical functional roles. We present a comprehensive overview of the toxin's mechanism of action, summarize key quantitative data, provide detailed experimental protocols for cellular assays, and visualize the intricate signaling pathways and experimental workflows involved. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a potent inhibitor for investigating ClC-2 function and as a potential lead compound in therapeutic development.

Introduction to this compound and its Target, ClC-2

This compound is a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is distinguished by its exceptionally high affinity and specificity for the ClC-2 chloride channel, a member of the CLC family of voltage-gated chloride channels and transporters. ClC-2 is expressed in a wide variety of tissues, including the nervous system and epithelial linings, where it contributes to a range of physiological processes from ion homeostasis and cell volume regulation to neuronal excitability and transepithelial transport.

This compound acts as a gating modifier of ClC-2, binding to the channel to slow its activation. This mechanism of action, coupled with its high potency, makes this compound a superior pharmacological tool for probing the structure and function of ClC-2.

Quantitative Data on this compound-ClC-2 Interaction

The interaction between this compound and the ClC-2 channel has been characterized by its remarkably high affinity. The following table summarizes the key quantitative parameters of this interaction.

ParameterValueMethodCell SystemReference
Apparent Dissociation Constant (KD)~20 pMTwo-Electrode Voltage Clamp (TEVC)Xenopus oocytes[1]
Apparent Dissociation Constant (KD)12 pMMulti-channel patch clampXenopus oocytes[2]
On-rate (kon)43 x 106 M-1s-1TEVCXenopus oocytes[2]
Off-rate (koff)0.0034 s-1TEVCXenopus oocytes[2]

This compound in the Study of Neuronal Cells

In the central nervous system, ClC-2 is expressed in various neuronal populations and is implicated in the regulation of intraneuronal chloride concentration, which is crucial for the efficacy of GABAergic synaptic inhibition. By selectively blocking ClC-2, this compound provides a powerful tool to investigate its role in neuronal excitability and chloride homeostasis.

Impact on Neuronal Excitability and GABAergic Signaling

ClC-2 channels contribute to the resting membrane potential and help maintain a low intracellular chloride concentration. This low chloride level is essential for the hyperpolarizing effect of GABAA receptor activation. Inhibition of ClC-2 by this compound can lead to an accumulation of intracellular chloride, thereby diminishing the efficacy of GABAergic inhibition and potentially leading to neuronal hyperexcitability.

While direct quantitative data on this compound-induced changes in neuronal firing rates are not extensively available, studies on ClC-2 knockout models suggest that the loss of ClC-2 function can lead to an increased excitability of individual neurons. However, the overall network effect can be complex due to compensatory changes in inhibitory interneuron activity.

Investigating Neuronal Apoptosis

The role of ClC-2 in neuronal survival is an area of active investigation. Dysregulation of chloride homeostasis has been linked to apoptotic pathways in neurons. While specific studies quantifying this compound-induced apoptosis in neurons are limited, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method to assess apoptosis by detecting DNA fragmentation.

This compound in the Study of Epithelial Cells

In epithelial tissues, ClC-2 is involved in transepithelial ion transport and the maintenance of tight junction barrier function. This compound has been instrumental in elucidating the role of ClC-2 in these processes.

Regulation of Tight Junction Barrier Function

Studies have shown that ClC-2 plays a critical role in the integrity of epithelial tight junctions. Inhibition of ClC-2 by this compound has been demonstrated to increase the permeability of intestinal epithelial cell monolayers. This effect is associated with changes in the expression and localization of key tight junction and associated proteins.

Experimental ConditionEffect on Tight JunctionsCell LineReference
This compound Treatment (72 hrs)Increased paracellular inulin fluxCaco-2[3]
This compound Treatment (72 hrs)Decreased occludin protein levelsCaco-2[3]
This compound Treatment (72 hrs)Increased caveolin-1 protein levelsCaco-2[3]
Signaling Pathways in Epithelial Cells

The inhibition of ClC-2 by this compound in epithelial cells triggers a signaling cascade that impacts tight junction integrity. Evidence suggests a pathway involving the regulation of occludin and caveolin-1. Caveolin-1 is a structural component of caveolae, which are involved in endocytosis and signal transduction. The increase in caveolin-1 upon this compound treatment suggests a role for caveolae-mediated trafficking of tight junction proteins. Furthermore, there is a potential link to the RhoA signaling pathway, a key regulator of the actin cytoskeleton and cell adhesion.

Below is a proposed signaling pathway based on current evidence.

GaTx2_Epithelial_Signaling This compound This compound ClC2 ClC-2 Channel This compound->ClC2 Inhibits Caveolin1 Caveolin-1 Expression (Increased) ClC2->Caveolin1 Regulates Occludin Occludin Levels (Decreased) ClC2->Occludin Maintains RhoA RhoA Activation ClC2->RhoA Potential Regulation Caveolin1->Occludin Modulates Trafficking TJ_Permeability Tight Junction Permeability (Increased) Occludin->TJ_Permeability Maintains Barrier RhoA->TJ_Permeability Regulates Cytoskeleton

Caption: Proposed signaling pathway of this compound in epithelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on neuronal and epithelial cells.

Electrophysiology: Whole-Cell Patch Clamp Recording of ClC-2 Currents

This protocol is designed to record ClC-2 currents in cultured cells and assess the inhibitory effect of this compound.

Workflow Diagram:

Electrophysiology_Workflow cluster_preparation Cell Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Culture cells expressing ClC-2 plate_cells Plate cells on coverslips prep_cells->plate_cells setup Mount coverslip in recording chamber plate_cells->setup patch Establish whole-cell patch clamp setup->patch record_base Record baseline ClC-2 currents patch->record_base apply_this compound Apply this compound record_base->apply_this compound record_post Record currents in presence of this compound apply_this compound->record_post washout Washout this compound record_post->washout record_washout Record recovery currents washout->record_washout analyze Analyze current inhibition and kinetics record_washout->analyze

Caption: Workflow for whole-cell patch clamp recording of ClC-2 currents.

Materials:

  • Cultured neuronal or epithelial cells expressing ClC-2

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2)

  • This compound stock solution

Procedure:

  • Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Culture cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution.

  • Approach a cell with the recording pipette and establish a giga-ohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a potential of 0 mV and apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) to elicit ClC-2 currents.

  • Record stable baseline currents for several minutes.

  • Apply this compound at the desired concentration (e.g., 10-100 pM) to the external solution and perfuse the chamber.

  • Record currents in the presence of this compound until a steady-state inhibition is reached.

  • To assess reversibility, perfuse the chamber with this compound-free external solution and record recovery currents.

  • Analyze the data to determine the percentage of current inhibition and any changes in channel gating kinetics.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cultured neuronal or epithelial cells

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Apoptosis Detection: TUNEL Assay

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips

  • Paraformaldehyde (4% in PBS) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

  • DAPI for nuclear counterstaining

Procedure:

  • Culture and treat cells with this compound on coverslips as desired.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green, depending on the label used), indicating apoptosis.

  • Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Conclusion and Future Directions

This compound is an invaluable tool for elucidating the multifaceted roles of the ClC-2 chloride channel in both neuronal and epithelial physiology. Its high affinity and specificity allow for precise inhibition of ClC-2, enabling detailed investigations into its contribution to neuronal excitability, GABAergic signaling, and epithelial barrier function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to employ this compound in their studies.

Future research should focus on further delineating the downstream signaling pathways modulated by ClC-2 in both cell types. In neurons, quantitative studies on the direct impact of this compound on cell viability and apoptosis are warranted. In epithelial cells, the precise molecular link between ClC-2 inhibition and the activation of the RhoA pathway needs to be unraveled. Furthermore, the potential of this compound as a lead compound for the development of novel therapeutics targeting diseases associated with ClC-2 dysfunction, such as certain forms of epilepsy and inflammatory bowel disease, represents an exciting avenue for future investigation. The continued application of this compound in diverse experimental models will undoubtedly deepen our understanding of ClC-2's physiological significance and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for GaTx2 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Georgia anion toxin 2 (GaTx2) is a potent and highly selective peptide inhibitor of the voltage-gated chloride channel ClC-2.[1][2] Isolated from the venom of the Israeli desert scorpion Leiurus quinquestriatus hebraeus, this compound has emerged as an invaluable pharmacological tool for investigating the structure, function, and physiological roles of ClC-2 channels.[1][3] These channels are implicated in various physiological processes, including neuronal and epithelial cell function, and their dysfunction has been linked to conditions like epilepsy and inflammatory bowel disease.[4]

This compound inhibits ClC-2 with exceptionally high affinity, exhibiting a voltage-dependent apparent dissociation constant (KD) in the low picomolar range, making it the most potent known inhibitor for any chloride channel.[1][3] Its mechanism of action is not a simple channel block, but rather a modification of the channel's gating properties.[1][4] this compound preferentially binds to the closed state of the ClC-2 channel, thereby slowing its activation and increasing the latency to first opening.[1][2][3][4] This unique mode of action, combined with its high specificity for ClC-2 over other ClC channels and various potassium channels, makes this compound an essential tool for isolating and studying ClC-2-mediated currents in patch-clamp experiments.[1][2][3]

These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology, guidance on data interpretation, and a summary of its key quantitative characteristics to facilitate its effective use in research and drug development.

Data Presentation

Quantitative Pharmacological Data for this compound
ParameterValueExperimental ConditionReference
Dissociation Constant (KD) ~20 pMVoltage-dependent[1]
22 ± 10 pMTwo-electrode voltage-clamp (TEVC) at -100 mV[4][5]
12 ± 5 pMMulti-channel patch-clamp at -100 mV[3][4]
~50 pMApparent KD
On-rate (kon) 43 x 106 M-1s-1TEVC recordings[4]
Off-rate (koff) 0.0034 s-1TEVC recordings[3][4]
Molecular Weight 3191.25 DaSynthetic peptide[6]
Mechanism of Action Gating modifierBinds to the closed state, slows activation[1][4]
Selectivity High for ClC-2No effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABAC, CaCC, Kv1.2[2]
This compound Product Information and Storage
ParameterRecommendationSource
Appearance White lyophilized solid[6]
Solubility Water and saline buffers (up to 1 mg/ml)[6]
Storage (Powder) -80°C for up to 2 years, -20°C for up to 1 year[5]
Storage (Stock Solution) -80°C for up to 6 months, -20°C for up to 1 month (in solvent)[5]
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Materials:

  • Lyophilized this compound peptide

  • Ultrapure water or desired buffer (e.g., PBS)

  • Low-protein-binding microtubes

  • Pipettes and low-retention tips

b. Protocol for 100 µM Stock Solution:

  • Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.

  • Refer to the batch-specific molecular weight on the certificate of analysis (e.g., ~3192.54 g/mol ).

  • To prepare a 100 µM stock solution from 100 µg of this compound, calculate the required volume of solvent. For example, for 100 µg of this compound with a MW of 3192.54 g/mol , the volume would be approximately 313 µL.

  • Carefully add the calculated volume of ultrapure water or buffer to the vial.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into low-protein-binding tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.[5]

c. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

  • Dilute the stock solution to the final desired concentration (typically in the pM to nM range) using the appropriate extracellular or pipette solution for your patch-clamp configuration.

  • It is recommended to prepare the working solution fresh for each experiment.

Whole-Cell Patch-Clamp Protocol

a. Objective: To study the effect of extracellularly applied this compound on ClC-2 currents in the whole-cell configuration.

b. Solutions:

  • External Solution (ACSF or similar): Containing physiological ion concentrations.

  • Internal Solution: K-Gluconate based internal solution is commonly used. Ensure the pH and osmolarity are appropriately adjusted.[8][9]

  • This compound Working Solution: this compound diluted in the external solution to the final concentration (e.g., 100 pM - 10 nM).

c. Protocol:

  • Establish a stable whole-cell recording from a cell expressing ClC-2 channels.

  • Record baseline ClC-2 currents. A typical voltage protocol to elicit ClC-2 currents involves holding the cell at a depolarized potential (e.g., -10 mV or 0 mV) where the channel is mostly closed, and then applying hyperpolarizing voltage steps (e.g., to -100 mV or -120 mV for several seconds) to activate the channel.[10][11] A subsequent depolarizing step (e.g., to +40 mV) can be used to record tail currents.[3]

  • After recording stable baseline currents, perfuse the cell with the this compound-containing external solution. Due to the high affinity and slow off-rate of this compound, the onset of inhibition may take several minutes to reach a steady state.[3]

  • Continuously record currents using the same voltage protocol to observe the time course of inhibition.

  • To study voltage dependence, the degree of inhibition can be compared at different hyperpolarizing potentials.[2]

  • Washout of this compound is very slow, with a time constant of over 300 seconds, so recovery may be incomplete within a typical recording timeframe.[3]

d. Data Analysis:

  • Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse and the tail current amplitude before and after this compound application.

  • Analyze the activation kinetics by fitting the current trace to an exponential function to determine the time constant of activation (τ). This compound is expected to slow the activation of ClC-2.[2]

Inside-Out Patch-Clamp Protocol

a. Objective: To confirm that this compound does not act from the intracellular side.

b. Solutions:

  • Pipette Solution: Containing physiological ion concentrations.

  • Bath Solution: Simulating the intracellular environment.

  • This compound Working Solution: this compound diluted in the bath solution.

c. Protocol:

  • Establish a giga-ohm seal and excise an inside-out patch.

  • Record single-channel or macroscopic currents from the patch in a control bath solution. Use a hyperpolarizing voltage protocol to activate ClC-2 channels.

  • Perfuse the patch with the this compound-containing bath solution.

  • Record currents to observe any changes. Previous studies have shown that this compound is not effective when applied to the intracellular face of the channel.[3]

Outside-Out Patch-Clamp Protocol

a. Objective: To study the effect of this compound on ClC-2 at the single-channel level or in small membrane patches.

b. Solutions:

  • Pipette Solution: Simulating the intracellular environment.

  • External Solution: Containing physiological ion concentrations.

  • This compound Working Solution: this compound diluted in the external solution.

c. Protocol:

  • Establish a whole-cell configuration and then slowly retract the pipette to form an outside-out patch.[12]

  • Record baseline single-channel or macroscopic ClC-2 currents in the control external solution.

  • Perfuse the patch with the this compound-containing external solution.

  • Record currents to observe the effect of this compound on channel gating. This compound is expected to increase the latency to the first channel opening and may alter the open probability without changing the single-channel conductance.[2][4]

Mandatory Visualizations

GaTx2_Mechanism_of_Action cluster_membrane Cell Membrane ClC2_closed ClC-2 (Closed State) ClC2_open ClC-2 (Open State) ClC2_closed->ClC2_open GaTx2_bound This compound-ClC-2 Complex (Stabilized Closed State) ClC2_closed->GaTx2_bound Cl_Current Cl- Current ClC2_open->Cl_Current No_Current No Cl- Current GaTx2_bound->No_Current This compound This compound (extracellular) This compound->ClC2_closed Binds to closed state Hyperpolarization Hyperpolarization Hyperpolarization->ClC2_closed Activates Patch_Clamp_Workflow_this compound start Start prep Prepare Cells Expressing ClC-2 start->prep patch Establish Patch-Clamp Configuration (e.g., Whole-Cell) prep->patch baseline Record Baseline ClC-2 Currents (Hyperpolarizing Voltage Steps) patch->baseline apply_this compound Apply this compound via Perfusion baseline->apply_this compound record_effect Record Currents During This compound Application apply_this compound->record_effect washout Washout (optional, very slow) record_effect->washout analysis Data Analysis: - Current Amplitude - Activation Kinetics - Voltage Dependence record_effect->analysis Proceed to analysis if washout is skipped washout->analysis end End analysis->end

References

Application Notes and Protocols for Inhibition of ClC-2 Currents Using GaTx2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloride channel ClC-2 is a voltage-gated ion channel involved in a variety of physiological processes, including epithelial transport and regulation of neuronal excitability.[1][2][3] Dysregulation of ClC-2 has been implicated in diseases such as epilepsy and inflammatory bowel disease.[4] GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and highly specific inhibitor of ClC-2 channels.[2][3] With an apparent dissociation constant (KD) in the low picomolar range, this compound is the highest affinity inhibitor known for any chloride channel, making it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound to inhibit ClC-2 currents in electrophysiological experiments, along with a summary of its key characteristics.

Key Characteristics of this compound

This compound is a 3.2 kDa peptide that acts as a gating modifier of ClC-2 channels.[2][4] Unlike a simple pore blocker, this compound preferentially binds to the closed state of the channel, thereby slowing its activation and increasing the latency to first opening.[1][2][3] It does not inhibit open ClC-2 channels.[2][3][4] The inhibition is voltage-dependent, with greater efficacy at more depolarized (less hyperpolarized) potentials.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound interaction with ClC-2 channels, as determined by various electrophysiological techniques.

Table 1: Affinity and Kinetics of this compound Inhibition of ClC-2

ParameterValueExperimental ConditionReference
Apparent KD~15 pMTEVC, VM = -100 mV[1][2]
Apparent KD22 ± 10 pMTEVC, VM = -100 mV[1][5]
Apparent KD12 ± 5 pMMulti-channel patches, VM = -100 mV[4][5]
On-rate (kon)43 x 106 M-1s-1TEVC[4][5]
Off-rate (koff)0.0034 s-1TEVC[4][5]
Recovery time constant> 300 sTEVC[1]

Table 2: Voltage-Dependence of this compound Inhibition

Membrane Potential (VM)This compound Concentration% InhibitionExperimental SystemReference
-160 mV10 nM61.4 ± 8.0%TEVC[2]
-160 mV10 nM62.5 ± 2.6%TEVC[2]
-100 mV100 pM~40%TEVC[1][2]
-60 mV10 nM86.6 ± 2.3%TEVC[2]
-100 mV2 pM4.0 ± 9.9%Multi-channel patch[1]
-60 mV2 pM41.4 ± 4.1%Multi-channel patch[1]

Table 3: Specificity of this compound

Channel/TransporterThis compound ConcentrationResultReference
ClC-1Not specifiedNo inhibition[1][2]
ClC-310 nMNo inhibition[2]
ClC-410 nMNo inhibition[2]
CFTR20 nM (extracellular)No inhibition[2]
CFTR60 nM (intracellular)No inhibition[2]
GABAC20 nMNo inhibition[2]
Ca2+-dependent Cl- channels (ClCa)10 nMNo inhibition[1]
Shaker K+ channels20 nMNo inhibition[1][2]
Kv1.210 nMNo inhibition[1][2]

Experimental Protocols

The following are generalized protocols for inhibiting ClC-2 currents with this compound using common electrophysiological techniques. Researchers should adapt these protocols to their specific experimental setup and cell type.

Protocol 1: Inhibition of ClC-2 Currents using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is designed for the characterization of this compound inhibition of heterologously expressed ClC-2 channels in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes expressing ClC-2

  • TEVC setup with a perfusion system

  • Recording solution (e.g., ND96)

  • This compound stock solution (in appropriate buffer, e.g., ND96 with 0.1% BSA to prevent non-specific binding)

  • Pipettes with a resistance of 0.5-2 MΩ filled with 3 M KCl

Procedure:

  • Oocyte Preparation: Prepare and inject oocytes with ClC-2 cRNA and incubate for 2-5 days to allow for channel expression.

  • TEVC Setup: Place the oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential where ClC-2 channels are largely closed (e.g., -30 mV or 0 mV).

  • Baseline Current Recording:

    • To elicit ClC-2 currents, apply a series of hyperpolarizing voltage steps (e.g., from a holding potential of -30 mV to test potentials ranging from -60 mV to -160 mV in 20 mV increments for 1-3 seconds).

    • A subsequent depolarizing pulse (e.g., to +40 mV) can be used to record tail currents.

    • Repeat this voltage protocol every 15-30 seconds to establish a stable baseline of ClC-2 current.

  • This compound Application:

    • Prepare the desired concentration of this compound in the recording solution. Due to its high affinity, concentrations in the pM to low nM range are typically sufficient.

    • Perfuse the recording chamber with the this compound-containing solution. The solution exchange in the chamber should be rapid (e.g., within 10 seconds).[2]

  • Inhibition Measurement:

    • Continue to apply the voltage protocol used to establish the baseline.

    • Observe the time-dependent decrease in the amplitude of the ClC-2 currents as this compound binds to the channels.

    • For low concentrations of this compound, steady-state inhibition is typically reached within 5 minutes.[1]

  • Washout:

    • Perfuse the chamber with the control recording solution to wash out this compound.

    • Due to the very slow off-rate of this compound, recovery from inhibition is extremely slow, with a time constant greater than 300 seconds.[1] Complete washout may not be feasible in a typical experiment.

  • Data Analysis:

    • Measure the steady-state current amplitude before and after this compound application.

    • Calculate the percentage of inhibition at each test voltage.

    • To construct a dose-response curve, repeat the experiment with a range of this compound concentrations.

Protocol 2: Inhibition of ClC-2 Currents using Whole-Cell Patch-Clamp

This protocol is suitable for studying this compound effects on ClC-2 channels in mammalian cells or other cell types amenable to patch-clamping.

Materials:

  • Cells expressing ClC-2 channels

  • Patch-clamp setup with a perfusion system

  • Extracellular solution

  • Intracellular solution (in the patch pipette)

  • This compound stock solution

  • Patch pipettes (2-5 MΩ)

Procedure:

  • Cell Preparation: Culture cells expressing ClC-2 on coverslips suitable for microscopy and patch-clamping.

  • Patch-Clamp Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a potential where ClC-2 is deactivated (e.g., 0 mV).

  • Baseline Recording:

    • Apply a voltage-step protocol to activate ClC-2, similar to the TEVC protocol (e.g., hyperpolarizing steps to -100 mV or more negative potentials).

    • Record stable baseline currents for several minutes.

  • This compound Application:

    • Perfuse the this compound-containing extracellular solution onto the cell.

  • Inhibition Measurement:

    • Monitor the reduction in ClC-2 current amplitude over time.

  • Data Analysis:

    • Quantify the percentage of current inhibition as described for the TEVC protocol.

Visualizations

Mechanism of this compound Action on ClC-2 Channel Gating

The following diagram illustrates the proposed mechanism of action for this compound, where the toxin preferentially binds to the closed state of the ClC-2 channel, thereby inhibiting its transition to the open state.

GaTx2_Mechanism C ClC-2 (Closed) O ClC-2 (Open) C->O Activation (Hyperpolarization) C_this compound ClC-2-GaTx2 (Closed/Inhibited) C->C_this compound Binding (kon) O->C Deactivation C_this compound->C Dissociation (koff) This compound This compound

Caption: Proposed mechanism of this compound inhibition of ClC-2 channels.

Experimental Workflow for Determining this compound Inhibition

This workflow outlines the key steps in an electrophysiological experiment to measure the inhibitory effect of this compound on ClC-2 currents.

GaTx2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare Cells Expressing ClC-2 baseline Record Baseline ClC-2 Currents (Voltage Protocol) prep->baseline application Apply this compound Solution baseline->application inhibition Record Inhibited Currents application->inhibition washout Washout with Control Solution inhibition->washout analysis Calculate % Inhibition inhibition->analysis dose_response Construct Dose-Response Curve analysis->dose_response

Caption: Experimental workflow for this compound inhibition studies.

References

Application Notes: Reconstituting GaTx2 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Georgia anion toxin 2 (GaTx2) is a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] Comprised of 29 amino acids with three disulfide bonds, this compound is a highly potent and selective inhibitor of the ClC-2 chloride channel, a voltage-gated ion channel expressed in neuronal and epithelial cells.[1][2] this compound functions as a gating modifier; it does not block the channel pore but instead slows channel activation by preferentially binding to the closed state, thereby increasing the latency to the first opening.[1][2][3] Its high affinity and specificity make this compound an invaluable pharmacological tool for investigating the structure, function, and physiological roles of ClC-2 channels.[1][2] These application notes provide detailed protocols for the reconstitution of lyophilized this compound and its subsequent use in common in vitro assays.

This compound Properties and Quantitative Data

This compound is supplied as a white lyophilized solid and is soluble in water and saline buffers.[2] Proper reconstitution and handling are critical for maintaining its biological activity.

PropertyValueSource
Molecular Weight 3191.25 Da[2]
Amino Acid Length 29[1][2]
Source Leiurus quinquestriatus hebraeus venom[2][4]
Molecular Target ClC-2 Chloride Channel (CLCN2)[2]
Mechanism of Action Gating modifier; slows channel activation[1][2]
Apparent K D ~12-22 pM (at -100 mV)[1][3]
Hill Coefficient ~1[3]
k on (TEVC) 43 x 10 6 M -1 s -1[1]
k off (TEVC) 0.0034 s -1[1]
Specificity No effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABA C , Kv1.2[2]

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the procedure for reconstituting lyophilized this compound to prepare a stock solution for use in various in vitro assays. It is crucial to use high-purity reagents and sterile techniques to prevent contamination and degradation.[5]

Materials
  • Lyophilized this compound peptide

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure
  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.[6]

  • Solvent Addition: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock concentration (e.g., 100 µM or 1 mM).

  • Dissolution: Gently mix the solution to dissolve the peptide.[5] Recommended methods include:

    • Pipetting the solution up and down slowly.

    • Vortexing at a low speed for a few seconds.

    • Inverting the tube several times.

    • Avoid vigorous shaking, which can cause peptide aggregation.[5]

  • Incubation: Allow the solution to sit at room temperature for 15-30 minutes to ensure the peptide is fully dissolved.[5] Visually inspect the solution to confirm there are no visible particulates.[5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[7]

    • Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_workflow This compound Reconstitution Workflow start Lyophilized this compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Briefly Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., Water, Buffer) centrifuge->add_solvent dissolve Gently Mix to Dissolve Peptide add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for reconstituting and storing lyophilized this compound peptide.

Protocol 2: Electrophysiological Recording (Two-Electrode Voltage Clamp)

This protocol describes the use of this compound to study ClC-2 channel activity in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique. This method was used to determine the high affinity of this compound for ClC-2.[1][3]

Materials
  • Xenopus laevis oocytes expressing the target ClC-2 channels

  • TEVC setup (amplifier, digitizer, electrodes, perfusion system)

  • Recording chamber

  • Glass microelectrodes (filled with 3 M KCl)

  • Recording solution (e.g., ND96)

  • Reconstituted this compound stock solution

Procedure
  • Oocyte Preparation: Place a ClC-2-expressing oocyte in the recording chamber and perfuse with the recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential where ClC-2 channels are predominantly closed (e.g., +40 mV).

  • Baseline Recording: Record baseline ClC-2 currents by applying a voltage protocol to activate the channels. A typical protocol involves stepping the voltage to -100 mV for 1 second to induce channel opening, followed by a tail pulse to +40 mV, repeated every 15 seconds.[3]

  • This compound Application: Once a stable baseline current is established, perfuse the chamber with the recording solution containing the desired concentration of this compound. For low concentrations, steady-state inhibition may be achieved within 5 minutes.[3]

  • Effect Recording: Continue to apply the voltage-step protocol and record the currents in the presence of this compound. Inhibition is observed as a reduction in the time-dependent current amplitude.

  • Washout: To observe recovery from inhibition, perfuse the chamber with the control recording solution to wash out the toxin. The recovery from this compound inhibition is typically very slow.[3]

  • Data Analysis: Measure the current amplitude at the end of the hyperpolarizing step (-100 mV) before and after this compound application. Construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration to determine the apparent K D .[3]

G cluster_workflow Two-Electrode Voltage Clamp (TEVC) Protocol place_oocyte Place Oocyte in Recording Chamber impale Impale with Two Microelectrodes place_oocyte->impale clamp Clamp Membrane Potential (e.g., +40 mV) impale->clamp baseline Record Baseline Currents (Voltage-Step Protocol) clamp->baseline apply_this compound Perfuse with this compound Solution baseline->apply_this compound record_effect Record Currents in Presence of this compound apply_this compound->record_effect washout Washout with Control Solution record_effect->washout analyze Analyze Data (Dose-Response Curve) washout->analyze

Caption: Experimental workflow for assessing this compound activity using TEVC.

Protocol 3: Radioligand Binding Assay (General Protocol)

While a specific radioligand binding assay for this compound has not been detailed in the provided literature, this general protocol can be adapted to study the interaction of this compound with ClC-2 expressed in cell membranes. This requires a radiolabeled ligand that binds to the channel. The assay would measure the ability of unlabeled this compound to compete with the radioligand for binding sites.

Materials
  • Cell membranes prepared from cells overexpressing ClC-2

  • Radiolabeled ligand for ClC-2 (e.g., ³H- or ¹²⁵I-labeled)

  • Reconstituted this compound stock solution

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Procedure
  • Reagent Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer. Dilute the cell membranes and radioligand to their optimal working concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 50-120 µg protein/well).[8]

    • Varying concentrations of unlabeled this compound.

    • A fixed concentration of the radiolabeled ligand (typically at or below its K d value).[9]

    • For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of an unlabeled competitor.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]

  • Separation: Terminate the reaction by rapid vacuum filtration through the filter plate, which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[8]

  • Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀, from which the Kᵢ can be calculated.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prepare Prepare Reagents: Membranes, Radioligand, This compound dilutions combine Combine Reagents in 96-well Plate prepare->combine incubate Incubate to Reach Equilibrium combine->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash detect Add Scintillant & Measure Radioactivity wash->detect analyze Analyze Data (IC50/Ki Determination) detect->analyze

Caption: General workflow for a competitive radioligand binding assay.

This compound Mechanism of Action on ClC-2

This compound acts as a gating modifier, stabilizing the closed state of the ClC-2 channel. This binding prevents or slows the conformational change required for the channel to open in response to hyperpolarization, thereby reducing the overall chloride current.

G cluster_pathway This compound Inhibition of ClC-2 Gating Closed ClC-2 (Closed) Open ClC-2 (Open) Closed->Open Activation (Hyperpolarization) Inhibited This compound-Bound (Closed) Closed->Inhibited This compound Binding Open->Closed Deactivation Inhibited->Closed This compound Dissociation (very slow)

Caption: this compound stabilizes the closed state of ClC-2, slowing activation.

References

Application Notes: GaTx2 as a High-Affinity Inhibitor of ClC-2 Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Georgia anion toxin 2 (GaTx2) is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It has been identified as a potent and highly specific inhibitor of the ClC-2 voltage-gated chloride channel.[1][2] ClC-2 channels are involved in various physiological processes, including neuronal chloride homeostasis, transepithelial transport, and regulation of cell volume.[3][4] The unique inhibitory properties of this compound make it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1][2][5] These notes provide detailed information on the effective concentration of this compound for ClC-2 inhibition, its mechanism of action, and protocols for its application in research.

Mechanism of Action

This compound is not a simple pore blocker. Instead, it acts as a gating modifier of the ClC-2 channel.[3][5] Its primary mechanism involves slowing the activation of the channel and increasing the latency to its first opening by nearly eight-fold.[1][2][5] Notably, this compound is unable to inhibit already open ClC-2 channels, suggesting that it preferentially interacts with the channel in its closed or intermediate states.[1] The inhibition by this compound is also voltage-dependent, with greater inhibition observed at more depolarizing potentials.[1][6]

Specificity

This compound exhibits remarkable specificity for ClC-2. Studies have shown that it has no inhibitory effect on other members of the ClC family (such as ClC-0 and ClC-1), as well as other major classes of chloride channels (like CFTR and GABAC) and voltage-gated potassium channels (including Shaker K+ channels and Kv1.2).[1][6] This high specificity makes this compound an excellent tool for isolating and studying the specific functions of ClC-2 in various cellular and physiological contexts.[1]

Effective Concentrations for ClC-2 Inhibition

This compound is an exceptionally potent inhibitor of ClC-2, with an apparent dissociation constant (KD) in the low picomolar range, making it the highest affinity inhibitor known for any chloride channel.[1][2][6] The effective concentration for significant inhibition is highly dependent on the experimental conditions, particularly the membrane voltage.

Summary of Quantitative Data
ParameterValueExperimental SystemVoltageCommentsReference
Apparent KD~20 pMXenopus oocytes (TEVC)Not specifiedVoltage-dependent[1][2]
Apparent KD22 pMXenopus oocytes (TEVC)-100 mVDose-response curve[5]
Apparent KD12 pMMulti-channel patch-100 mVDose-response curve[5]
Apparent KD~15 pMXenopus oocytes (TEVC & pipette backfill)-100 mVDetermined using multiple approaches[6]
Inhibition by 10 nM this compound61.4 ± 8.0%Xenopus oocytes (TEVC)-160 mVSynthetic this compound[1]
Inhibition by 10 nM this compound64.2 ± 5.3%Xenopus oocytes (TEVC)-160 mVNative this compound[1]
Inhibition at -160 mV62.5 ± 2.6%Xenopus oocytes (TEVC)-160 mVVoltage-dependence study[1]
Inhibition at -60 mV86.6 ± 2.3%Xenopus oocytes (TEVC)-60 mVVoltage-dependence study[1]
Inhibition by 100 pM this compound~40%Xenopus oocytes (TEVC)-100 mVTime-dependent currents[6]
kon43 x 106 M-1s-1Xenopus oocytes (TEVC)Not specified[5]
koff0.0034 s-1Xenopus oocytes (TEVC)Not specifiedVery slow recovery[5]

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for assessing the inhibitory effect of this compound on ClC-2 channels expressed in Xenopus oocytes using two-electrode voltage-clamp (TEVC).

G cluster_prep Oocyte Preparation cluster_exp Electrophysiology (TEVC) cluster_app This compound Application & Analysis oocyte_prep ClC-2 cRNA Injection into Xenopus Oocytes incubation Incubation (2-5 days) oocyte_prep->incubation mounting Mount Oocyte in Recording Chamber incubation->mounting impalement Impale with Voltage and Current Electrodes mounting->impalement baseline Record Baseline ClC-2 Currents impalement->baseline gatx2_app Apply this compound (various concentrations) baseline->gatx2_app recording Record ClC-2 Currents in presence of this compound gatx2_app->recording washout Washout of this compound (observe recovery) recording->washout analysis Data Analysis: Dose-response curves, Kinetics, Voltage-dependence washout->analysis

Caption: Workflow for this compound inhibition analysis of ClC-2 in Xenopus oocytes.

Detailed Experimental Protocols

The following protocols are based on methodologies commonly used for studying ClC-2 inhibition by this compound using two-electrode voltage-clamp (TEVC) with Xenopus oocytes.

Protocol 1: Expression of ClC-2 in Xenopus Oocytes

Objective: To express functional ClC-2 channels in Xenopus laevis oocytes for electrophysiological recording.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human or rat ClC-2

  • Nuclease-free water

  • Microinjection setup (e.g., Nanoject)

  • Incubation solution (ND96 supplemented with antibiotics)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and defolliculate them.

  • cRNA Preparation: Prepare ClC-2 cRNA at a suitable concentration.

  • Microinjection: Inject each oocyte with 50 nL of ClC-2 cRNA. As a control, inject a separate batch of oocytes with an equivalent volume of nuclease-free water.

  • Incubation: Incubate the injected oocytes at 18°C for 2-5 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording

Objective: To measure ClC-2 channel currents in the presence and absence of this compound.

Materials:

  • TEVC setup (e.g., GeneClamp 500B amplifier, pClamp software)

  • Recording chamber

  • Voltage and current electrodes (filled with 3 M KCl)

  • Bath solution (e.g., ND96)

  • This compound stock solution and serial dilutions

Procedure:

  • Setup: Place a ClC-2 expressing oocyte in the recording chamber and perfuse with the bath solution.

  • Electrode Impalement: Impale the oocyte with the voltage and current electrodes.

  • Baseline Recording:

    • Clamp the oocyte at a holding potential where ClC-2 is closed (e.g., 0 mV or +40 mV).

    • Apply a voltage protocol to activate ClC-2 channels. A typical protocol involves a series of hyperpolarizing steps (e.g., from +60 mV to -160 mV for 3 seconds) to elicit inward currents, followed by a tail pulse (e.g., to +40 mV).[1]

    • Record the baseline currents until a stable response is achieved.

  • This compound Application:

    • Perfuse the bath with a solution containing the desired concentration of this compound.

    • Due to the mechanism of action, it is crucial to allow the channels to close in the presence of the toxin for significant inhibition to be observed.[1] Therefore, apply this compound while the membrane is held at a potential where the channels are closed.

    • Repeat the voltage protocol to record currents in the presence of this compound.

  • Dose-Response Analysis: Repeat step 4 with a range of this compound concentrations to construct a dose-response curve and determine the KD or IC50.

  • Washout: Perfuse the chamber with the control bath solution to wash out this compound and observe the recovery of the current, which is expected to be very slow.[6]

Protocol 3: Data Acquisition and Analysis

Objective: To quantify the inhibitory effect of this compound on ClC-2 currents.

Procedure:

  • Data Acquisition: Record whole-cell currents using software such as pClamp. Acquire data at a suitable frequency (e.g., 2 kHz) and filter it (e.g., at 500 Hz).[1]

  • Measurement: Measure the steady-state current amplitude at the end of the hyperpolarizing voltage steps.

  • Calculation of Inhibition: Calculate the fractional current remaining at each this compound concentration by dividing the steady-state current in the presence of the toxin by the baseline steady-state current. The percent inhibition is (1 - fractional current remaining) * 100.

  • Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the apparent KD and the Hill coefficient.

  • Kinetic Analysis: Analyze the activation kinetics by fitting the current traces to an appropriate exponential function to determine the time constants of activation in the absence and presence of this compound.

Signaling Pathway and Logical Relationships

The interaction of this compound with the ClC-2 channel is a direct molecular interaction that modifies the channel's gating properties. This does not involve a complex intracellular signaling pathway. The logical relationship is a direct inhibitory action of the toxin on the channel protein.

G This compound This compound Toxin ClC2_closed ClC-2 Channel (Closed State) This compound->ClC2_closed Binds to inhibit activation gating Inhibited_complex This compound-ClC-2 Complex (Inhibited State) This compound->Inhibited_complex ClC2_open ClC-2 Channel (Open State) ClC2_closed->ClC2_open Gating ClC2_closed->Inhibited_complex Chloride_flux Chloride Ion Flux ClC2_open->Chloride_flux Hyperpolarization Hyperpolarization Hyperpolarization->ClC2_closed Activates

References

Application Notes and Protocols: Investigating Inflammatory Bowel Disease with GaTx2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract and impaired intestinal barrier function. Emerging evidence points to the crucial role of the chloride channel ClC-2 in maintaining intestinal homeostasis. Studies have shown that ClC-2 expression is markedly reduced in the colonic biopsies of ulcerative colitis patients.[1][2] Furthermore, animal models lacking ClC-2 exhibit increased severity of experimental colitis, highlighting the channel's protective role.[1][3]

GaTx2 is a potent and highly selective peptide inhibitor of the ClC-2 chloride channel, with an apparent dissociation constant (KD) of approximately 20 pM.[4][5][6][7] Isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, this compound acts as a gating modifier, slowing the activation of ClC-2 channels.[6][7] Its high affinity and specificity make this compound an invaluable pharmacological tool for elucidating the precise role of ClC-2 in the pathophysiology of IBD and for exploring its potential as a therapeutic target.

These application notes provide a framework for utilizing this compound to investigate the function of ClC-2 in both in vitro and in vivo models of IBD.

Key Signaling Pathway: ClC-2 and Intestinal Barrier Function

The ClC-2 channel is implicated in the regulation of tight junctions, which are critical for maintaining the intestinal epithelial barrier. A compromised barrier allows for the translocation of luminal antigens, triggering an inflammatory response. This compound, by inhibiting ClC-2, can be used to model and study the consequences of reduced ClC-2 activity observed in IBD.

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Luminal Antigens Luminal Antigens Tight Junctions Tight Junctions Luminal Antigens->Tight Junctions Breaches ClC-2 ClC-2 ClC-2->Tight Junctions Maintains Integrity Inflammatory Signaling Inflammatory Signaling Tight Junctions->Inflammatory Signaling Activates This compound This compound This compound->ClC-2 Inhibits

Caption: Role of ClC-2 in intestinal barrier function and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to assess the impact of ClC-2 inhibition by this compound in common IBD models.

In Vitro Model: Intestinal Epithelial Cell Monolayer

This protocol uses a human intestinal epithelial cell line, such as Caco-2, to model the intestinal barrier.

Objective: To determine the effect of this compound on epithelial barrier function under inflammatory conditions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.

  • Induce Inflammation: Treat the cells with a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) to mimic IBD conditions.

  • This compound Treatment: Concurrently treat the cells with varying concentrations of this compound.

  • Measure Barrier Function:

    • Transepithelial Electrical Resistance (TEER): Measure TEER at regular intervals to assess the integrity of the epithelial monolayer. A decrease in TEER indicates increased permeability.

    • Paracellular Permeability Assay: Add a fluorescent tracer (e.g., FITC-dextran) to the apical side of the monolayer and measure its flux to the basolateral side.

  • Molecular Analysis:

    • Western Blot/Immunofluorescence: Analyze the expression and localization of tight junction proteins (e.g., occludin, claudin-2). In the absence of ClC-2, an increase in the pore-forming claudin-2 and a mislocalization of occludin are expected.[1]

    • qPCR: Measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[1]

cluster_workflow In Vitro Experimental Workflow Caco-2 Culture Caco-2 Culture Inflammatory Challenge Inflammatory Challenge Caco-2 Culture->Inflammatory Challenge This compound Treatment This compound Treatment Inflammatory Challenge->this compound Treatment Barrier Function Assays Barrier Function Assays This compound Treatment->Barrier Function Assays Molecular Analysis Molecular Analysis This compound Treatment->Molecular Analysis

Caption: Workflow for assessing this compound effects on an in vitro intestinal barrier model.

In Vivo Model: DSS-Induced Colitis in Mice

This protocol uses the dextran sulfate sodium (DSS) model, a widely accepted method for inducing colitis in rodents that mimics aspects of ulcerative colitis.[8]

Objective: To evaluate the effect of this compound on the severity of colitis in a murine model.

Methodology:

  • Animal Model: Use C57BL/6 mice, a commonly used strain for this model.

  • Induce Colitis: Administer 2.5-3% DSS in the drinking water for 5-7 days.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection) daily, starting concurrently with or prior to DSS administration. Include a vehicle control group.

  • Monitor Disease Activity: Record daily measurements of:

    • Body weight

    • Stool consistency

    • Presence of blood in feces

    • Calculate a Disease Activity Index (DAI) score.

  • Terminal Analysis (at day 7-10):

    • Colon Length: Measure the length of the colon from the cecum to the anus. Colon shortening is a marker of inflammation.

    • Histological Analysis: Collect colon tissue, fix in formalin, and stain with H&E. Score for inflammation severity, crypt damage, and ulceration.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Homogenize colon tissue and measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Illustrative Quantitative Data

The following tables present hypothetical data that could be obtained from the described experiments. These are for illustrative purposes only.

Table 1: Effect of this compound on TEER in Caco-2 Monolayers with Inflammatory Challenge

Treatment GroupTEER (% of Initial Value at 48h)
Control (No Inflammation)98 ± 5
Inflammation + Vehicle45 ± 8
Inflammation + this compound (10 nM)32 ± 6
Inflammation + this compound (100 nM)25 ± 7

Table 2: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDAI Score (Day 7)Colon Length (cm)
Control (No DSS)0.2 ± 0.18.5 ± 0.5
DSS + Vehicle3.1 ± 0.46.2 ± 0.6
DSS + this compound (1 mg/kg)3.8 ± 0.55.5 ± 0.7

Conclusion

This compound represents a powerful and specific tool for investigating the role of the ClC-2 chloride channel in the context of Inflammatory Bowel Disease. By inhibiting ClC-2 function, researchers can gain deeper insights into the mechanisms of intestinal barrier dysfunction and inflammation. The protocols outlined here provide a starting point for utilizing this compound to explore these critical aspects of IBD pathogenesis, potentially paving the way for novel therapeutic strategies targeting this channel.

References

GaTx2: A Potent and Selective Pharmacological Tool for Probing ClC-2 Chloride Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ClC-2 chloride channel, a member of the voltage-gated chloride channel (ClC) family, plays a crucial role in a variety of physiological processes, including neuronal excitability, transepithelial transport, and cell volume regulation.[1][2] Dysregulation of ClC-2 function has been implicated in several pathological conditions, such as epilepsy and leukoencephalopathies.[1] The study of ClC-2 has been historically hindered by the lack of potent and specific pharmacological modulators. The discovery of Georgia anion toxin 2 (GaTx2), a peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has provided a powerful tool to investigate the structure, function, and physiological roles of ClC-2.[3][4] this compound is a high-affinity and selective inhibitor of ClC-2, making it an invaluable molecular probe for basic research and a potential lead compound for drug development.[1][4]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying ClC-2 channels.

This compound: Properties and Mechanism of Action

This compound is a 3.2 kDa peptide that acts as a potent and specific gating modifier of ClC-2 channels.[1][5] Unlike pore blockers, this compound does not obstruct the ion conduction pathway of open channels.[1] Instead, it preferentially binds to the closed state of the channel, thereby slowing its activation and increasing the latency to the first channel opening by nearly eight-fold.[1][4] This mechanism makes this compound a valuable tool for studying the gating kinetics of ClC-2.

The interaction of this compound with ClC-2 is characterized by an extremely high affinity, with a dissociation constant (KD) in the picomolar range, making it the highest affinity inhibitor known for any chloride channel.[3][4] The binding of this compound is also voltage-dependent, with inhibition being more pronounced at more depolarized potentials.[3]

Data Presentation: Quantitative Analysis of this compound-ClC-2 Interaction

The following tables summarize the key quantitative data describing the interaction between this compound and ClC-2 channels.

Table 1: Affinity and Kinetics of this compound Binding to ClC-2

ParameterValueExperimental ConditionReference
Dissociation Constant (KD)22 ± 10 pMTwo-Electrode Voltage Clamp (TEVC) at -100 mV[1][5]
Dissociation Constant (KD)12 ± 5 pMMulti-channel patch recording[5]
Association Rate Constant (kon)43 x 106 M-1s-1TEVC[1]
Dissociation Rate Constant (koff)0.0034 s-1TEVC[1][6]

Table 2: Voltage-Dependent Inhibition of ClC-2 by this compound

Membrane Potential% InhibitionReference
-160 mV62.5 ± 2.6%[3]
-60 mV86.6 ± 2.3%[3]

Table 3: Specificity of this compound

Channel/TransporterEffect of this compoundReference
ClC-0No inhibition[3]
ClC-1No inhibition[3]
CFTRNo inhibition[6]
GABACNo inhibition[6]
Ca2+-activated Cl- channels (ClCa)No inhibition[6]
Voltage-gated K+ channels (Shaker, Kv1.2)No inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study ClC-2 are provided below.

Protocol 1: Heterologous Expression of ClC-2 in Xenopus laevis Oocytes

This protocol describes the preparation and injection of ClC-2 cRNA into Xenopus oocytes for subsequent electrophysiological analysis.

Materials:

  • pCDNA3.1 vector containing human ClC-2 cDNA

  • mMessage mMachine™ SP6 Transcription Kit (Thermo Fisher Scientific)

  • Nuclease-free water

  • Xenopus laevis frogs

  • Collagenase Type II

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5

  • Incubator at 18°C

Procedure:

  • cRNA Synthesis: Linearize the pCDNA3.1-ClC-2 plasmid downstream of the coding sequence. Use the linearized plasmid as a template for in vitro transcription using the mMessage mMachine™ SP6 kit to synthesize capped cRNA. Purify the cRNA and resuspend in nuclease-free water.

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis.

  • Treat the oocytes with collagenase Type II in a calcium-free solution to defolliculate.

  • Wash the oocytes thoroughly with ND96 solution and select healthy stage V-VI oocytes.

  • cRNA Injection: Inject each oocyte with 50 nL of ClC-2 cRNA (at a concentration of 0.1-1 µg/µL).

  • Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes

This protocol details the electrophysiological recording of ClC-2 currents in Xenopus oocytes and the application of this compound.

Materials:

  • TEVC setup with a two-electrode voltage-clamp amplifier

  • Glass microelectrodes (0.5-2 MΩ resistance)

  • 3 M KCl for filling microelectrodes

  • Recording chamber

  • Perfusion system

  • ND96 solution

  • This compound stock solution

Procedure:

  • Electrode Preparation: Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place a ClC-2 expressing oocyte in the recording chamber and perfuse with ND96 solution.

  • Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage-Clamp Protocol:

    • Hold the oocyte at a holding potential of -30 mV.

    • To elicit ClC-2 currents, apply hyperpolarizing voltage steps from -100 mV to -160 mV for 1-3 seconds.

    • A subsequent depolarizing step to +40 mV can be used to record tail currents.

  • This compound Application:

    • Establish a stable baseline recording of ClC-2 currents.

    • Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound.

    • Record the inhibition of the ClC-2 current. Due to the slow off-rate, washout of this compound can be very slow.

  • Data Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition.

Protocol 3: Mammalian Cell Culture and Transfection for ClC-2 Expression

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and transient transfection to express ClC-2 channels for patch-clamp analysis.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Plasmid DNA encoding human ClC-2 and a fluorescent reporter (e.g., GFP)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Incubator at 37°C, 5% CO2

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator. Passage the cells when they reach 80-90% confluency.

  • Seeding for Transfection: The day before transfection, seed the HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • For each well, dilute the ClC-2 plasmid DNA and GFP plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Add the DNA-transfection reagent complexes to the cells in the 6-well plate.

  • Expression: Incubate the cells for 24-48 hours post-transfection to allow for the expression of ClC-2 channels. Successful transfection can be confirmed by observing GFP fluorescence.

Protocol 4: Whole-Cell Patch-Clamp Recording from Transfected HEK293 Cells

This protocol outlines the procedure for recording ClC-2 currents from transfected HEK293 cells using the whole-cell patch-clamp technique.

Materials:

  • Patch-clamp setup with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH

  • Intracellular (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH

  • This compound stock solution

Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Transfer a coverslip with transfected HEK293 cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a GFP-positive cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of 0 mV.

    • Apply hyperpolarizing voltage steps from -20 mV to -120 mV for 500 ms to activate ClC-2 currents.

  • This compound Application:

    • After obtaining a stable whole-cell recording, apply this compound to the bath solution via the perfusion system.

    • Record the changes in ClC-2 currents to determine the inhibitory effect of the toxin.

  • Data Analysis: Analyze the current-voltage relationship and the kinetics of the ClC-2 currents in the absence and presence of this compound.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

GaTx2_Mechanism cluster_membrane Cell Membrane ClC2_closed ClC-2 (Closed) ClC2_open ClC-2 (Open) ClC2_closed->ClC2_open Gating No_Current No Cl- Current ClC2_closed->No_Current Stabilizes Current Cl- Current ClC2_open->Current This compound This compound This compound->ClC2_closed Binds to closed state Hyperpolarization Hyperpolarization Hyperpolarization->ClC2_closed Activates

Caption: this compound binds to the closed state of the ClC-2 channel, preventing its opening.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis ClC2_Expression Heterologous Expression of ClC-2 (Xenopus oocytes or HEK293 cells) Recording_Setup TEVC or Patch-Clamp Setup ClC2_Expression->Recording_Setup Baseline Establish Baseline ClC-2 Current Recording_Setup->Baseline GaTx2_Application Apply this compound Baseline->GaTx2_Application Record_Inhibition Record Inhibition of Current GaTx2_Application->Record_Inhibition Data_Analysis Analyze Current Traces: - % Inhibition - Gating Kinetics - Voltage Dependence Record_Inhibition->Data_Analysis

Caption: A typical workflow for studying ClC-2 channels using this compound.

References

GaTx2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of GaTx2, a highly potent and selective peptide blocker of the ClC-2 chloride channel. This compound, isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, serves as an invaluable tool for investigating the physiological and pathophysiological roles of ClC-2 channels in various cellular and systemic processes.[1]

Product Information and Purchasing

This compound is a 29-amino acid peptide with a molecular weight of approximately 3192.54 Da.[2][3] It is available from several commercial suppliers as a lyophilized powder.

Table 1: this compound Supplier and Purchasing Information

SupplierProduct NameCatalog Number (Example)PurityAvailable QuantitiesPrice (USD, Example)
Smartox BiotechnologyThis compound10GTX002-00100>98%0.1 mg, 0.5 mg, 1 mg€220 - €1100
MedchemExpressThis compoundHY-P147598.00%100 µg$550
Mayflower Bioscience (Distributor for Smartox)This compound10GTX002-00100>98%0.1 mg$293

Note: Prices are subject to change and may vary based on quantity and supplier. Researchers should confirm current pricing with the respective vendors.

Table 2: this compound Technical Data

PropertyValueReference
Molecular Weight 3192.54 Da[2][3]
Amino Acid Sequence VSCEDCPDHCSTQKARAKCDNDKCVCEPI[3]
Disulfide Bridges Cys3-Cys19, Cys6-Cys24, Cys10-Cys26[1]
Purity >98%[1][2]
Appearance White lyophilized solid[1]
Solubility Water or saline buffer (up to 1 mg/ml)[3][4]
Storage Store lyophilized powder at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Long-term storage in solution is not recommended.[2][4][5]

Mechanism of Action and Biological Activity

This compound is a highly specific blocker of ClC-2 chloride channels, exhibiting a voltage-dependent apparent dissociation constant (Kd) in the picomolar range (~20-50 pM), making it the most potent ClC-2 inhibitor described.[1][2][6] It acts as a gating modifier, slowing the activation of ClC-2 channels by increasing the latency to their first opening, without affecting the channel's conductance.[1] this compound shows high selectivity for ClC-2 over other ClC family members (ClC-0, ClC-1, ClC-3, ClC-4), as well as other chloride channels like CFTR and calcium-activated chloride channels (CaCCs), and voltage-gated potassium channels.[1][6]

Table 3: this compound Binding and Kinetic Properties

ParameterValueExperimental ConditionReference
Apparent Kd ~20 pMTwo-Electrode Voltage-Clamp (TEVC) on rabbit ClC-2 expressed in oocytes[1]
Apparent Kd ~50 pMNot specified[6]
kon (Association rate constant) 43 x 10^6 M⁻¹s⁻¹TEVC recordings[7]
koff (Dissociation rate constant) 0.0034 s⁻¹TEVC recordings[7]

Signaling Pathways and Experimental Workflows

This compound's high affinity and specificity make it an excellent tool to dissect the roles of ClC-2 in various signaling pathways and cellular processes. ClC-2 channels are implicated in regulating neuronal excitability, transepithelial transport, and maintaining ion homeostasis.[8]

Below are diagrams illustrating the mechanism of this compound action and a general experimental workflow for its application.

GaTx2_Mechanism This compound This compound Peptide ClC2 ClC-2 Channel (Closed State) This compound->ClC2 Binds to closed state ClC2_Open ClC-2 Channel (Open State) ClC2->ClC2_Open Gating (Opening) Cellular_Response Altered Cellular Response ClC2->Cellular_Response Inhibition of opening prevents Cl- flux Chloride_Influx Chloride Ion Influx/Efflux ClC2_Open->Chloride_Influx Hyperpolarization Hyperpolarization Hyperpolarization->ClC2 Activates

References

Application Notes and Protocols for Lyophilized GaTx2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and application of lyophilized GaTx2 peptide, a potent and selective blocker of the ClC-2 chloride channel.[1][2][3][4]

Product Information

This compound is a 29-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[5] It is a high-affinity inhibitor of ClC-2 channels, with a dissociation constant (Kd) of approximately 20 pM.[1][5] Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of ClC-2 channels.[2][4]

Table 1: Physicochemical Properties of this compound Peptide

PropertyValueReference
Molecular Weight 3191.25 Da[5]
Appearance White lyophilized solid[5]
Amino Acid Sequence Val-Ser-Cys-Glu-Asp-Cys-Pro-Asp-His-Cys-Ser-Thr-Gln-Lys-Ala-Arg-Ala-Lys-Cys-Asp-Asn-Asp-Lys-Cys-Val-Cys-Glu-Pro-Ile[5]
Disulfide Bonds Cys3-Cys19, Cys6-Cys24, Cys10-Cys26[5]
Solubility Water and saline buffers[5]
Purity >98%[5]

Handling and Storage of Lyophilized Peptide

Proper handling and storage of lyophilized this compound are crucial to maintain its stability and biological activity.

Shipping and Initial Storage

Lyophilized peptides are typically shipped at ambient temperature and are stable for several weeks.[6] Upon receipt, it is recommended to store the lyophilized peptide at -20°C or -80°C for long-term storage.[6][7]

Reconstitution

To minimize degradation, allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Reconstitute the peptide using sterile, high-purity water or a buffer of your choice (e.g., PBS). The solubility of this compound is good in aqueous solutions.[5] For hydrophobic peptides in general, initial dissolution in a small amount of a polar organic solvent like DMSO, followed by dilution with aqueous buffer, can be a useful strategy if solubility issues arise.

Table 2: Recommended Storage Conditions for this compound Peptide

FormStorage TemperatureDurationNotes
Lyophilized Room TemperatureWeeksFor short-term storage upon receipt.
-20°CMonths to YearsRecommended for long-term storage.
-80°CYearsIdeal for long-term archival storage.
In Solution 4°CUp to 1 weekFor short-term use. Avoid repeated temperature changes.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CSeveral monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

This compound is a powerful tool for investigating the function of ClC-2 channels in various experimental settings.

Protocol 1: Inhibition of ClC-2 Channels in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)

This protocol describes the use of this compound to block ClC-2 channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing ClC-2 channels

  • Two-electrode voltage clamp setup

  • Recording chamber

  • Micromanipulators

  • Glass microelectrodes (filled with 3 M KCl)

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • This compound stock solution (e.g., 1 µM in ND96)

Procedure:

  • Place a ClC-2 expressing oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes for voltage clamping.

  • Clamp the oocyte at a holding potential of -30 mV.

  • To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., from -20 mV to -140 mV in -20 mV increments for 800 ms).

  • Establish a stable baseline recording of ClC-2 currents.

  • Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound (e.g., 1-100 nM).

  • Record the currents again using the same voltage-step protocol to observe the inhibitory effect of this compound.

  • Wash out the peptide by perfusing with ND96 solution and record to observe any reversal of inhibition.

Expected Results:

This compound will cause a concentration-dependent inhibition of the hyperpolarization-activated ClC-2 currents. The inhibition is characterized by a slowing of the channel activation kinetics.[4]

Workflow for TEVC Experiment with this compound

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_oocyte Prepare ClC-2 Expressing Oocyte place_oocyte Place Oocyte in Chamber prep_oocyte->place_oocyte prep_solutions Prepare Recording Solutions (ND96 +/- this compound) apply_this compound Apply this compound Solution prep_solutions->apply_this compound prep_rig Set up TEVC Rig impale Impale with Electrodes prep_rig->impale place_oocyte->impale baseline Record Baseline ClC-2 Currents impale->baseline baseline->apply_this compound record_inhibition Record Inhibited Currents apply_this compound->record_inhibition washout Washout with ND96 record_inhibition->washout record_recovery Record Recovery washout->record_recovery analyze_data Analyze Current Traces record_recovery->analyze_data determine_ic50 Determine IC50 (optional) analyze_data->determine_ic50

Caption: Workflow for a two-electrode voltage clamp experiment using this compound.

Protocol 2: Measurement of Nasal Potential Difference (NPD) in Mice

This protocol outlines the use of this compound to assess the contribution of ClC-2 to the nasal potential difference in mice.

Materials:

  • Anesthetized mice

  • NPD measurement setup with a perfusion catheter and recording electrodes

  • Ringer's solution: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4

  • Low Cl⁻ Ringer's solution (replace NaCl with sodium gluconate)

  • Amiloride solution (100 µM in Ringer's)

  • This compound solution (in appropriate Ringer's solution)

Procedure:

  • Anesthetize the mouse and place it in the measurement apparatus.

  • Insert the perfusion catheter into one nostril and the recording electrode into the contralateral nostril.

  • Perfuse the nasal cavity sequentially with the following solutions, allowing the potential difference to stabilize with each solution:

    • Ringer's solution (to establish baseline PD).

    • Ringer's solution with amiloride (to block ENaC).

    • Low Cl⁻ Ringer's solution with amiloride (to create a chloride gradient).

  • To assess the effect of this compound, perfuse with the low Cl⁻ Ringer's solution containing both amiloride and a specific concentration of this compound.

  • Record the change in potential difference. A depolarization (less negative PD) upon this compound application would indicate inhibition of a Cl⁻ conductance mediated by ClC-2.

Expected Results:

In the presence of a chloride gradient, inhibition of ClC-2 channels by this compound is expected to cause a depolarization of the nasal potential difference, reflecting a decrease in chloride secretion.

Logical Flow of Nasal Potential Difference Measurement

NPD_Logic start Start NPD Measurement baseline Establish Baseline PD with Ringer's start->baseline block_enac Block ENaC with Amiloride baseline->block_enac create_cl_gradient Create Cl- Gradient (Low Cl- Solution) block_enac->create_cl_gradient inhibit_clc2 Inhibit ClC-2 with this compound create_cl_gradient->inhibit_clc2 measure_pd_change Measure Change in PD inhibit_clc2->measure_pd_change end End Measurement measure_pd_change->end

Caption: Logical flow for a nasal potential difference measurement experiment.

Signaling Pathway

This compound exerts its effect by directly binding to and inhibiting the ClC-2 chloride channel. The inhibition of ClC-2 can have several downstream consequences depending on the cell type and physiological context.

Signaling Pathway of this compound Action

GaTx2_Signaling This compound This compound Peptide ClC2 ClC-2 Channel This compound->ClC2 Inhibits Cl_efflux Decreased Cl- Efflux ClC2->Cl_efflux Mediates Membrane_Potential Alteration of Membrane Potential Cl_efflux->Membrane_Potential Cell_Volume Changes in Cell Volume Regulation Cl_efflux->Cell_Volume Neuronal_Excitability Modulation of Neuronal Excitability Membrane_Potential->Neuronal_Excitability

Caption: Simplified signaling pathway illustrating the action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes. Actual experimental results may vary.

Table 3: Hypothetical Stability of Lyophilized this compound at Different Temperatures

TemperatureDurationActivity Retention (%)
25°C1 month>95%
4°C6 months>98%
-20°C2 years>99%
-80°C>5 years>99%

Table 4: Hypothetical pH Stability of this compound in Solution (4°C for 1 week)

pHActivity Retention (%)
5.0>90%
7.4>98%
8.5>95%

Table 5: Hypothetical Solubility of this compound in Common Buffers

BufferConcentration (mg/mL)
Deionized Water>10
Phosphate-Buffered Saline (PBS), pH 7.4>10
Tris-Buffered Saline (TBS), pH 7.4>10

Troubleshooting

ProblemPossible CauseSolution
Low or no biological activity Improper storage of lyophilized peptide or reconstituted solution.Ensure storage at recommended temperatures and avoid repeated freeze-thaw cycles.
Incorrect reconstitution.Use high-purity, sterile solvents. Ensure complete dissolution.
Precipitation of peptide in solution Peptide concentration is too high for the buffer.Try dissolving at a lower concentration or use a different buffer system. A small amount of organic solvent (e.g., DMSO) may aid solubility.
Inconsistent experimental results Variability in peptide concentration.Prepare fresh aliquots for each experiment. Quantify peptide concentration accurately.
Degradation of peptide in solution.Use freshly prepared solutions. Store solutions appropriately.

For further technical support, please refer to the manufacturer's documentation or contact their technical service department.

References

Application Notes and Protocols for Electrophysiological Studies of GaTx2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and highly specific inhibitor of the ClC-2 voltage-gated chloride channel.[1] With an apparent dissociation constant (KD) in the low picomolar range, this compound is the most potent known inhibitor for any chloride channel.[2][1][3] Its mechanism of action involves the modification of channel gating, specifically by slowing the activation kinetics and increasing the latency to the first channel opening, rather than blocking the open pore.[2][3][4] This effect is voltage-dependent.[2][3] this compound exhibits high selectivity for ClC-2 and does not show significant activity against other ClC channels (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABAC receptors, or certain voltage-gated potassium channels like Shaker B and Kv1.2.[2][3]

The ClC-2 channel plays crucial roles in various physiological processes, including the regulation of cell volume, maintenance of neuronal resting membrane potential, and transepithelial ion transport.[1][5][6] Dysregulation of ClC-2 function has been implicated in several pathological conditions, such as epilepsy and constipation-associated inflammatory bowel disease.[4] The high affinity and specificity of this compound make it an invaluable pharmacological tool for elucidating the structure-function relationship and physiological roles of the ClC-2 channel. These application notes provide detailed protocols for characterizing the effects of this compound on ClC-2 channels using two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes and whole-cell patch-clamp techniques in mammalian cell lines.

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is ideal for initial characterization of this compound's effect on heterologously expressed ClC-2 channels due to the large cell size and high current expression levels in oocytes.

A. Xenopus laevis Oocyte Preparation and cRNA Injection

  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a buffered solution of tricaine methane-sulfonate (MS-222). Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.

  • Defolliculation: Treat the ovarian lobes with collagenase in OR-2 solution to remove the follicular cell layer.

  • Oocyte Selection: Manually select stage V-VI oocytes.

  • cRNA Injection: Inject each oocyte with cRNA encoding human ClC-2.

  • Incubation: Incubate the injected oocytes in ND96 storage solution at 15-18°C for 2-5 days to allow for channel expression.

B. TEVC Recording

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance should be between 0.5-2 MΩ.

  • Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with ND96 recording solution.

  • Impaling the Oocyte: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.

  • Voltage-Clamp Protocol:

    • Hold the oocyte at a holding potential of -30 mV.

    • To study the effect of this compound on ClC-2 activation, apply hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 20 mV increments for 2-3 seconds).

    • Record the resulting chloride currents.

  • This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with ND96 solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the currents before and after this compound application. Analyze the changes in current amplitude, activation kinetics (time constants), and the voltage-dependence of activation.

Solutions for TEVC:

SolutionComposition
OR-2 (Ca2+-free) 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8
ND96 (Storage/Recording) 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6. Supplemented with 2.5 mM sodium pyruvate and 50 µg/ml gentamicin for storage.
Electrode Filling Solution 3 M KCl
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique offers better control of the intracellular environment and is suitable for more detailed kinetic studies in a mammalian expression system (e.g., HEK293 or CHO cells).

A. Cell Culture and Transfection

  • Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Transiently transfect the cells with a plasmid containing the cDNA for human ClC-2 and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Plating for Recording: 24 hours post-transfection, plate the cells onto glass coverslips for recording.

B. Whole-Cell Patch-Clamp Recording

  • Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a transfected cell and form a giga-ohm seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at -30 mV.

    • To assess the voltage-dependence of this compound inhibition, apply a hyperpolarizing pulse (e.g., to -100 mV for 1-2 seconds) to activate ClC-2 channels, followed by a depolarizing pulse to a potential where the effect of this compound is being tested (e.g., -60 mV).

    • To study the effect on activation kinetics, measure the time course of current activation at different hyperpolarizing potentials.

  • This compound Application: Apply this compound via a perfusion system to the bath solution.

  • Data Analysis: Measure the peak current amplitude, time constants of activation, and construct dose-response curves to determine the IC50 of this compound.

Solutions for Whole-Cell Patch-Clamp:

SolutionComposition
Extracellular 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH
Intracellular 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.4 mM Na-GTP, pH 7.2 with CsOH

Data Presentation

Table 1: Summary of this compound Pharmacological Properties on ClC-2 Channels

ParameterValue (TEVC)Value (Patch-Clamp)Reference
Apparent KD ~22 pM at -100 mV~12 pM at -100 mV[4]
kon (Association Rate) 4.3 x 107 M-1s-1Not Reported[4]
koff (Dissociation Rate) 0.0034 s-1Not Reported[4]
Mechanism of Action Gating modifier; slows activationGating modifier; slows activation[2][3][4]
Voltage Dependence Inhibition is more potent at less hyperpolarized potentialsInhibition is more potent at less hyperpolarized potentials[3]

Visualizations

GaTx2_Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_treatment This compound Application cluster_analysis Data Analysis oocyte_prep Xenopus Oocyte Harvesting & Defolliculation crna_injection ClC-2 cRNA Injection oocyte_prep->crna_injection hek_prep HEK293 Cell Culture & Transfection patch_clamp Whole-Cell Patch-Clamp hek_prep->patch_clamp incubation Incubation (2-5 days) crna_injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc voltage_protocol Apply Voltage Protocols (Activation, I-V relationship) tevc->voltage_protocol patch_clamp->voltage_protocol baseline Record Baseline ClC-2 Currents voltage_protocol->baseline gatx2_app Perfuse with this compound baseline->gatx2_app record_effect Record Currents in Presence of this compound gatx2_app->record_effect kinetic_analysis Analyze Activation Kinetics (Time Constants) record_effect->kinetic_analysis dose_response Construct Dose-Response Curve (Determine IC50) record_effect->dose_response voltage_dep Analyze Voltage-Dependence of Inhibition record_effect->voltage_dep

Caption: Experimental workflow for characterizing this compound effects.

GaTx2_Signaling_Pathway This compound This compound ClC2 ClC-2 Channel (Closed State) This compound->ClC2 Binds & Stabilizes Closed State ClC2_open ClC-2 Channel (Open State) ClC2->ClC2_open Gating (Activation) Chloride_Influx Chloride Efflux (Inward Current) ClC2_open->Chloride_Influx Hyperpolarization Hyperpolarization Hyperpolarization->ClC2 Activates Cellular_Response Modulation of Cellular Excitability & Volume Regulation Chloride_Influx->Cellular_Response

Caption: this compound mechanism of action on the ClC-2 signaling pathway.

References

Troubleshooting & Optimization

GaTx2 Technical Support Center: Optimizing Concentrations for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GaTx2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you effectively utilize this potent and selective ClC-2 chloride channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 3.2 kDa peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a high-affinity and selective inhibitor of the ClC-2 chloride channel.[1] Its primary mechanism of action is not as a simple pore blocker, but as a gating modifier. This compound binds to the closed state of the ClC-2 channel, slowing its activation and thereby preventing the flow of chloride ions.[2]

Q2: How specific is this compound for the ClC-2 channel?

This compound exhibits high specificity for ClC-2 over other members of the ClC family (including ClC-0, ClC-1, ClC-3, and ClC-4), as well as other chloride channels like CFTR and calcium-activated chloride channels (CaCC). It also does not affect the activity of major voltage-dependent potassium channels such as Kv1.2.[2]

Q3: In which cell types can this compound be used?

ClC-2 channels are widely expressed in various mammalian cells, including neuronal cells (e.g., pyramidal cells of the hippocampus), glial cells (astrocytes and oligodendrocytes), epithelial cells (in the gastrointestinal tract and lungs), and vascular smooth muscle cells.[2][3][4] Therefore, this compound is a valuable tool for studying the physiological roles of ClC-2 in these diverse cell types.

Q4: What is the typical working concentration range for this compound?

The optimal concentration of this compound is highly dependent on the cell type, the expression level of ClC-2, and the specific experimental conditions (e.g., membrane potential). Due to its high affinity, this compound is effective at very low concentrations, typically in the picomolar to nanomolar range. For instance, a concentration of 10 nM has been used to suppress ClC-2 activity in oligodendrocyte precursor cells and oligodendrocytes. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Low or absent ClC-2 expression.

    • Solution: Confirm the expression of ClC-2 in your specific cell line at both the mRNA and protein level (e.g., via qPCR or Western blot) before starting your experiment.

  • Possible Cause 2: Inappropriate experimental conditions for this compound action.

    • Solution: The inhibitory effect of this compound is voltage-dependent, with stronger inhibition at more physiological membrane potentials.[2] Ensure your experimental conditions, particularly for electrophysiology studies, are suitable for observing ClC-2 activity and its inhibition. Also, this compound preferentially binds to the closed state of the channel, so its effect may be more pronounced if applied before channel activation.[2]

  • Possible Cause 3: Inactive peptide.

    • Solution: Ensure proper storage of the lyophilized this compound peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstitute the peptide in a buffer recommended by the supplier, as improper solubilization can lead to loss of activity.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent peptide concentration.

    • Solution: Due to the high affinity of this compound, small variations in concentration can lead to significant differences in effect. Use precise pipetting techniques and perform serial dilutions carefully.

  • Possible Cause 2: Slow and incomplete washout.

    • Solution: this compound has a very slow dissociation rate from the ClC-2 channel.[2] If your experimental design requires washout of the toxin, be aware that recovery of channel function will be very slow. For endpoint assays, this is less of a concern. For experiments requiring observation of recovery, allow for extended washout periods.

Issue 3: Unexpected effects on cell health or morphology.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Solution: Although this compound is highly selective, using excessively high concentrations may lead to off-target effects. Perform a careful dose-response curve to identify the lowest effective concentration.

  • Possible Cause 2: Disruption of critical cellular processes.

    • Solution: ClC-2 is involved in fundamental cellular processes like ion homeostasis and cell volume regulation.[4] Inhibition of ClC-2 by this compound may impact these processes, leading to changes in cell health or morphology. Monitor your cells closely and consider including appropriate controls to assess overall cell viability (e.g., a live/dead stain).

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound in different experimental systems. It is crucial to note that these values are context-dependent and should be used as a starting point for your own optimization.

Cell Type/SystemAssay TypeEffective ConcentrationParameter Measured
Xenopus oocytes expressing rabbit ClC-2Two-Electrode Voltage Clamp (TEVC)~22 pMApparent KD
Inside-out multi-channel patchesElectrophysiology~12 pMApparent KD
Oligodendrocyte Precursor Cells (OPCs)Electrophysiology10 nMInhibition of IClC-2
Oligodendrocytes (OLs)Electrophysiology10 nMInhibition of IClC-2

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes a general method to determine the effective concentration range of this compound for inhibiting cell proliferation or viability in a specific cancer cell line.

Materials:

  • Your cancer cell line of interest (e.g., a glioma cell line known to express ClC-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound peptide stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 pM to 100 nM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability as a function of this compound concentration. Determine the IC50 value (the concentration at which cell viability is reduced by 50%).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Inhibition of ClC-2 Currents in Cultured Neurons

This protocol outlines the steps for assessing the inhibitory effect of this compound on ClC-2 currents in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pipette Preparation: Pull a glass pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Establish Whole-Cell Configuration: Approach a neuron and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline ClC-2 Currents: Clamp the cell at a holding potential of -30 mV. Apply hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 20 mV increments for 1-2 seconds) to elicit the characteristic slowly activating, inwardly rectifying ClC-2 currents. Record these baseline currents.

  • Apply this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM). Allow at least 5 minutes for the toxin to take effect, noting that onset can be slow.

  • Record Inhibited Currents: Repeat the same voltage-step protocol as in step 4 to record the ClC-2 currents in the presence of this compound.

  • Data Analysis: Compare the current amplitudes at each voltage step before and after this compound application. Calculate the percentage of inhibition.

Signaling Pathways and Experimental Workflows

ClC-2 in Cell Proliferation Signaling

This compound can be used to investigate the role of ClC-2 in cell proliferation. In some cell types, such as vascular smooth muscle cells and glioma cells, ClC-2 expression and activity are linked to cell cycle progression.[3] The PI3K/Akt signaling pathway has been implicated in the regulation of ClC-2 expression.[3] Inhibition of ClC-2 with this compound can help to elucidate the downstream effects of this channel on cell cycle machinery.

ClC2_Proliferation_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt ClC2_exp ClC-2 Expression Akt->ClC2_exp + ClC2_channel ClC-2 Channel ClC2_exp->ClC2_channel Cl_efflux Cl- Efflux ClC2_channel->Cl_efflux This compound This compound This compound->ClC2_channel - CellCycle G1/S Transition Cl_efflux->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: ClC-2 mediated cell proliferation signaling pathway.

Experimental Workflow for Assessing this compound Effect on Cell Migration

This workflow outlines the key steps to investigate the impact of ClC-2 inhibition by this compound on cancer cell migration.

GaTx2_Migration_Workflow start Start culture_cells Culture Cancer Cells (e.g., Glioma) start->culture_cells confirm_clc2 Confirm ClC-2 Expression (qPCR / Western Blot) culture_cells->confirm_clc2 dose_response Determine Optimal this compound IC50 (Viability Assay) confirm_clc2->dose_response migration_assay Perform Migration Assay (e.g., Transwell Assay) dose_response->migration_assay treat_this compound Treat with this compound (at optimal concentration) migration_assay->treat_this compound incubate Incubate (e.g., 24 hours) treat_this compound->incubate quantify Quantify Migrated Cells (Stain and Count) incubate->quantify analyze Analyze and Compare (this compound vs. Control) quantify->analyze end End analyze->end

Caption: Workflow for cell migration assay using this compound.

Troubleshooting Logic for this compound Experiments

This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.

GaTx2_Troubleshooting_Logic start No Effect Observed? check_clc2 Is ClC-2 Expressed? start->check_clc2 Yes check_conditions Are Experimental Conditions Optimal? check_clc2->check_conditions Yes solution_confirm Confirm ClC-2 with qPCR/Western Blot check_clc2->solution_confirm No check_peptide Is this compound Active? check_conditions->check_peptide Yes solution_optimize Optimize Voltage Protocol & Toxin Application Time check_conditions->solution_optimize No solution_new_peptide Use Freshly Prepared This compound Aliquot check_peptide->solution_new_peptide No end Problem Solved check_peptide->end Yes solution_confirm->end solution_optimize->end solution_new_peptide->end

Caption: Troubleshooting flowchart for this compound experiments.

References

GaTx2 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of GaTx2 in solution. It offers troubleshooting advice and detailed protocols in a frequently asked questions (FAQ) format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it structurally stable?

This compound is a 29-amino acid peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2][3] It is a high-affinity, selective blocker of the ClC-2 voltage-gated chloride channel, with a dissociation constant (KD) of approximately 20 pM.[1][2][3][4][5]

The remarkable stability of this compound is attributed to its structure, which is composed of one α-helix and two β-strands held together by three disulfide bonds.[5][6] This compact, cross-linked structure is characteristic of the inhibitor cystine knot (ICK) motif found in many spider and scorpion venom peptides.[7][8] The ICK motif confers tremendous chemical, thermal, and biological stability, making these peptides resistant to extremes of pH, organic solvents, high temperatures, and proteolytic degradation.[7][8][9]

Q2: I'm concerned about the stability of my this compound stock solution. What are the recommended storage and handling conditions?

Proper storage is critical to prevent degradation and ensure experimental reproducibility. For all forms of the peptide, repeated freeze-thaw cycles should be avoided.[10]

Peptide Form Storage Temperature Duration Handling Notes
Lyophilized Powder -80°C or -20°C1-2 years[2]Keep vial tightly capped and away from moisture.[2][10]
Stock Solution (in solvent) -80°CUp to 6 months[2]Aliquot into single-use volumes to avoid freeze-thaw cycles. Use high-purity solvents.
Stock Solution (in solvent) -20°CUp to 1 month[2]Suitable for shorter-term storage of working aliquots.
Working Dilutions (Aqueous Buffer) 2-8°C24-48 hoursPrepare fresh daily if possible. Avoid long-term storage in aqueous buffers at room temperature.

Disclaimer: These are general guidelines based on best practices for peptide handling. Specific stability in your experimental buffer should be validated.

Q3: My this compound appears to have lost activity. What are the likely causes of degradation?

While this compound is highly stable due to its ICK motif, degradation can still occur, especially under suboptimal conditions.[7] Loss of activity is typically due to chemical or physical instability.

Potential Chemical Degradation Pathways:

  • Hydrolysis: The peptide backbone can be cleaved, particularly at aspartate (Asp) residues under acidic conditions or through deamidation of asparagine (Asn) and glutamine (Gln) residues under neutral to alkaline conditions.[11][12]

  • Oxidation: Residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation, which can be catalyzed by light, metals, or peroxides present in solvents.[11]

  • Disulfide Scrambling: Incorrect formation or rearrangement of the three crucial disulfide bonds will lead to misfolding and loss of function.

Potential Physical Instability:

  • Aggregation: Peptides can aggregate and precipitate out of solution, especially at high concentrations or after multiple freeze-thaw cycles.

  • Adsorption: Peptides can stick to the surfaces of storage vials (e.g., glass or plastic), lowering the effective concentration in your solution. Using low-adsorption vials is recommended.

The following diagram illustrates the primary factors that can lead to this compound degradation.

cluster_factors Causative Factors cluster_outcomes Degradation Outcomes pH Extreme pH Hydrolysis Hydrolysis (Backbone Cleavage) pH->Hydrolysis Temp High Temperature Denaturation Denaturation (Unfolding) Temp->Denaturation Aggregation Aggregation Temp->Aggregation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Aggregation Proteases Proteolytic Enzymes Proteases->Hydrolysis Oxidants Oxidizing Agents (e.g., metals, peroxides) Oxidation Oxidation Oxidants->Oxidation Loss Loss of Activity Hydrolysis->Loss Denaturation->Loss Aggregation->Loss Oxidation->Loss

Factors leading to this compound instability and degradation.
Q4: How can I experimentally assess the stability of my this compound sample?

Several analytical methods can be used to check the purity, structure, and activity of your this compound sample. A combination of techniques provides the most reliable results.[13]

Method Purpose Information Gained
Reverse-Phase HPLC (RP-HPLC) Purity Assessment & Degradation MonitoringDetects degradation products and aggregates, which typically appear as new peaks in the chromatogram. Allows for precise quantification of the intact peptide.[14][15]
Mass Spectrometry (MS) Structural Integrity & Modification DetectionConfirms the correct molecular weight of the peptide.[14] Can identify modifications like oxidation or cleavage by analyzing the mass of degradation fragments.[13][15]
Circular Dichroism (CD) Spectroscopy Secondary Structure AnalysisMeasures changes in the peptide's secondary structure (α-helices, β-sheets).[14] Unfolding or misfolding due to thermal or chemical stress can be monitored.[15]
Functional Assay (e.g., Electrophysiology) Bioactivity MeasurementThe ultimate test of stability. Measures the ability of this compound to inhibit its target, the ClC-2 channel.[1][3] A decrease in inhibitory activity is a direct sign of degradation.

Experimental Protocols

Protocol 1: Workflow for Assessing this compound Purity and Degradation by RP-HPLC

This protocol outlines a typical workflow to determine the stability of a this compound solution over time.

prep 1. Sample Preparation Dissolve lyophilized this compound in desired buffer (e.g., PBS, pH 7.4) to a known concentration. t0 2. Initial Analysis (T=0) Immediately analyze an aliquot via RP-HPLC and MS to establish baseline purity and mass. prep->t0 incubate 3. Incubation Store remaining solution under test conditions (e.g., 4°C, 25°C, 37°C). t0->incubate sampling 4. Time-Point Sampling Withdraw aliquots at defined intervals (e.g., 24h, 48h, 1 week). incubate->sampling analysis 5. Stability Analysis Analyze each aliquot by RP-HPLC. sampling->analysis data 6. Data Interpretation Compare peak area of intact this compound to T=0. Calculate % remaining. Identify any new peaks. analysis->data ms_confirm MS Confirmation (Optional) Collect new peaks and analyze by MS to identify degradation products. analysis->ms_confirm

Workflow for this compound stability testing using RP-HPLC.

Methodology:

  • Sample Preparation: Reconstitute lyophilized this compound in the buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor absorbance at 214 nm or 280 nm.

  • Analysis: Integrate the peak area of the intact this compound. The appearance of new, typically more polar (earlier eluting), peaks indicates degradation. Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample.[13]

Protocol 2: Assessing Structural Stability with Circular Dichroism (CD) Spectroscopy

This protocol is used to assess changes in this compound's secondary structure as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a this compound solution at 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0). High salt concentrations can interfere with the measurement.

  • Instrumentation: Use a CD spectrometer equipped with a Peltier temperature controller.

  • Measurement:

    • Place the sample in a 1 mm pathlength quartz cuvette.

    • Record a baseline spectrum with the buffer alone.

    • Record a CD spectrum of the this compound sample from 190 nm to 260 nm at a starting temperature (e.g., 20°C).

  • Thermal Melt Experiment:

    • Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).

    • Increase the temperature in a controlled manner (e.g., 1°C/minute) from 20°C to 95°C.

  • Analysis: Plot the CD signal versus temperature. A sharp transition in the signal indicates the unfolding of the peptide. The midpoint of this transition is the melting temperature (Tm), a key indicator of thermal stability.[14]

Q5: My experiment involves live cells. Is this compound stable in cell culture media or plasma?

This is a critical consideration. While the ICK motif provides high resistance to proteases, complex biological fluids like cell culture media (containing serum) and blood plasma contain a high concentration of various proteases that can degrade peptides.[7][13][16]

  • Serum: Fetal Bovine Serum (FBS) is a common source of proteases. If possible, conduct initial experiments in serum-free media or with reduced serum concentrations.

  • Plasma: Peptides can have a short half-life in plasma due to enzymatic cleavage.[16]

Troubleshooting Tip: If you suspect degradation in a biological matrix, you can run a stability assay. Incubate this compound in the specific medium or plasma for various times, then stop the reaction by precipitating proteins (e.g., with acetonitrile). Analyze the supernatant by RP-HPLC or LC-MS to quantify the remaining intact this compound.[13][16] This will help you determine the experimental window in which the peptide remains stable.

References

How to prevent non-specific binding of GaTx2?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GaTx2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding and achieve optimal results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered highly specific?

This compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent and highly selective blocker of the ClC-2 chloride channel.[2][3] Its specificity is a result of its high affinity for ClC-2, with a dissociation constant (KD) in the picomolar range, making it one of the most potent inhibitors for any chloride channel.[1][2][4][5][6] this compound acts as a gating modifier, binding to the closed state of the channel and slowing its activation, rather than blocking the open pore.[3][4][5]

Q2: What is meant by "non-specific binding" in the context of this compound?

For a highly specific peptide like this compound, "non-specific binding" can refer to several phenomena:

  • Off-target binding: Interaction with proteins other than ClC-2. Extensive studies have shown that this compound has no significant effect on other ClC family members (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABAC, CaCC, or various voltage-gated potassium channels.[2][3]

  • Surface Adsorption: The binding of this compound to experimental labware, such as plastic tubes or pipette tips. This is a common issue with peptides and can lead to a reduction in the effective concentration of the toxin in your assay.[7][8][9]

  • Experimental Artifacts: Inconsistent or unexpected results that may be misinterpreted as non-specific binding but are due to suboptimal experimental conditions.

Q3: How can I prevent the loss of this compound due to adsorption to labware?

To minimize the non-specific adsorption of this compound to surfaces, consider the following strategies:

  • Use Low-Binding Labware: Utilize polypropylene or siliconized tubes and pipette tips.[9]

  • Include a Carrier Protein: Adding a small amount of a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1%, to your buffers can coat the surfaces of the labware and prevent the peptide from binding.[8][10]

  • Incorporate a Mild Detergent: A non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) can help reduce hydrophobic interactions between this compound and plastic surfaces.[7][10] However, be mindful that detergents can interfere with certain downstream applications, particularly mass spectrometry.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
No or low inhibitory effect of this compound Incorrect this compound concentration: The effective concentration may be lower than expected due to adsorption to labware.Prepare this compound solutions in buffers containing a carrier protein (e.g., 0.1% BSA) or a non-ionic detergent (e.g., 0.05% Tween-20). Use low-adhesion microcentrifuge tubes.
Degradation of this compound: Improper storage or handling can lead to peptide degradation.Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
State-dependent inhibition: this compound preferentially binds to the closed state of the ClC-2 channel.[4]Ensure your experimental protocol allows for this compound to interact with the channels in their closed state. For electrophysiology, apply the toxin before channel activation.
High background or "sticky" effects Non-specific binding to cell membranes or other proteins: While this compound is highly specific, at very high concentrations, some weak, non-specific interactions may occur.Use the lowest effective concentration of this compound possible. Refer to the provided quantitative data for typical working concentrations.
Buffer composition: The pH or ionic strength of the buffer may promote non-specific interactions.Optimize buffer pH and salt concentration. Increasing the salt concentration (e.g., with NaCl) can reduce charge-based non-specific binding.[8][10]
Variability between experiments Inconsistent experimental conditions: Minor variations in protocol can lead to different results.Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions.
Cell health and expression levels: The physiological state of the cells and the expression level of ClC-2 can impact the observed effect of this compound.Ensure consistent cell culture conditions and passage numbers. Monitor the health and ClC-2 expression levels of your cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound binding to the ClC-2 channel.

Parameter Value Method Reference
Dissociation Constant (KD) ~22 pMTwo-Electrode Voltage-Clamp (TEVC)[5][6]
~12 pM - 15 pMMulti-channel Patch Clamp[4][5]
~50 pMNot specified
Association Rate Constant (kon) 43 x 106 M-1s-1TEVC[5]
Dissociation Rate Constant (koff) 0.0034 s-1TEVC[5]

Key Experimental Protocols

Protocol 1: General this compound Stock Solution Preparation
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom. Reconstitute the peptide in a suitable buffer (e.g., sterile water or a buffer of your choice) to a stock concentration of 1 mM.

  • Addition of Carrier Protein: To prevent non-specific binding to tubes and tips, it is recommended to add a carrier protein like Bovine Serum Albumin (BSA) to the stock solution to a final concentration of 0.1%.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
  • Cell Preparation: Culture cells expressing ClC-2 channels to an appropriate confluency.

  • Pipette and Bath Solutions: Prepare intracellular (pipette) and extracellular (bath) solutions appropriate for recording ClC-2 currents.

  • This compound Application:

    • Dilute the this compound stock solution to the desired final concentration in the extracellular bath solution immediately before use. To minimize adsorption, include 0.1% BSA in the final dilution.

    • Establish a stable whole-cell recording and record baseline ClC-2 currents.

    • Perfuse the cells with the this compound-containing solution. Because this compound acts on the closed state of the channel, ensure the voltage protocol allows for periods where the channels are closed in the presence of the toxin.

  • Data Acquisition: Record currents before, during, and after this compound application to determine the extent of inhibition.

Visualizations

GaTx2_Mechanism cluster_membrane Cell Membrane ClC2_Closed ClC-2 (Closed State) ClC2_Open ClC-2 (Open State) ClC2_Closed->ClC2_Open Opens Inhibition Inhibition of Channel Opening ClC2_Closed->Inhibition This compound This compound This compound->ClC2_Closed Binds Preferentially Activation_Signal Activation Signal (e.g., Hyperpolarization) Activation_Signal->ClC2_Closed Activates Inhibition->ClC2_Open Prevents

Caption: Mechanism of this compound inhibition of the ClC-2 channel.

Troubleshooting_Workflow start Start: No/Low this compound Effect check_conc Check this compound Concentration and Preparation start->check_conc check_protocol Review Experimental Protocol check_conc->check_protocol No Issue solution1 Use Low-Binding Tubes Add 0.1% BSA to Buffers Prepare Fresh Aliquots check_conc->solution1 Issue Found check_cells Assess Cell Health and ClC-2 Expression check_protocol->check_cells No Issue solution2 Ensure Application to Closed Channel State Optimize Buffer Conditions check_protocol->solution2 Issue Found solution3 Use Consistent Cell Passages Verify ClC-2 Expression (e.g., Western Blot, qPCR) check_cells->solution3 Issue Found end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for unexpected this compound results.

References

GaTx2 washout and reversal of inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GaTx2, a high-affinity peptide inhibitor of the ClC-2 chloride channel. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound washout and the reversal of inhibition.

Question: Why is the reversal of this compound inhibition incomplete or excessively slow during washout?

Answer: The slow reversal of this compound inhibition is primarily due to its high affinity for the ClC-2 channel.[1] Several factors can contribute to this:

  • High Affinity and Slow Dissociation: this compound binds to ClC-2 with a very high affinity, exhibiting a dissociation constant (KD) in the low picomolar range (approximately 12-22 pM).[2] This strong binding results in a very slow off-rate (koff ≈ 0.0034 s⁻¹), meaning the toxin unbinds from the channel very slowly.[2] Recovery from inhibition has a time constant greater than 300 seconds.[1]

  • Rebinding: During a standard washout procedure, dissociated this compound molecules in the immediate vicinity of the cell membrane can rebind to the channels before being washed away, especially if the perfusion rate is not optimal.

  • Experimental System: The efficiency of washout can be dependent on the experimental setup (e.g., perfusion system in patch-clamp or fluid exchange rate in two-electrode voltage clamp). A slow or inefficient solution exchange will prolong the washout period.

Troubleshooting Steps:

  • Prolonged Washout: Increase the duration of the washout period significantly. Given the slow kinetics, several minutes of continuous perfusion with a toxin-free solution are necessary.

  • Optimize Perfusion System: Ensure your perfusion system allows for rapid and complete solution exchange around the cell or oocyte.

  • Consider Voltage Dependence: Since this compound inhibition is voltage-dependent, applying strong positive prepulses might facilitate the dissociation of the toxin, a phenomenon observed with other gating modifier toxins.[1][3]

Question: What factors can influence the observed potency and inhibitory effect of this compound?

Answer: The inhibitory effect of this compound can be influenced by several experimental parameters:

  • Voltage: The inhibition of ClC-2 by this compound is voltage-dependent. The toxin shows stronger inhibition at more physiological membrane potentials (e.g., -60 mV) compared to more hyperpolarized potentials (e.g., -100 mV).[1]

  • Toxin Concentration: While this compound is potent, using concentrations significantly above the KD may lead to longer onset times for steady-state inhibition and make complete washout even more challenging.[1]

  • Channel State: this compound preferentially binds to the closed state of the ClC-2 channel and acts by slowing down channel activation.[1][2] It does not inhibit open channels.[1][2] Therefore, the pre-application state of the channels can influence the observed onset of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a gating modifier of the ClC-2 chloride channel.[2] It does not block the pore of the open channel. Instead, it binds to the channel protein, likely in its closed state, and slows down the activation gating process.[1][4] This leads to an increase in the latency to the first channel opening.[4]

Q2: How specific is this compound for the ClC-2 channel?

A2: this compound is highly specific for ClC-2.[2][4] It has been shown to have no inhibitory effect on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), as well as other major classes of chloride channels (CFTR, GABAC, CaCC) and voltage-dependent potassium channels like Shaker B or Kv1.2.[1][4][5]

Q3: What are the key binding kinetics of this compound?

A3: The binding kinetics of this compound to the ClC-2 channel are characterized by a high affinity. The apparent dissociation constant (KD) is in the picomolar range.

ParameterValueExperimental Condition
Apparent KD~20 pMVoltage-dependent[4][6]
Apparent KD22 ± 10 pMTwo-electrode voltage-clamp (TEVC) at -100 mV[2][7]
Apparent KD12 pMMulti-channel patch at -100 mV[2]
kon (On-rate)43 x 10⁶ M⁻¹s⁻¹TEVC recordings[2]
koff (Off-rate)0.0034 s⁻¹TEVC recordings[2]
Recovery Time Constant> 300 sTEVC recordings[1]

Experimental Protocols

Protocol: Measuring Inhibition and Washout of this compound using Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing ClC-2

1. Oocyte Preparation and Expression:

  • Inject Xenopus oocytes with cRNA encoding the ClC-2 channel.
  • Incubate the oocytes for 2-4 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with a standard external solution.
  • Impale the oocyte with two microelectrodes filled with 3 M KCl (for voltage clamping).
  • Clamp the oocyte at a holding potential where ClC-2 channels are predominantly closed (e.g., 0 mV).

3. Establishing a Stable Baseline:

  • To activate the ClC-2 channels, apply a series of voltage pulses. A typical protocol is to step the membrane potential to -100 mV for 1 second, followed by a tail pulse to +40 mV, repeated every 15 seconds.[1]
  • Continue this protocol until a stable baseline current is established.

4. Application of this compound:

  • Prepare the desired concentration of this compound in the external solution. A concentration of 100 pM can produce significant inhibition.[1]
  • Switch the perfusion to the this compound-containing solution. The solution exchange should be rapid (e.g., within 10 seconds).[1]
  • Continue the voltage-pulse protocol and record the current. The onset of inhibition is typically fast, with a steady-state being reached within 5 minutes for low concentrations.[1]

5. Washout of this compound:

  • After achieving steady-state inhibition, switch the perfusion back to the toxin-free external solution.
  • Continue applying the voltage-pulse protocol and record the current to monitor the recovery from inhibition.
  • Be prepared for a very slow washout. The recovery time constant is greater than 300 seconds.[1] A single exponential function can be used to fit the recovery data.[1]

Visualizations

GaTx2_Signaling_Pathway cluster_membrane Cell Membrane ClC2_closed ClC-2 (Closed) ClC2_open ClC-2 (Open) ClC2_closed->ClC2_open Activation (Hyperpolarization) GaTx2_bound This compound-ClC-2 Complex (Closed State) ClC2_closed->GaTx2_bound ClC2_open->ClC2_closed Deactivation This compound This compound This compound->ClC2_closed Binds to Closed State GaTx2_bound->ClC2_closed Slow Dissociation (Washout)

Caption: this compound binds to the closed state of the ClC-2 channel, slowing its activation.

GaTx2_Washout_Workflow A Establish Stable Baseline ClC-2 Current B Apply this compound (e.g., 100 pM) A->B C Record Onset of Inhibition to Steady State B->C D Initiate Washout with Toxin-Free Solution C->D E Monitor Slow Recovery of ClC-2 Current D->E F Fit Recovery Data to Exponential Function E->F

Caption: Experimental workflow for a this compound inhibition and washout experiment.

GaTx2_Inhibition_Factors Inhibition This compound Inhibition Efficacy Washout Washout Efficiency Inhibition->Washout influences Voltage Membrane Potential Voltage->Inhibition Concentration This compound Concentration Concentration->Inhibition ChannelState ClC-2 Channel State (Closed vs. Open) ChannelState->Inhibition Affinity High Binding Affinity (Slow Koff) Affinity->Washout determines Perfusion Perfusion Rate Perfusion->Washout affects

Caption: Factors influencing this compound inhibition and its reversal.

References

Interpreting unexpected results with GaTx2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GaTx2, a high-affinity and selective peptide inhibitor of the ClC-2 chloride channel. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I applied this compound to my cells expressing ClC-2, but I don't see any inhibition of the chloride current. Is the toxin inactive?

Answer:

This is a common observation and may not be due to inactive toxin. The mechanism of this compound inhibition is state-dependent, meaning it preferentially binds to the ClC-2 channel when it is in the closed state .[1] If you apply this compound to channels that are already activated and open, you will likely observe little to no inhibition.[1][2]

Troubleshooting Steps:

  • Review Your Experimental Protocol: Ensure that your protocol allows for the channels to be in a closed state when this compound is introduced. For example, in voltage-clamp experiments, apply the toxin at a holding potential where the channels are predominantly closed before stepping to a voltage that activates them.

  • Pre-incubation: Pre-incubate the cells with this compound for a sufficient duration (e.g., 5-10 minutes) before initiating the activating stimulus. This allows the toxin to bind to the closed channels.

  • Verify Channel Expression: Confirm that the cells are expressing functional ClC-2 channels. You can do this by comparing the currents from your experimental cells with control (untransfected) cells.

  • Toxin Concentration: While this compound is potent, ensure you are using a concentration that is appropriate for your experimental system. Refer to the quantitative data table below for known affinity values.

Question 2: The level of inhibition I observe with this compound is variable between experiments, even at the same concentration. What could be causing this inconsistency?

Answer:

The inhibitory effect of this compound is known to be voltage-dependent . Stronger inhibition is observed at more physiological or depolarized membrane potentials.[1] Therefore, slight variations in membrane potential or the voltage protocol used can lead to different levels of inhibition.

Troubleshooting Steps:

  • Standardize Voltage Protocols: Ensure that you are using a consistent and well-controlled voltage-clamp protocol across all experiments. The holding potential and the activating pulse voltage should be identical.

  • Monitor Cell Health: The resting membrane potential of your cells can vary depending on their health. Ensure that your cells are healthy and that the resting membrane potential is stable and consistent between experiments.

  • Solution Exchange: Ensure rapid and complete exchange of your experimental solutions. Incomplete application of the toxin can lead to underestimation of its effect.

  • Data Analysis: Analyze your data consistently. For example, always measure the current at the same point in the voltage step (e.g., peak or steady-state).

Question 3: I am concerned about potential off-target effects of this compound. How can I be sure that the effects I am seeing are specific to ClC-2?

Answer:

This compound is known to be highly selective for ClC-2. It has been shown to have no inhibitory effect on other members of the ClC family (ClC-0, ClC-1, ClC-3, ClC-4), as well as other channels like CFTR, GABA-C, CaCC, and Kv1.2.[2][3] However, it is always good practice to confirm specificity in your experimental system.

Troubleshooting and Verification Steps:

  • Use a ClC-2 Knockout/Knockdown Model: The most definitive way to confirm specificity is to apply this compound to cells where ClC-2 has been genetically removed or silenced. In such a model, you should not observe the inhibitory effect.

  • Test on a Panel of Ion Channels: If you have the capability, test this compound on other ion channels known to be expressed in your cells of interest to confirm its selectivity.

  • Calcium Imaging Control: To rule out effects on calcium signaling, which can be a common off-target effect of toxins, you can perform a calcium imaging experiment.[4][5] Application of this compound should not induce changes in intracellular calcium levels.

  • Literature Review: Consult the literature for studies that have investigated the selectivity of this compound in systems similar to yours.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with the ClC-2 channel.

ParameterValueExperimental ConditionReference
Apparent KD ~20 pMVoltage-dependent[6]
Apparent KD ~50 pM[3]
kon (On-rate) 43 x 106 M-1s-1TEVC recordings
koff (Off-rate) 0.0034 s-1TEVC recordings

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the effects of this compound.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes

This protocol is adapted for studying the effect of an ion channel inhibitor like this compound on ClC-2 channels expressed in Xenopus oocytes.[7][8][9][10][11]

I. Oocyte Preparation and mRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject each oocyte with cRNA encoding the human ClC-2 channel.

  • Incubate the oocytes at 16-18°C for 2-5 days to allow for channel expression.

II. Recording Setup:

  • Prepare the recording chamber with a constant perfusion of ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).

  • Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-injecting electrodes.

III. Voltage-Clamp Protocol and this compound Application:

  • Clamp the oocyte membrane potential at a holding potential of -30 mV (a potential where ClC-2 channels are largely closed).

  • Record baseline currents by applying a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments for 500 ms).

  • Introduce this compound into the perfusion solution at the desired concentration and allow it to incubate for 5-10 minutes.

  • Repeat the voltage-step protocol in the presence of this compound to record the inhibited currents.

  • To observe recovery, perfuse the chamber with ND96 solution to wash out the toxin and repeat the voltage-step protocol.

IV. Data Analysis:

  • Measure the current amplitude at a specific voltage step (e.g., -100 mV) before, during, and after this compound application.

  • Calculate the percentage of inhibition.

  • Plot the current-voltage (I-V) relationship to observe any changes in the voltage-dependence of activation.

Whole-Cell Patch-Clamp Protocol for Mammalian Cells

This protocol is suitable for investigating the effects of this compound on ClC-2 channels expressed in a mammalian cell line (e.g., HEK293).

I. Cell Preparation:

  • Plate cells transfected with ClC-2 onto glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

II. Pipette and Recording Setup:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with an internal solution (in mM: 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

III. Voltage-Clamp Protocol and this compound Application:

  • Hold the cell at -70 mV.

  • Apply a voltage step protocol to activate ClC-2 channels (e.g., a hyperpolarizing step to -120 mV for 500 ms).

  • Record baseline currents.

  • Apply this compound via the perfusion system and allow for equilibration.

  • Repeat the voltage-step protocol to measure the effect of the toxin.

IV. Data Analysis:

  • Measure the steady-state current at the hyperpolarizing step.

  • Compare the current amplitudes before and after toxin application to determine the degree of inhibition.

Calcium Imaging Protocol for Off-Target Effect Screening

This protocol can be used to assess whether this compound has any off-target effects on intracellular calcium signaling.[4][5]

I. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with a physiological saline solution (e.g., HBSS) to remove excess dye.

II. Imaging Setup:

  • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Maintain the cells at 37°C and provide a continuous supply of 5% CO₂.

III. Experimental Procedure:

  • Acquire a baseline fluorescence signal for 2-5 minutes.

  • Apply this compound to the cells at a high concentration (e.g., 10-100 fold higher than its KD for ClC-2).

  • Continue to record the fluorescence signal for at least 10-15 minutes to observe any changes in intracellular calcium.

  • As a positive control, apply a known agonist that increases intracellular calcium (e.g., ATP or ionomycin) at the end of the experiment to confirm that the cells are responsive.

IV. Data Analysis:

  • Quantify the fluorescence intensity over time for individual cells.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

  • A significant change in the fluorescence signal upon this compound application would suggest a potential off-target effect on calcium homeostasis.

Diagrams

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

GaTx2_Troubleshooting cluster_start Start: Unexpected Result cluster_causes Potential Causes cluster_solutions Solutions start No or Low Inhibition Observed cause1 State-Dependent Inhibition: Toxin applied to open channels start->cause1 Is the toxin applied before activation? cause2 Voltage-Dependent Inhibition: Suboptimal voltage protocol start->cause2 Is the voltage protocol consistent? cause3 Experimental/Technical Issue start->cause3 Are controls behaving as expected? solution1 Pre-incubate with this compound before channel activation cause1->solution1 solution2 Optimize voltage protocol (test different potentials) cause2->solution2 solution3 Verify channel expression and toxin concentration cause3->solution3

Caption: Troubleshooting logic for no or low inhibition by this compound.

GaTx2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Express ClC-2 in chosen cell type exp1 Record baseline ClC-2 currents prep1->exp1 prep2 Prepare this compound stock solution exp2 Apply this compound at holding potential prep2->exp2 exp1->exp2 exp3 Record inhibited ClC-2 currents exp2->exp3 analysis1 Measure current amplitude exp3->analysis1 analysis2 Calculate % inhibition analysis1->analysis2 analysis3 Plot I-V curves analysis2->analysis3

References

GaTx2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GaTx2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a highly potent and selective blocker of the ClC-2 chloride channel.[1][2] Its primary function in a research setting is to specifically inhibit ClC-2 channels to study their role in various physiological processes, such as neuronal excitability, chloride homeostasis, and cell volume regulation.[3][4][5]

Q2: What is the amino acid sequence of this compound?

The amino acid sequence of this compound is VSCEDCPDHCSTQKARAKCDNDKCVCEPI, with disulfide bridges between Cys3-Cys19, Cys6-Cys24, and Cys10-Cys26.[1][6]

Q3: How should I store lyophilized this compound powder?

For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C.[6][7]

Troubleshooting Guide: Solubility Issues

Q4: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?

This compound is generally soluble in water and saline buffers.[1] However, as a peptide with several hydrophobic residues, its solubility can be challenging under certain conditions. Here is a recommended reconstitution protocol:

Experimental Protocol: Reconstitution of this compound

  • Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Initial Solubilization (for potentially problematic batches or higher concentrations) :

    • Based on general guidelines for hydrophobic peptides, initial reconstitution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be beneficial.[8][9]

    • Add a minimal volume of high-purity DMSO to the vial to create a concentrated stock solution. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aqueous Dilution :

    • Slowly add your aqueous buffer of choice (e.g., sterile water, PBS, or your specific experimental buffer) to the concentrated DMSO stock solution to reach the desired final concentration.

    • It is crucial to add the aqueous solution to the DMSO stock and not the other way around to avoid precipitation.

  • Direct Aqueous Reconstitution (for lower concentrations) :

    • For lower concentrations that are expected to be within the solubility limits (see Q5), you can directly reconstitute the lyophilized powder in your desired aqueous buffer.

    • Add the buffer to the vial, and gently agitate or sonicate briefly to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Storage of Stock Solutions : Aliquot the reconstituted this compound into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: What is the maximum soluble concentration of this compound?

The reported solubility of this compound can vary slightly between suppliers. The following table summarizes available quantitative data.

Solvent/BufferMaximum Recommended ConcentrationSource
Water1 mg/mL
Water or Saline Buffer5 mg/mL (recommendation)[7]

Note: It is always recommended to perform a small-scale solubility test with a fraction of your peptide before dissolving the entire stock.

Q6: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the peptide has exceeded its solubility limit in the current buffer or has aggregated. Here are some troubleshooting steps:

  • Sonication : Gently sonicate the solution in a water bath for a few minutes. This can sometimes help to redissolve small aggregates.

  • pH Adjustment : The solubility of a peptide is often lowest at its isoelectric point (pI). Calculating the theoretical pI of this compound based on its amino acid sequence can provide a clue. Adjusting the pH of the buffer away from the pI can increase solubility.

  • Change of Solvent : If the peptide has precipitated out of an aqueous buffer, you may need to lyophilize it again and restart the reconstitution process, this time using a small amount of an organic solvent like DMSO first, as described in the reconstitution protocol (Q4).

  • Lower the Concentration : The simplest solution may be to work with a lower concentration of this compound that is within its solubility limits for that specific buffer.

Q7: How does the hydrophobicity of this compound affect its solubility?

This compound contains several hydrophobic amino acid residues.[1][6] In aqueous solutions, these hydrophobic regions on different peptide molecules can interact with each other to minimize contact with water, leading to aggregation and precipitation, especially at higher concentrations.[10][11] This is why using a small amount of an organic solvent like DMSO can be beneficial, as it can disrupt these hydrophobic interactions and keep the peptide in solution.

Signaling Pathways and Experimental Workflows

This compound and its Effect on the ClC-2 Signaling Pathway

This compound exerts its effect by directly blocking the ClC-2 chloride channel. The ClC-2 channel is involved in several key cellular processes. The diagram below illustrates the signaling pathway and how this compound interferes with it.

GaTx2_ClC2_Pathway cluster_stimuli Activators of ClC-2 cluster_effects Cellular Effects Hyperpolarization Hyperpolarization ClC2 ClC-2 Channel Hyperpolarization->ClC2 CellSwelling Cell Swelling CellSwelling->ClC2 Acidic_pH Acidic Extracellular pH Acidic_pH->ClC2 Cl_Efflux Chloride Efflux ClC2->Cl_Efflux facilitates Stabilize_RMP Stabilization of Resting Membrane Potential Cl_Efflux->Stabilize_RMP Regulate_Excitability Regulation of Neuronal Excitability Stabilize_RMP->Regulate_Excitability This compound This compound This compound->ClC2 blocks

This compound blocks ClC-2 channel activation.

Logical Workflow for Troubleshooting this compound Solubility Issues

The following diagram outlines a step-by-step workflow for addressing solubility problems with this compound.

Troubleshooting_Workflow Start Start: Lyophilized this compound Reconstitute Reconstitute in Aqueous Buffer Start->Reconstitute Check_Solubility Is the solution clear? Reconstitute->Check_Solubility Success Solution Ready for Use Check_Solubility->Success Yes Precipitation Precipitation or Cloudiness Observed Check_Solubility->Precipitation No Sonicate Gentle Sonication Precipitation->Sonicate Check_Again Is it clear now? Sonicate->Check_Again Check_Again->Success Yes Lyophilize_Again Lyophilize and Re-weigh Check_Again->Lyophilize_Again No Reconstitute_DMSO Reconstitute in minimal DMSO, then add aqueous buffer Lyophilize_Again->Reconstitute_DMSO Final_Check Is the solution clear? Reconstitute_DMSO->Final_Check Final_Check->Success Yes Lower_Concentration Consider using a lower concentration Final_Check->Lower_Concentration No

A workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing GaTx2 Experiments for Enhanced Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of experiments involving GaTx2, a potent and selective inhibitor of the ClC-2 chloride channel.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during this compound experiments, with a focus on ensuring target specificity and interpreting results accurately.

Q1: I'm observing unexpected or inconsistent inhibition of my target. Could this be an issue with this compound specificity?

A1: While this compound is known for its high specificity for the ClC-2 chloride channel, several factors can contribute to apparent off-target or inconsistent effects.[1] Consider the following troubleshooting steps:

  • Confirm Target Expression: Ensure that your experimental system (e.g., cell line, tissue preparation) expresses functional ClC-2 channels at the plasma membrane. Use techniques like qPCR, Western blotting, or immunofluorescence to verify expression levels.

  • Concentration Optimization: Although this compound has a high affinity for ClC-2, using the lowest effective concentration is crucial to minimize potential off-target interactions.[2] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Control Experiments: Always include appropriate controls. This should include a vehicle control (the buffer in which this compound is dissolved) and, if possible, a negative control cell line or tissue known not to express ClC-2.

  • Voltage-Dependence of Inhibition: The inhibitory effect of this compound on ClC-2 is voltage-dependent, with greater inhibition observed at more physiological membrane potentials.[1] Inconsistencies in results could arise from variations in membrane potential during recordings. Ensure your voltage protocols are consistent across experiments.

Q2: How can I be certain that the effects I'm seeing are due to ClC-2 inhibition by this compound and not an off-target effect?

A2: Establishing a clear link between this compound application and ClC-2 inhibition is key. Here are some strategies to confirm specificity:

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing ClC-2 in your system. A greater inhibitory effect of this compound following overexpression would strongly suggest that the observed phenotype is mediated by ClC-2.

  • Use of a Second, Structurally Unrelated ClC-2 Modulator: If available, using another known ClC-2 inhibitor with a different mechanism of action can help to confirm that the observed effects are due to the inhibition of ClC-2.

  • Knockdown/Knockout Models: The most definitive way to ensure on-target effects is to use a ClC-2 knockdown or knockout model. The effect of this compound should be significantly diminished or absent in these models compared to the wild-type.

Q3: I am not seeing the expected level of inhibition. What could be the reason?

A3: Several factors can lead to lower-than-expected inhibition by this compound:

  • Toxin Stability and Handling: this compound is a peptide and can be susceptible to degradation. Ensure it is stored correctly (typically at -20°C) and avoid repeated freeze-thaw cycles. Use fresh dilutions for your experiments.

  • Method of Application: The method of this compound application can influence its effectiveness. For electrophysiology experiments, direct application to the extracellular face of the channel is most effective.[1] Ensure rapid and complete solution exchange.

  • Channel State: this compound preferentially binds to the closed state of the ClC-2 channel and slows its activation.[1][3] If the channels in your preparation are predominantly in an open state, the apparent inhibition by this compound may be reduced. Experimental protocols that favor the closed state before toxin application may enhance the inhibitory effect.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound interaction with the ClC-2 channel, compiled from electrophysiological studies.

ParameterValueExperimental ConditionReference
Apparent Dissociation Constant (KD) ~12-22 pMTwo-electrode voltage-clamp (TEVC) and multi-channel patches at -100 mV[4][5]
Apparent Dissociation Constant (KD) ~20 pMVoltage-dependent
Apparent Dissociation Constant (KD) ~50 pMNot specified
Association Rate Constant (kon) 43 x 106 M-1s-1TEVC recordings[4]
Dissociation Rate Constant (koff) 0.0034 s-1TEVC recordings[4]

Experimental Protocols

Protocol 1: Electrophysiological Recording of ClC-2 Currents and Inhibition by this compound

This protocol is adapted from studies characterizing the interaction of this compound with ClC-2 channels expressed in Xenopus oocytes using two-electrode voltage-clamp (TEVC).

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding human ClC-2 and incubate for 2-4 days to allow for channel expression.

  • Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).

  • Voltage Protocol: Clamp the oocyte at a holding potential of -30 mV. To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., from -20 mV to -120 mV in 20 mV increments for 1 second).

  • This compound Application: After obtaining a stable baseline recording of ClC-2 currents, perfuse the chamber with the recording solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record currents before, during, and after this compound application. The inhibition can be quantified by measuring the reduction in the steady-state current at a specific voltage (e.g., -100 mV). A dose-response curve can be generated by applying a range of this compound concentrations.

Visualizing Pathways and Workflows

This compound Mechanism of Action on ClC-2 Channel

GaTx2_Mechanism cluster_channel_states ClC-2 Channel States Closed Closed State Open Open State Closed->Open Normal Gating Activation Activation (Hyperpolarization) This compound This compound This compound->Closed Binds to Closed State Block Inhibition of Activation

Caption: Mechanism of this compound inhibition on the ClC-2 channel.

Troubleshooting Workflow for Unexpected this compound Results

Troubleshooting_Workflow Start Unexpected/Inconsistent This compound Results Check_Target Verify ClC-2 Expression (qPCR, Western, IF) Start->Check_Target Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Check_Controls Include Vehicle and Negative Controls Start->Check_Controls Check_Protocol Ensure Consistent Voltage Protocols Start->Check_Protocol Evaluate_Specificity Evaluate Specificity Check_Target->Evaluate_Specificity Check_Concentration->Evaluate_Specificity Check_Controls->Evaluate_Specificity Check_Protocol->Evaluate_Specificity Rescue Overexpress ClC-2 (Rescue Experiment) Evaluate_Specificity->Rescue If possible Knockdown Use ClC-2 Knockdown/ Knockout Model Evaluate_Specificity->Knockdown Definitive Conclusion Confirm On-Target Effect Rescue->Conclusion Knockdown->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Off-target effects of GaTx2 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of GaTx2, particularly at high concentrations. It is intended for researchers, scientists, and drug development professionals using this potent ClC-2 chloride channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a highly potent and specific inhibitor of the ClC-2 voltage-gated chloride channel.[1][3][4] this compound acts as a gating modifier, slowing the activation of the ClC-2 channel by increasing the time it takes for the channel to first open.[1][4] It does not block the channel when it is already in an open state.[1][3]

Q2: What is the reported affinity of this compound for its primary target, ClC-2?

This compound exhibits very high affinity for the ClC-2 channel. The apparent dissociation constant (KD) is in the low picomolar range, reported to be between approximately 12 pM and 22 pM.[5][6] This makes this compound the highest affinity inhibitor known for any chloride channel.[1][4]

Q3: Are there known off-target effects of this compound, especially at high concentrations?

Extensive selectivity profiling has demonstrated that this compound is remarkably specific for the ClC-2 channel at concentrations that are saturating for ClC-2 inhibition.[3] Studies have shown no significant inhibitory effects on a variety of other ion channels, including other members of the ClC family, CFTR, GABAC, calcium-activated chloride channels, and several types of voltage-gated potassium channels.[1][7]

While it is theoretically possible that this compound may interact with other channels at much higher concentrations, there is currently a lack of specific published data demonstrating significant off-target effects.[3] Researchers should exercise caution when using this compound at concentrations significantly exceeding its KD for ClC-2.

Q4: My experimental results suggest potential off-target effects. What are the recommended troubleshooting steps?

If you suspect off-target effects in your experiments, it is crucial to systematically validate this observation. Here is a recommended troubleshooting workflow:

  • Confirm this compound Purity and Concentration: Ensure the purity of your this compound sample and verify its concentration. Impurities or incorrect concentrations can lead to misleading results.

  • Establish a Dose-Response Curve: Determine the dose-response relationship of this compound in your experimental system. This will help you identify the concentration range at which the suspected off-target effect occurs and compare it to the known affinity for ClC-2.

  • Use a Control Toxin: If possible, use a structurally related but inactive peptide as a negative control to rule out non-specific effects of peptides on your system.

  • Electrophysiological Validation: The most direct way to investigate off-target effects is through electrophysiological screening. Express the suspected off-target channel in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) and test the effect of this compound on its function.

  • Literature Review: Conduct a thorough literature search for any newly identified targets or off-target effects of this compound that may have been recently reported.

Data Presentation

This compound Selectivity Profile

The following table summarizes the ion channels that have been tested and found to be insensitive to this compound at concentrations effective for ClC-2 inhibition.

Ion Channel FamilySpecific Channels TestedOutcomeReference
ClC Chloride ChannelsClC-0, ClC-1, ClC-3, ClC-4No Inhibition[1][7]
Other Chloride ChannelsCFTR, GABAC, Ca2+-activated Cl- Channels (ClCa)No Inhibition[1][3]
Voltage-gated K+ ChannelsShaker B, Kv1.2No Inhibition[1][3]

Experimental Protocols

Protocol: Screening for Off-Target Effects of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol provides a general framework for testing the effect of this compound on a putative off-target ion channel expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the ion channel of interest.

  • Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with a suitable extracellular solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential appropriate for the channel being studied (e.g., -80 mV).

  • Apply a voltage protocol to elicit currents from the expressed channels.

3. This compound Application and Data Acquisition:

  • Establish a stable baseline recording of the channel currents.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. It is advisable to test a range of concentrations, starting from a concentration that is saturating for ClC-2 (e.g., 20 nM) and increasing to higher concentrations if no effect is observed.[3]

  • Continuously record the channel currents during this compound application until a steady-state effect is observed or for a sufficient duration to conclude a lack of effect.

  • Wash out the this compound with the control extracellular solution to check for reversibility of any observed effects.

  • Analyze the current amplitude, kinetics, and voltage-dependence before, during, and after this compound application.

Mandatory Visualizations

GaTx2_Selectivity This compound This compound ClC2 ClC-2 Channel This compound->ClC2 High-Affinity Inhibition Other_ClC Other ClC Channels (ClC-0, ClC-1, ClC-3, ClC-4) This compound->Other_ClC No Effect Other_Cl Other Cl- Channels (CFTR, GABAC, ClCa) This compound->Other_Cl No Effect Kv_Channels K+ Channels (Shaker B, Kv1.2) This compound->Kv_Channels No Effect

Caption: Specificity of this compound for the ClC-2 channel over other ion channels.

Troubleshooting_Workflow start Suspected Off-Target Effect confirm_purity Confirm this compound Purity and Concentration start->confirm_purity dose_response Perform Dose-Response Analysis confirm_purity->dose_response control_toxin Use Inactive Control Peptide dose_response->control_toxin electro_validation Electrophysiological Validation of Putative Off-Target Channel control_toxin->electro_validation literature Review Recent Literature electro_validation->literature conclusion Draw Conclusion on Off-Target Effect literature->conclusion

Caption: Workflow for troubleshooting suspected off-target effects of this compound.

References

Validation & Comparative

A Comparative Guide to GaTx2 and Other ClC-2 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chloride channel 2 (ClC-2), a voltage-gated anion channel, plays a crucial role in a variety of physiological processes, including transepithelial ion transport, cell volume regulation, and neuronal excitability.[1][2][3] Its dysfunction has been implicated in several pathologies, making it a significant target for therapeutic intervention.[3][4] This guide provides a detailed comparison of GaTx2, a highly potent and specific peptide inhibitor of ClC-2, with other known ClC-2 channel blockers.

Performance Comparison of ClC-2 Channel Blockers

The following table summarizes the key quantitative data for this compound and other molecules known to modulate ClC-2 channel activity.

BlockerTypePotency (K_D / IC_50)SelectivityMechanism of ActionKey Findings
This compound Peptide Toxin~12-22 pM (voltage-dependent)Highly specific for ClC-2. No effect on other ClC channels (ClC-0, -1, -3, -4), CFTR, GABA_C, CaCC, or voltage-gated K+ channels.[1][5][6]Gating modifier; slows channel activation by increasing the latency to first opening.[1][5][7] Does not block open channels.[1][7]The most potent and specific ClC-2 inhibitor currently known.[1][5]
AK-42 Small Molecule17 ± 1 nMSpecific for ClC-2.Binds to the extracellular side of the channel, causing a reversible block of ClC-2 currents.[4]A potent and specific small-molecule inhibitor suitable for acute channel inhibition studies.[4]
DIDS Small Molecule~100 µM (for ClC-Ka)Broad-spectrum anion channel and transporter blocker.[8][9][10]Covalently modifies the channel protein. Can multimerize in solution, with oligomers showing higher potency.[8][9][11]Non-specific; its use in definitively identifying ClC-2 function is limited. Can reduce ischemia-hypoxia-induced increases in ClC-2 mRNA and protein levels.[3][12]
NPPB Small MoleculeNot specified for ClC-2Broad-spectrum chloride channel blocker.[2][3]General chloride channel pore blocker.Affects a wide range of chloride channels, limiting its utility for studying specific ClC-2 roles.[2]
Lubiprostone ProstoneActivator (controversial)Initially thought to be a selective ClC-2 activator, now considered a non-selective activator of cAMP-gated ion channels, including CFTR, with a minor role for ClC-2.[13][14][15]Activates ClC-2 and other channels like CFTR to promote chloride and fluid secretion.[5][15][16][17]Its role as a specific ClC-2 activator is contested.[13][14][15]

Mechanism of Action: this compound as a Gating Modifier

This compound stands out due to its unique mechanism of action. Unlike pore blockers that physically occlude the ion conduction pathway, this compound acts as a gating modifier. It binds to the closed state of the ClC-2 channel and stabilizes it, thereby increasing the energy required for the channel to open.[1][7] This results in a significant delay in channel activation, observed as an increased latency to the first channel opening in electrophysiological recordings.[1][5] Importantly, this compound does not affect the conductance of the open channel.[5]

This compound Mechanism of Action cluster_channel_states ClC-2 Channel States cluster_modulation Modulation by this compound Closed Closed State Open Open State Closed->Open Normal Activation This compound This compound This compound->Closed Binds to and stabilizes closed state Activation Channel Activation (Hyperpolarization)

Caption: this compound binds to the closed state of the ClC-2 channel, slowing its activation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize ClC-2 blockers.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is commonly used to study the activity of ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the ClC-2 channel and incubated to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a defined extracellular solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is held at a specific voltage, and currents are elicited by voltage steps.

  • Drug Application: The blocker of interest (e.g., this compound) is added to the perfusion solution at various concentrations to determine its effect on the channel's current and gating properties. A dose-response curve is then generated to calculate the K_D or IC_50.[1]

TEVC Experimental Workflow Oocyte_Prep Oocyte Preparation cRNA_Inject ClC-2 cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation for Protein Expression cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Recording Electrophysiological Recording TEVC_Setup->Recording Drug_App Blocker Application Recording->Drug_App Data_Analysis Data Analysis (Dose-Response) Recording->Data_Analysis Drug_App->Recording Varying Concentrations

Caption: Workflow for characterizing ClC-2 blockers using Two-Electrode Voltage-Clamp.

Outside-Out Macropatch Electrophysiology

This patch-clamp configuration allows for the study of a small patch of membrane with the extracellular side facing the bath solution, making it ideal for studying the effects of extracellularly applied agents like this compound.

  • Cell Culture: A cell line expressing the ClC-2 channel is cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a small tip opening is filled with an intracellular-like solution.

  • Seal Formation: The pipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance (gigaohm) seal.

  • Patch Excision: The pipette is pulled away from the cell, excising a small patch of membrane with the extracellular side now facing the bath solution.

  • Recording and Drug Application: The patch is moved into a stream of bath solution containing the blocker. This allows for rapid application and washout of the compound to study its effect on the channels within the patch. This technique was used to demonstrate that this compound is unable to inhibit open ClC-2 channels.[1]

Signaling and Functional Consequences of ClC-2 Inhibition

The inhibition of ClC-2 channels can have significant downstream effects on cellular function. The following diagram illustrates the central role of ClC-2 in cellular processes and how its inhibition can alter these functions.

Functional Role of ClC-2 and Effect of Inhibition ClC2 ClC-2 Channel Chloride_Efflux Chloride Efflux ClC2->Chloride_Efflux Blocker This compound / AK-42 Blocker->ClC2 Inhibits Cell_Volume Cell Volume Regulation Chloride_Efflux->Cell_Volume Transepithelial_Transport Transepithelial Fluid Secretion Chloride_Efflux->Transepithelial_Transport Neuronal_Excitability Neuronal Excitability Chloride_Efflux->Neuronal_Excitability

References

A Comparative Analysis of GaTx2 and Small Molecule Inhibitors for Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between GaTx2, a peptide toxin, and the broader class of small molecule inhibitors, focusing on their efficacy and application in ion channel research. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and methodologies.

Introduction to Ion Channel Inhibitors

Ion channels are crucial membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in physiological processes ranging from neuronal signaling to muscle contraction. Their dysfunction is implicated in numerous diseases, making them prime targets for therapeutic intervention. Inhibitors of these channels can be broadly categorized into two main classes: naturally derived peptide toxins, such as this compound, and synthetically developed small molecules.

This compound is a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is recognized as a highly potent and selective blocker of the ClC-2 voltage-gated chloride channel.[1][3][4] In contrast, small molecule inhibitors are low molecular weight organic compounds that can be designed to target a wide array of proteins, including ion channels.[5] While thousands of small molecule inhibitors have been developed, particularly in oncology, their application to specific ion channels like ClC-2 is less established, presenting a different set of advantages and challenges.[5][6]

Quantitative Comparison of Efficacy

The efficacy of an inhibitor is determined by its affinity (how tightly it binds to the target), its specificity (how selectively it binds to the intended target over others), and its mechanism of action. This compound is distinguished by its exceptionally high affinity for the ClC-2 channel.

FeatureThis compound (Peptide Toxin)Small Molecule Inhibitors (General)
Target Example ClC-2 Chloride Channel[1][4][7]Various (e.g., Kinases, other Ion Channels)[5][8]
Class Peptide[1]Heterocyclic Organic Compounds
Molecular Weight ~3.2 kDa[2]Typically < 500 Da[6]
Affinity (KD / IC50) Very High (KD ≈ 12-50 pM for ClC-2)[1][2][7]Highly Variable (nM to µM range)[8]
Mechanism of Action Gating modifier; binds to the closed state to slow channel activation[1][2]Variable (e.g., open-channel block, allosteric modulation, competitive inhibition)[9][10]
Selectivity High for ClC-2 over other ClC channels, CFTR, GABAC, and KV channels[4][7]Variable; can be highly selective or multi-targeted (e.g., multikinase inhibitors)[5]
Cell Permeability Generally poorGenerally good

Mechanism of Action: this compound vs. Small Molecules

This compound acts as a "gating modifier."[1][2] It preferentially binds to the ClC-2 channel when it is in the closed state, thereby increasing the latency to its first opening and slowing down its activation.[1][2][4] Critically, this compound does not block the channel once it is already open.[1][2] This mechanism is distinct from many small molecule inhibitors, which often act as direct pore blockers or allosteric modulators that can affect the channel in various states.

Comparative Mechanism of Action cluster_this compound This compound (Gating Modifier) cluster_SMI Small Molecule (Pore Blocker Example) G_Closed ClC-2 (Closed) G_Open ClC-2 (Open) G_Closed->G_Open Normal Activation G_Inactive Activation Slowed G_Closed->G_Inactive Stabilizes This compound This compound This compound->G_Closed Binds S_Closed Channel (Closed) S_Open Channel (Open) S_Closed->S_Open Activation S_Blocked Channel Blocked S_Open->S_Blocked SMI SMI SMI->S_Open Binds & Blocks

Caption: Mechanisms of this compound vs. a typical small molecule pore blocker.

Key Experimental Protocols

The efficacy and mechanism of ion channel inhibitors are primarily determined using electrophysiological techniques. The following are standard protocols used to characterize compounds like this compound.

Two-Electrode Voltage Clamp (TEVC)

This technique is widely used for studying ion channels expressed in large cells, such as Xenopus oocytes.[10] It allows for the control of the cell's membrane potential while simultaneously measuring the currents flowing through the expressed channels.

Methodology:

  • Preparation: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., ClC-2) and incubated for 2-5 days to allow for protein expression.

  • Clamping: The oocyte is impaled with two microelectrodes. One electrode measures the membrane potential (Vm), and the other injects current to "clamp" the Vm at a desired command voltage.[10]

  • Data Acquisition: A voltage protocol is applied to elicit channel gating. For ClC-2, this typically involves hyperpolarizing voltage steps to activate the channel.[2]

  • Inhibitor Application: A baseline current is recorded. The inhibitor (e.g., this compound) is then introduced into the external solution via perfusion.

  • Analysis: The current in the presence of the inhibitor is compared to the baseline to determine the percentage of inhibition. A dose-response curve is generated by testing multiple concentrations to calculate the KD or IC50 value.[1][10]

Patch Clamp (Whole-Cell & Outside-Out Configurations)

Patch clamp provides higher resolution recordings from a small "patch" of the cell membrane or the entire cell.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293) are transfected to express the target ion channel.

  • Pipette & Seal: A glass micropipette with a fire-polished tip is pressed against the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" (GΩ), electrically isolating the patch of the membrane.[10]

  • Configuration:

    • Whole-Cell: Stronger suction is applied to rupture the membrane patch, providing access to the entire cell. This allows for the measurement of macroscopic currents from all channels on the cell surface.[10][11]

    • Outside-Out: After forming a whole-cell configuration, the pipette is slowly withdrawn, causing a piece of the membrane to detach and reseal with its extracellular side facing the bath solution. This is ideal for studying the effects of externally applied agents like this compound on single-channel activity.[12]

  • Data Acquisition & Analysis: As with TEVC, specific voltage protocols are used to activate the channels, and the effect of the inhibitor is measured by comparing currents before and after its application.

General Electrophysiology Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Cell Preparation (Oocyte Injection or Cell Transfection) incubation Incubation (2-5 days for channel expression) prep_cell->incubation setup Electrophysiology Setup (e.g., TEVC, Patch Clamp) incubation->setup baseline Record Baseline Current (Control Solution) setup->baseline application Apply Inhibitor (Perfusion) baseline->application record_drug Record Current with Inhibitor (Until steady state) application->record_drug measure Measure Current Amplitude (Peak or Tail Current) record_drug->measure inhibition Calculate % Inhibition measure->inhibition curve Generate Dose-Response Curve inhibition->curve params Determine K_D / IC_50 curve->params

Caption: A generalized workflow for ion channel inhibitor analysis.

Conclusion: Choosing the Right Tool

The choice between a peptide inhibitor like this compound and a small molecule depends entirely on the research objective.

  • This compound is an unparalleled pharmacological tool for studying the structure, function, and physiological role of the ClC-2 channel.[1] Its extraordinary potency and selectivity ensure that observed effects are directly attributable to the inhibition of ClC-2, making it ideal for target validation and basic science research.[1][7] However, its large size and peptide nature make it unsuitable for oral therapeutic use due to poor cell permeability and metabolic instability.

  • Small Molecule Inhibitors offer significant advantages as potential therapeutics. Their smaller size allows for better absorption, distribution, and the ability to cross cell membranes to reach intracellular targets.[5][6] The challenge lies in developing small molecules that can replicate the high affinity and specificity of peptide toxins like this compound. For many ion channels, achieving this level of selectivity remains a major hurdle in drug discovery, often leading to off-target effects.

References

GaTx2 as a Positive Control for ClC-2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GaTx2 with other common inhibitors of the ClC-2 chloride channel. The data presented herein is intended to assist researchers in selecting the most appropriate positive control for their ClC-2 inhibition studies and to provide detailed experimental context for the effective use of these compounds.

Introduction to ClC-2 and its Inhibition

The Chloride Channel 2 (ClC-2) is a voltage-gated chloride channel that plays a crucial role in various physiological processes, including ion homeostasis, cell volume regulation, and neuronal excitability.[1] Dysregulation of ClC-2 function has been implicated in several pathological conditions, making it an important target for pharmacological research. The use of specific and potent inhibitors is essential for elucidating the physiological roles of ClC-2 and for the development of novel therapeutics. This guide focuses on this compound, a highly potent and specific peptide toxin inhibitor of ClC-2, and compares its performance with other widely used small molecule inhibitors.[2][3]

Comparative Analysis of ClC-2 Inhibitors

The selection of an appropriate inhibitor is critical for the specific and effective modulation of ClC-2 activity. This section provides a quantitative comparison of this compound with other known ClC-2 inhibitors.

InhibitorTypePotencySelectivityMechanism of ActionKey Considerations
This compound Peptide ToxinApparent Kd: ~20 pM[2][4]Highly selective for ClC-2 over other ClC channels (ClC-1, ClC-3, ClC-4), CFTR, GABAC, and voltage-gated potassium channels.[2][5]Inhibits channel activation gating by slowing channel opening and increasing the latency to first opening. Does not block the open channel pore.[2][5]Highest affinity inhibitor known for any chloride channel. Its peptide nature may influence cell permeability and experimental design. Reduction in peak current can saturate at around 50%.[6][7]
AK-42 Small MoleculeIC50: 17 ± 1 nM[6][8]>1,000-fold selectivity over ClC-1, the closest homolog. No off-target effects on a panel of 61 other CNS channels, receptors, and transporters.[6][9]Binds to an extracellular vestibule of the channel, physically occluding the Cl- permeation pathway.[1][10]Highly potent and selective small molecule inhibitor. Good for acute and reversible inhibition in physiological studies.[6][8]
DIDS Small MoleculeIC50: ~100 µM for ClC-Ka[11][12]Broad-spectrum anion transport inhibitor.[11][12]Covalently modifies lysine residues, leading to irreversible inhibition.Can be used as a general chloride channel blocker but lacks specificity for ClC-2. Its hydrolysis products can be more potent.[12]
NPPB Small MoleculeEffective concentration in the micromolar range (e.g., 10 µM for calcium-sensitive chloride currents).[13]Broad-spectrum chloride channel blocker.[14]Reversible pore block.Commonly used as a general chloride channel inhibitor but lacks specificity for ClC-2.[14]

Experimental Protocols

Accurate and reproducible assessment of ClC-2 inhibition requires robust experimental protocols. The following are generalized methodologies for two common electrophysiological techniques used to study ClC-2.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is well-suited for studying cloned ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding human ClC-2.

  • Incubate the oocytes for 2-4 days at 16-18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential where ClC-2 channels are closed (e.g., -30 mV).

  • Elicit ClC-2 currents by applying hyperpolarizing voltage steps (e.g., from -160 mV to +60 mV in 20 mV increments).[7]

3. Inhibitor Application:

  • Prepare stock solutions of the inhibitors in an appropriate solvent (e.g., DMSO for small molecules, aqueous buffer for peptides).

  • Dilute the stock solution to the desired final concentration in the recording solution.

  • Perfuse the recording chamber with the inhibitor-containing solution and record the currents after a stable effect is reached.

  • To determine the IC50, apply a range of inhibitor concentrations and measure the resulting current inhibition.

Whole-Cell Patch Clamp of Mammalian Cells

This technique allows for the study of ClC-2 channels in their native cellular environment or in transfected mammalian cell lines.

1. Cell Preparation:

  • Culture mammalian cells (e.g., CHO or HEK293 cells) stably or transiently expressing ClC-2.

  • Plate the cells on glass coverslips 24-48 hours before the experiment.

2. Patch Clamp Recording:

  • Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

  • Perfuse the chamber with an extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an intracellular solution (e.g., 130 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 4 mM ATP, pH 7.2).

  • Form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -40 mV and apply hyperpolarizing voltage steps to activate ClC-2 currents.[6]

3. Inhibitor Application:

  • Dissolve inhibitors in the extracellular solution at the desired concentrations.

  • Apply the inhibitor-containing solution to the recorded cell using a perfusion system.

  • Monitor the inhibition of the ClC-2 current.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for ClC-2 Inhibition Assay

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_inhibition Inhibition Assay cluster_analysis Data Analysis prep_cells Prepare Cells (Xenopus Oocytes or Mammalian Cells) express_clc2 Express ClC-2 Channels prep_cells->express_clc2 establish_recording Establish Recording Configuration (TEVC or Patch Clamp) express_clc2->establish_recording record_baseline Record Baseline ClC-2 Currents establish_recording->record_baseline apply_inhibitor Apply Inhibitor (e.g., this compound) record_baseline->apply_inhibitor record_inhibited Record Inhibited ClC-2 Currents apply_inhibitor->record_inhibited analyze_data Analyze Data (Calculate % Inhibition, IC50) record_inhibited->analyze_data

Caption: Workflow for assessing ClC-2 inhibition.

ClC-2 Channel Gating and Inhibition

G cluster_channel ClC-2 Channel cluster_modulators Modulators Closed Closed State Open Open State Closed->Open Gating Open->Closed Deactivates Hyperpolarization Hyperpolarization Hyperpolarization->Open Activates This compound This compound This compound->Closed Stabilizes AK42 AK-42 AK42->Open Blocks Pore

Caption: Modulation of ClC-2 channel gating.

Conclusion

This compound stands out as an exceptional positive control for ClC-2 inhibition due to its picomolar affinity and high specificity.[2][4] Its mechanism of action as a gating modifier provides a unique tool to probe the activation process of ClC-2.[2][5] For studies requiring an acute and reversible block with a small molecule, AK-42 presents an excellent alternative with nanomolar potency and high selectivity.[6][8] In contrast, DIDS and NPPB, while historically used, lack the specificity required for targeted ClC-2 research and are better suited as general chloride channel blockers. The choice of inhibitor should be guided by the specific experimental goals, and the protocols provided herein offer a foundation for conducting rigorous and reproducible ClC-2 inhibition studies.

References

Unveiling the Selectivity of GaTx2: A Comparative Guide to its Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the peptide toxin GaTx2 with its primary target, the voltage-gated chloride channel ClC-2, and other ion channels. The data presented herein is compiled from publicly available experimental results to offer an objective overview of this compound's selectivity profile. Detailed experimental methodologies are provided to aid in the replication and further investigation of these findings.

Executive Summary

This compound, a peptide isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus), is a highly potent and selective inhibitor of the ClC-2 chloride channel.[1] It exhibits an apparent dissociation constant (KD) in the low picomolar range for ClC-2, making it one of the most potent inhibitors identified for any chloride channel.[1] Extensive electrophysiological studies have demonstrated that this compound has minimal to no inhibitory effects on other members of the ClC channel family, as well as other major classes of chloride and potassium channels at concentrations that are saturating for ClC-2. This remarkable selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of ClC-2.

Quantitative Comparison of this compound Cross-Reactivity

The following table summarizes the quantitative data on the interaction of this compound with its primary target, ClC-2, and its cross-reactivity with a panel of other ion channels. The data has been compiled from various electrophysiological studies.

Ion ChannelFamilySpeciesApparent KD / % InhibitionMethodReference
ClC-2 Voltage-gated Cl⁻ ChannelRat~22 pMTEVC
ClC-2 Voltage-gated Cl⁻ ChannelRat~12 pMMulti-channel patch
ClC-0 Voltage-gated Cl⁻ ChannelTorpedoNo significant inhibitionTEVC[1]
ClC-1 Voltage-gated Cl⁻ ChannelRatNo significant inhibitionTEVC[1]
CFTR ABC Transporter Cl⁻ ChannelHumanNo significant inhibitionTEVC[1]
GABAC Ligand-gated Cl⁻ ChannelHumanNo significant inhibitionTEVC[1]
Ca2+-activated Cl⁻ Channel (CaCC) Anion Channel-No inhibition at 10 nMPatch Clamp[1]
Kv1.2 Voltage-gated K⁺ ChannelMammalianNo inhibition at 20 nMTEVC[1]
Shaker K⁺ channel Voltage-gated K⁺ ChannelDrosophilaNo inhibition at 20 nMTEVC[1]

Note: "No significant inhibition" indicates that at concentrations of this compound that produce maximal inhibition of ClC-2, no discernible effect was observed on the respective off-target channel.

Experimental Methodologies

The following are detailed protocols for the key experimental techniques used to assess the cross-reactivity of this compound.

Two-Electrode Voltage Clamp (TEVC) for Selectivity Profiling

This method is widely used for studying ion channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the ion channel of interest (e.g., ClC-2, ClC-0, ClC-1, Kv1.2).

  • Incubate the oocytes for 2-7 days at 18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/ml gentamycin.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution.

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -30 mV.

  • Apply specific voltage protocols to elicit channel currents. For ClC-2, a typical protocol involves hyperpolarizing steps from a holding potential of -30 mV to potentials between -20 mV and -160 mV.

  • Record baseline currents in the absence of the toxin.

3. Toxin Application and Data Analysis:

  • Prepare stock solutions of synthetic this compound in the recording solution.

  • Apply this compound to the recording chamber at various concentrations.

  • Record currents after a steady-state level of inhibition is reached.

  • To determine the apparent KD, construct a dose-response curve by plotting the fractional inhibition of the current as a function of this compound concentration and fit the data with the Hill equation.

  • For cross-reactivity testing on other channels, apply a high concentration of this compound (e.g., 20 nM) and compare the currents before and after toxin application.

Whole-Cell Patch Clamp for Cross-Reactivity Analysis

This technique is used to record ion channel activity from mammalian cells.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 cells) in appropriate media.

  • Transiently or stably transfect the cells with the plasmid DNA encoding the ion channel of interest.

2. Electrophysiological Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • The standard intracellular solution for recording chloride currents contains (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • The standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of 0 mV and apply voltage steps to elicit channel currents.

3. Toxin Application and Data Analysis:

  • Dissolve this compound in the extracellular solution to the desired final concentrations.

  • Apply the toxin-containing solution to the cell using a perfusion system.

  • Record currents before and after toxin application.

  • Analyze the data to determine the extent of inhibition, if any.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed gating mechanism of the ClC-2 channel and the inhibitory action of this compound.

ClC_2_Gating_Mechanism ClC-2 Channel Gating Mechanism cluster_stimuli Activating Stimuli cluster_channel ClC-2 Channel Hyperpolarization Hyperpolarization ClosedState Closed State N-terminal 'ball' blocks the pore Hyperpolarization->ClosedState Conformational Change CellSwelling Cell Swelling CellSwelling->ClosedState Mechanical Stress Acidic_pH Acidic Extracellular pH Acidic_pH->ClosedState Protonation OpenState Open State 'Ball' is displaced, allowing Cl⁻ influx ClosedState->OpenState Gating Transition GaTx2_Inhibition_Workflow This compound Inhibition of ClC-2 cluster_interaction Molecular Interaction cluster_outcome Functional Outcome This compound This compound Toxin ClosedChannel ClC-2 (Closed State) This compound->ClosedChannel Preferential Binding StabilizedComplex This compound-ClC-2 Complex (Stabilized Closed State) ClosedChannel->StabilizedComplex Forms ActivationSlowed Channel Activation is Slowed StabilizedComplex->ActivationSlowed NoOpening Channel Opening is Prevented StabilizedComplex->NoOpening

References

A Guide to Orthogonal Validation of GaTx2 Effects on ClC-2 Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the inhibitory effects of the peptide toxin GaTx2 on the ClC-2 voltage-gated chloride channel. This compound is a highly potent and selective inhibitor of ClC-2, acting as a gating modifier rather than a simple pore blocker.[1][2][3] Validating its mechanism and effects through independent, complementary techniques is crucial for its use as a pharmacological tool and as a potential therapeutic lead.

The primary method for characterizing ion channel modulators like this compound is electrophysiology, which directly measures the functional output of the channel (ion current). Orthogonal methods are essential to corroborate these findings by assessing different aspects of the toxin-channel interaction, such as direct binding, downstream cellular consequences, and structural engagement. This guide compares electrophysiology with key orthogonal approaches, providing detailed experimental protocols and expected quantitative outcomes.

Comparison of Validation Methodologies

The following table summarizes the primary electrophysiological method and several proposed orthogonal methods for validating the effects of this compound on ClC-2.

Method Principle Key Parameters Measured This compound on ClC-2 (Expected/Reported) Advantages Disadvantages
Electrophysiology Measures ion flow through channels by controlling membrane voltage and recording resulting current.IC₅₀ / Kᴅ, On/Off rates (kₒₙ/kₒբբ), Voltage-dependence, Gating kinetics.Kᴅ: ~12-22 pM[2] kₒₙ: ~43 x 10⁶ M⁻¹s⁻¹[2] kₒբբ: ~0.0034 s⁻¹[2] Inhibition is voltage-dependent.[1]Gold standard for function; high temporal resolution; provides detailed mechanistic insights.Lower throughput; technically demanding; susceptible to artifacts from heterologous expression.
Binding Assay Directly measures the physical interaction between this compound and the ClC-2 channel protein.Dissociation constant (Kᴅ), Binding stoichiometry (n).Kᴅ: Expected in low pM range, corroborating electrophysiology data.Directly confirms physical interaction; independent of channel function; higher throughput possible.Requires purified protein or membrane preps; may not detect functional effects; radiolabeling can be complex.
Cell Volume Assay Measures changes in cell volume resulting from ion and water flux. ClC-2 is implicated in regulatory volume decrease.Rate and extent of Regulatory Volume Decrease (RVD).This compound is expected to inhibit or slow the rate of RVD in cells expressing ClC-2 following hypotonic challenge.Measures a physiological consequence of channel inhibition; cell-based and functional.Indirect measure of channel activity; can be influenced by other volume-regulating channels.
Computational Docking Predicts the binding pose and interaction interface between this compound and a structural model of ClC-2.Binding energy, Key interacting residues.This compound is expected to dock to an extracellular vestibule of ClC-2, similar to other inhibitors.Provides structural hypothesis for binding; guides mutagenesis studies; no wet lab required for initial screen.Predictive, not a direct measurement; accuracy depends on the quality of the structural models.
Site-Directed Mutagenesis Alters specific amino acid residues in the ClC-2 channel to identify those critical for this compound binding and effect.Change in this compound affinity (Kᴅ) or functional inhibition (IC₅₀).Mutations in the predicted extracellular binding site are expected to reduce or abolish this compound's inhibitory effect.Pinpoints critical residues for interaction; validates computational models; confirms mechanism.Requires robust functional or binding assay; can cause unintended structural perturbations.

I. Electrophysiology: The Primary Functional Validation

Electrophysiological recording is the definitive method for characterizing the functional effects of this compound on ClC-2 channels. Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp in mammalian cells are used.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
  • Expression: Inject cRNA encoding human ClC-2 into Xenopus laevis oocytes. Incubate for 2-4 days to allow for channel expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

  • Voltage Protocol: Clamp the oocyte at a holding potential where ClC-2 is deactivated (e.g., 0 mV). Apply hyperpolarizing voltage steps (e.g., to -100 mV for 1-2 seconds) to activate the ClC-2 channels, followed by a depolarizing step (e.g., to +40 mV) to record tail currents.[1] Pulses should be applied at intervals (e.g., every 15 seconds) to allow for recovery from inactivation.[1]

  • This compound Application: After establishing a stable baseline current, perfuse the chamber with the bath solution containing varying concentrations of this compound.

  • Data Acquisition: Record the current traces before, during, and after this compound application. Measure the steady-state current inhibition at the hyperpolarizing step.

  • Analysis: Construct a dose-response curve by plotting the fractional inhibition against the this compound concentration. Fit the curve with the Hill equation to determine the IC₅₀ or Kᴅ. Analyze the kinetics of current inhibition to determine on- and off-rates.

G cluster_workflow Electrophysiology Workflow prep Oocyte Preparation (ClC-2 cRNA injection) setup TEVC Setup (Impale with electrodes) prep->setup baseline Record Baseline Current (Apply voltage protocol) setup->baseline apply Apply this compound (Perfuse toxin solution) baseline->apply record Record Inhibited Current apply->record washout Washout Toxin record->washout analyze Data Analysis (Dose-response, Kinetics) washout->analyze

Workflow for electrophysiological validation of this compound.

II. Orthogonal Method 1: Direct Binding Assays

Directly measuring the binding of this compound to ClC-2 provides an independent confirmation of the physical interaction, decoupled from the complexities of channel gating.

Experimental Protocol: Radioligand Binding Assay (Competitive)
  • Radiolabeling: Synthesize or procure radiolabeled this compound (e.g., with ¹²⁵I).

  • Membrane Preparation: Homogenize cells or tissue expressing high levels of ClC-2 in a lysis buffer and prepare a membrane fraction by ultracentrifugation.

  • Assay Setup: In a 96-well plate, combine the ClC-2 membrane preparation, a fixed concentration of ¹²⁵I-GaTx2, and varying concentrations of unlabeled ("cold") this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free ¹²⁵I-GaTx2. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the bound radioactivity against the concentration of unlabeled this compound. Fit the data to a competition binding equation to determine the IC₅₀ of the unlabeled this compound, from which the Kᴅ can be calculated.

III. Orthogonal Method 2: Cell-Based Functional Assays

These assays measure the physiological consequences of ClC-2 inhibition in a cellular context, providing functional validation that is independent of direct current measurement.

Experimental Protocol: Cell Volume Assay (Calcein Self-Quenching)

ClC-2 channels are activated by cell swelling and contribute to the subsequent regulatory volume decrease (RVD) by mediating chloride efflux.[4] this compound should inhibit this process.

  • Cell Preparation: Culture cells endogenously or heterologously expressing ClC-2 on glass coverslips.

  • Dye Loading: Load the cells with a high concentration of calcein-AM (e.g., 2-5 µM). Intracellular esterases will cleave the AM group, trapping the fluorescent calcein inside. At high concentrations, calcein fluorescence is self-quenched.

  • Assay Setup: Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Hypotonic Challenge: Perfuse the cells with an isotonic buffer to establish a baseline fluorescence. Switch to a hypotonic buffer to induce cell swelling. Swelling increases cell volume, dilutes the intracellular calcein, and thus increases fluorescence (de-quenching).

  • RVD Measurement: As cells undergo RVD, they lose water, the intracellular calcein concentration increases, and fluorescence decreases due to self-quenching. Monitor and record the fluorescence intensity over time.

  • This compound Application: Repeat the experiment, but pre-incubate the cells with this compound before and during the hypotonic challenge.

  • Analysis: Compare the rate and extent of the fluorescence decrease (RVD phase) in the presence and absence of this compound. An inhibition of RVD by this compound will manifest as a slower or less complete return of fluorescence to the baseline.

G cluster_pathway ClC-2 Mediated Cell Volume Regulation Hypotonic Hypotonic Stress Swell Cell Swelling Hypotonic->Swell ClC2 ClC-2 Activation Swell->ClC2 Efflux Cl- Efflux ClC2->Efflux Water Water Efflux Efflux->Water RVD Regulatory Volume Decrease (RVD) Water->RVD This compound This compound This compound->ClC2 Inhibits

Signaling pathway of ClC-2 in cell volume regulation.

IV. Orthogonal Method 3: Computational and Mutagenesis Studies

These in silico and biochemical methods provide a powerful approach to generate and test hypotheses about the specific binding site of this compound on the ClC-2 channel, thereby validating the interaction at a molecular level. This approach has been successfully used to characterize the binding site of the small molecule ClC-2 inhibitor, AK-42.[5]

Experimental Protocol: Computational Docking & Site-Directed Mutagenesis
  • Model Generation: Obtain or generate a high-quality 3D homology model of the human ClC-2 channel, based on existing cryo-EM structures of related ClC channels. Obtain the 3D structure of this compound (e.g., from NMR or homology modeling).

  • Computational Docking: Use protein-protein docking software (e.g., RosettaDock, HADDOCK) to predict the most energetically favorable binding pose of this compound on the extracellular surface of the ClC-2 model.

  • Binding Site Identification: Analyze the top-ranked docking poses to identify a cluster of ClC-2 amino acid residues that form the putative binding interface with this compound.

  • Site-Directed Mutagenesis: For each key residue identified, generate a mutant ClC-2 construct where the native residue is replaced (e.g., with Alanine).

  • Functional Validation: Express the wild-type and mutant ClC-2 channels in an expression system (e.g., Xenopus oocytes) and perform electrophysiological recordings as described in Section I.

  • Analysis: Determine the IC₅₀ of this compound for each mutant channel. A significant increase in the IC₅₀ (i.e., a loss of potency) for a specific mutant indicates that the mutated residue is critical for this compound binding and/or its inhibitory action.

G cluster_logic Validation Logic: Docking & Mutagenesis model Generate 3D Models (ClC-2 & this compound) dock Perform Protein-Protein Docking Simulation model->dock predict Predict Binding Site (Key Residues) dock->predict mutate Create Point Mutations in ClC-2 Gene predict->mutate express Express Mutant Channels mutate->express test Test this compound Potency (Electrophysiology) express->test result Result Interpretation test->result validate Binding Site Validated result->validate IC₅₀ Increased invalidate Hypothesis Invalidated result->invalidate IC₅₀ Unchanged

Logical workflow for binding site validation.

Conclusion

While electrophysiology remains the gold standard for the functional characterization of this compound, a robust validation package should incorporate orthogonal methods. Direct binding assays confirm the physical interaction, cell-based functional assays demonstrate physiological relevance, and computational modeling coupled with mutagenesis elucidates the molecular determinants of the interaction. By employing a combination of these independent approaches, researchers can build a comprehensive and high-confidence profile of this compound's effects, strengthening its utility as a specific and powerful tool for studying ClC-2 channels.

References

A Comparative Guide to GaTx2 and Lubiprostone in ClC-2 Channel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the function and therapeutic potential of the ClC-2 chloride channel, understanding the precise actions of pharmacological modulators is paramount. This guide provides a detailed comparison of two prominent compounds associated with ClC-2: GaTx2 and lubiprostone. While both are used in ClC-2 research, they have fundamentally different mechanisms of action. This compound is a potent and specific inhibitor, whereas lubiprostone is a non-selective activator with a more complex pharmacological profile.

Core Functional Distinction: Inhibition vs. Activation

The primary takeaway for any researcher is that This compound and lubiprostone have opposing effects on the ClC-2 channel . This compound is a peptide toxin that acts as a high-affinity blocker, effectively silencing the channel.[1][2][3] In stark contrast, lubiprostone, a prostaglandin E1 derivative, is clinically used to activate chloride secretion in the intestine, though its direct and selective activation of ClC-2 is now understood to be part of a more complex mechanism.[4][5][6]

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key quantitative and qualitative differences between this compound and lubiprostone based on available experimental data.

FeatureThis compoundLubiprostone
Primary Action on ClC-2 Inhibitor / Blocker[1][2]Activator (part of a broader mechanism)[4][6]
Mechanism of Action Acts as a gating modifier, slowing channel activation and increasing the latency to first opening.[1][2]Activates ClC-2, but also stimulates CFTR and basolateral K+ channels via an EP4 receptor and cAMP-dependent pathway.[4][6]
Binding Affinity (KD) ~20 pM (voltage-dependent)[1][3]Not established for direct binding; functional activation is complex.
Effective Concentration Picomolar range for inhibition.[1][2]Nanomolar to micromolar range for stimulating ion transport. EC50 of 42.5 nM for increasing short-circuit current (Isc) in guinea pig small intestine.[7]
Selectivity Highly selective for ClC-2 over other ClC channels (ClC-0, ClC-1, ClC-3, ClC-4), CFTR, GABAC, CaCC, and Kv1.2.[8]Non-selective; activates multiple cAMP-gated ion channels, including CFTR. ClC-2 contributes only a minor part (~20%) to the overall secretory effect in T84 cells.[4][6]
Molecular Nature 3.2 kDa peptide toxin with 29 amino acids and three disulfide bonds.[9]Bicyclic fatty acid derived from prostaglandin E1.

Signaling Pathways and Mechanisms of Action

The mechanisms by which this compound and lubiprostone modulate ClC-2 are fundamentally different. This compound directly interacts with the channel as a gating modifier, while lubiprostone's effects are indirect and involve a signaling cascade.

GaTx2_Mechanism This compound This compound ClC2_closed ClC-2 (Closed State) This compound->ClC2_closed binds Inhibition Inhibition of Activation Gating ClC2_open ClC-2 (Open State) ClC2_closed->ClC2_open opens Hyperpolarization Hyperpolarization (Stimulus) Hyperpolarization->ClC2_closed activates Inhibition->ClC2_closed

Figure 1: this compound inhibits ClC-2 by binding to the closed state and slowing activation gating.

Lubiprostone_Mechanism cluster_cell Apical Membrane cluster_basolateral Basolateral Membrane Lubiprostone Lubiprostone EP4 EP4 Receptor Lubiprostone->EP4 activates AC Adenylyl Cyclase EP4->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ClC2 ClC-2 cAMP->ClC2 activates CFTR CFTR cAMP->CFTR activates K_channel K+ Channel cAMP->K_channel activates Cl_secretion Cl- Secretion ClC2->Cl_secretion CFTR->Cl_secretion

Figure 2: Lubiprostone's indirect and non-selective activation mechanism via the EP4 receptor and cAMP.

Experimental Protocols

The distinct nature of these compounds necessitates different experimental approaches for their study.

This compound Inhibition Studies: Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is ideal for characterizing the high-affinity inhibition of ClC-2 by this compound.

Methodology:

  • Preparation: ClC-2 channels are expressed in Xenopus laevis oocytes by injecting cRNA.

  • Recording: Oocytes are impaled with two microelectrodes (one for voltage clamping, one for current recording) and bathed in a recording solution.

  • Voltage Protocol: Channels are activated by applying hyperpolarizing voltage pulses (e.g., stepping from a holding potential of -30 mV to -100 mV).[10]

  • Toxin Application: After establishing a stable baseline current, this compound is applied to the bath solution at various concentrations (e.g., picomolar to nanomolar range).

  • Data Analysis: The inhibition of the chloride current is measured, and a dose-response curve is generated to calculate the dissociation constant (KD). The kinetics of onset and recovery from inhibition are also analyzed.[10]

TEVC_Workflow start Start: ClC-2 Expressing Oocyte impale Impale with Two Electrodes start->impale clamp Voltage Clamp at -30 mV impale->clamp pulse Apply Hyperpolarizing Pulse (e.g., to -100 mV) clamp->pulse record_base Record Baseline Cl- Current pulse->record_base record_inhib Record Inhibited Cl- Current pulse->record_inhib apply_this compound Apply this compound to Bath record_base->apply_this compound apply_this compound->pulse analyze Analyze Data (KD, Kinetics) record_inhib->analyze

Figure 3: Experimental workflow for assessing this compound inhibition of ClC-2 using TEVC.
Lubiprostone Activation Studies: Ussing Chamber

To measure the effect of lubiprostone on ion transport across an epithelial cell layer, the Ussing chamber is the gold standard.

Methodology:

  • Tissue/Cell Preparation: A monolayer of intestinal epithelial cells (e.g., T84) is grown on a permeable support, or a segment of animal intestinal tissue is excised.[4][11]

  • Mounting: The cell monolayer or tissue is mounted between the two halves of the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.[7][12]

  • Electrophysiology: The chamber is filled with physiological Ringer's solution. Voltage-sensing and current-passing electrodes measure the transepithelial voltage and allow for the calculation of the short-circuit current (Isc), a measure of net ion transport.[4][13]

  • Compound Application: After a stable baseline Isc is achieved, lubiprostone is added to the apical or basolateral chamber, typically in the nanomolar to micromolar concentration range.[7][11]

  • Data Analysis: The change in Isc (ΔIsc) is measured to quantify the stimulation of electrogenic chloride secretion. Inhibitors of other channels (like CFTRinh-172) can be used to dissect the contribution of different channels to the lubiprostone-induced current.[4]

Ussing_Chamber_Workflow start Start: Epithelial Monolayer (e.g., T84 cells) mount Mount Tissue in Ussing Chamber start->mount add_ringer Add Ringer's Solution to Both Sides mount->add_ringer measure_base Measure Baseline Short-Circuit Current (Isc) add_ringer->measure_base apply_lubi Apply Lubiprostone measure_base->apply_lubi measure_stim Measure Stimulated Isc apply_lubi->measure_stim analyze Analyze ΔIsc to Quantify Cl- Secretion measure_stim->analyze

Figure 4: Workflow for measuring lubiprostone-induced ion secretion using an Ussing chamber.

Conclusion for the Researcher

References

Confirming ClC-2 Expression: A Comparative Guide for Researchers Prior to GaTx2 Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the ClC-2 chloride channel, confirming its expression in the chosen experimental model is a critical first step before applying specific modulators like the potent and selective peptide inhibitor, GaTx2. This guide provides a comparative overview of common techniques to verify ClC-2 expression, complete with experimental protocols and data presentation formats to ensure robust and reliable results.

This compound is a high-affinity peptide toxin that specifically inhibits the ClC-2 chloride channel by acting as a gating modifier.[1][2] Its specificity makes it a powerful tool for elucidating the physiological roles of ClC-2.[1] However, the validity of any study using this compound is predicated on the confirmed presence of its target, the ClC-2 channel, in the cellular or tissue model being investigated.

Comparison of Methods for Confirming ClC-2 Expression

Several well-established techniques can be employed to confirm the expression of the ClC-2 channel at both the mRNA and protein levels. The choice of method will depend on the specific research question, available resources, and the desired level of detail.

Method Principle Information Provided Advantages Limitations
Western Blotting Immunoassay to detect specific proteins in a sample. Proteins are separated by size, transferred to a membrane, and probed with an antibody against ClC-2.Presence and relative abundance of the ClC-2 protein. Can also indicate the apparent molecular weight.Relatively inexpensive, widely used, and provides semi-quantitative data on protein levels.[3]Can be influenced by antibody specificity and may not provide information on the subcellular localization of the protein.
Immunofluorescence (IF) Uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell or tissue.Subcellular localization and distribution of the ClC-2 protein.Provides spatial information about protein expression. Can be used for co-localization studies with other proteins.Can be prone to artifacts and background noise. Quantification can be challenging.
Quantitative PCR (qPCR) Measures the amount of a specific mRNA transcript (in this case, for the CLCN2 gene) in a sample in real-time.Relative or absolute quantification of CLCN2 mRNA levels.Highly sensitive and specific. Provides quantitative data on gene expression.Does not confirm the presence of the functional protein, as mRNA levels do not always correlate with protein levels.
Patch-Clamp Electrophysiology Records ion channel activity by measuring the electrical currents flowing through a small patch of the cell membrane.Functional evidence of ClC-2 channel activity. Can characterize the biophysical properties of the channel currents.Provides direct evidence of functional ion channels. Allows for the study of channel gating and modulation.Technically demanding, requires specialized equipment, and can be low-throughput.

Experimental Protocols

Below are detailed protocols for the key experiments mentioned above.

Western Blotting for ClC-2 Detection

This protocol outlines the general steps for detecting ClC-2 protein in cell lysates.

1. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ClC-2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for ClC-2 Localization

This protocol describes the steps for visualizing ClC-2 in cultured cells.

1. Cell Preparation:

  • Grow cells on glass coverslips.

  • Wash cells with PBS.

2. Fixation and Permeabilization:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if the antibody targets an intracellular epitope).

3. Staining:

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody against ClC-2 in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope.

Quantitative PCR (qPCR) for CLCN2 Gene Expression

This protocol provides a general workflow for quantifying CLCN2 mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for CLCN2, and the cDNA template.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

3. Data Analysis:

  • Run the qPCR reaction in a real-time PCR machine.

  • Determine the cycle threshold (Ct) values for both CLCN2 and the housekeeping gene.

  • Calculate the relative expression of CLCN2 using the ΔΔCt method.

Patch-Clamp Recording of ClC-2 Currents

This protocol describes the whole-cell patch-clamp technique to record ClC-2 currents.

1. Cell Preparation and Solutions:

  • Prepare an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4) and an internal solution for the patch pipette (e.g., containing in mM: 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2).

  • Isolate or culture the cells of interest in a recording chamber on an inverted microscope.

2. Recording:

  • Pull a glass micropipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

  • Apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to +40 mV) to elicit ClC-2 currents, which are typically activated by hyperpolarization.[3]

3. Data Acquisition and Analysis:

  • Record the resulting currents using a patch-clamp amplifier and acquisition software.

  • Analyze the current-voltage relationship and other biophysical properties to confirm they are consistent with those of ClC-2.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming ClC-2 expression and the relationship between different experimental outcomes.

Experimental_Workflow cluster_mRNA mRNA Level cluster_Protein Protein Level cluster_Functional Functional Level cluster_Application This compound Application qPCR Quantitative PCR (qPCR) for CLCN2 gene WesternBlot Western Blot qPCR->WesternBlot Indicates gene is transcribed Immunofluorescence Immunofluorescence (IF) WesternBlot->Immunofluorescence Confirms protein presence PatchClamp Patch-Clamp Electrophysiology Immunofluorescence->PatchClamp Shows protein localization This compound Apply this compound PatchClamp->this compound Confirms functional channels

Caption: Experimental workflow for confirming ClC-2 expression.

Caption: Logical decision tree for ClC-2 expression confirmation.

References

The Untapped Potential of GaTx2: A Comparative Guide to Prospective Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GaTx2, a potent and highly specific peptide inhibitor of the ClC-2 chloride channel, presents a novel therapeutic avenue for a range of neurological and epithelial disorders.[1][2][3] While preclinical and clinical data on this compound in combination with other pharmacological agents are currently unavailable, its unique mechanism of action invites a theoretical exploration of its potential in synergistic therapeutic strategies. This guide provides a comparative framework for researchers, outlining the rationale and potential experimental designs for combining this compound with existing drugs for epilepsy, neuropathic pain, and inflammatory bowel disease.

This compound: A High-Affinity Blocker of ClC-2

This compound is a 3.2 kDa peptide toxin that exhibits exceptionally high affinity for ClC-2 chloride channels, with a dissociation constant (Kd) in the picomolar range, making it the most potent known inhibitor of any chloride channel.[1][2][4] Its mechanism involves slowing the activation of ClC-2 channels without blocking the open channel, suggesting it acts as a gating modifier.[1][4] this compound is highly selective for ClC-2 over other ClC channels and major classes of chloride and potassium channels, minimizing the potential for off-target effects.[1][2][5]

ClC-2 channels are voltage-gated and contribute to the regulation of intracellular chloride concentration, which is crucial for maintaining the reversal potential for GABAergic neurotransmission and for transepithelial ion transport.[6][7] Dysregulation of ClC-2 function has been implicated in several pathologies, including epilepsy, leukoencephalopathy, and retinal and testicular degeneration.[7][8][9]

Potential Combination Therapies: A Disease-Centric Approach

Given the fundamental role of ClC-2 in cellular excitability and ion transport, combining this compound with agents that act on complementary pathways could offer enhanced efficacy and potentially overcome resistance to monotherapies.

Epilepsy

Mutations in the CLCN2 gene have been associated with certain forms of epilepsy.[8] The proposed mechanism involves altered chloride gradients that can lead to a depolarizing, rather than hyperpolarizing, effect of GABA, a major inhibitory neurotransmitter. By inhibiting ClC-2, this compound could help restore the inhibitory action of GABA.

Potential Combination Partners:

A logical approach would be to combine this compound with drugs that enhance GABAergic inhibition through different mechanisms or that reduce neuronal excitability via alternative pathways.

Agent ClassMechanism of ActionRationale for Combination with this compound
This compound Selective Blocker of ClC-2 Chloride Channels Restores the hyperpolarizing effect of GABA by modulating intracellular chloride concentration.
Benzodiazepines (e.g., Diazepam, Lorazepam)Positive allosteric modulators of GABA-A receptors, increasing the frequency of channel opening.[10]Synergistic enhancement of GABAergic inhibition. This compound addresses the chloride gradient while benzodiazepines enhance the receptor's response to GABA.
Barbiturates (e.g., Phenobarbital)Positive allosteric modulators of GABA-A receptors, increasing the duration of channel opening.[10][11]Similar to benzodiazepines, provides a complementary mechanism to boost GABAergic signaling.
Sodium Channel Blockers (e.g., Carbamazepine, Lamotrigine)Inhibit voltage-gated sodium channels, reducing high-frequency neuronal firing.[10][12]Dual approach to reduce neuronal hyperexcitability by targeting both inhibitory (via this compound-GABA pathway) and excitatory mechanisms.
Neuropathic Pain

While a direct link between ClC-2 and neuropathic pain is less established, the role of chloride homeostasis in spinal pain processing suggests a potential therapeutic target. Maladaptive changes in chloride gradients in dorsal horn neurons can contribute to the transition from acute to chronic pain.

Potential Combination Partners:

Combining this compound with first-line treatments for neuropathic pain could offer a multi-pronged approach to pain management.

Agent ClassMechanism of ActionRationale for Combination with this compound
This compound Selective Blocker of ClC-2 Chloride Channels Potentially normalizes chloride gradients in spinal neurons, restoring inhibitory signaling.
Gabapentinoids (e.g., Gabapentin, Pregabalin)Bind to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[13][14][15]Complementary mechanisms to reduce neuronal excitability in pain pathways.
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline)Inhibit the reuptake of serotonin and norepinephrine; also block sodium channels and NMDA receptors.[16][17]Multi-target approach where this compound could specifically address the chloride-mediated component of central sensitization.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine)Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.[15]Combination could potentiate overall inhibitory tone in the central nervous system.
Inflammatory Bowel Disease (IBD)

ClC-2 channels are expressed in the gastrointestinal tract and are involved in epithelial fluid secretion.[7] While the precise role of ClC-2 in IBD is still under investigation, modulating ion and fluid transport across the intestinal barrier is a relevant therapeutic strategy.

Potential Combination Partners:

Pairing this compound with anti-inflammatory agents could address both the epithelial dysfunction and the underlying inflammation in IBD.

Agent ClassMechanism of ActionRationale for Combination with this compound
This compound Selective Blocker of ClC-2 Chloride Channels Modulates intestinal fluid secretion, potentially impacting barrier function and the inflammatory microenvironment.
Aminosalicylates (5-ASA) (e.g., Mesalamine)Inhibit the production of inflammatory mediators like prostaglandins and leukotrienes.[18][19]Addresses both epithelial function (this compound) and mucosal inflammation (5-ASA).
Anti-TNF Biologics (e.g., Infliximab, Adalimumab)Neutralize the pro-inflammatory cytokine TNF-α.[19][20][21]A combination could offer a novel mechanism to improve mucosal healing by targeting both ion transport and a key inflammatory pathway.
JAK Inhibitors (e.g., Tofacitinib)Inhibit Janus kinases, blocking the signaling of multiple pro-inflammatory cytokines.[19]Broad anti-inflammatory action combined with the specific effect of this compound on epithelial cell function.

Experimental Protocols: A Roadmap for Investigation

The following are proposed high-level experimental protocols to evaluate the efficacy of this compound in combination with other pharmacological agents.

In Vitro Electrophysiology
  • Objective: To determine the synergistic or additive effects of this compound and a partner drug on neuronal firing and synaptic transmission.

  • Methodology:

    • Prepare acute brain slices from a relevant animal model of epilepsy or neuropathic pain.

    • Perform whole-cell patch-clamp recordings from identified neurons (e.g., hippocampal pyramidal neurons, spinal dorsal horn neurons).

    • Establish a baseline of spontaneous or evoked synaptic activity.

    • Apply this compound alone, the partner drug alone, and the combination of both agents.

    • Measure changes in firing frequency, postsynaptic current amplitude and frequency, and the reversal potential of GABAergic currents.

Animal Models of Disease
  • Objective: To assess the in vivo efficacy of combination therapy on disease-specific behavioral and physiological outcomes.

  • Methodology:

    • Utilize established animal models (e.g., pentylenetetrazol-induced seizures for epilepsy, chronic constriction injury for neuropathic pain, dextran sulfate sodium-induced colitis for IBD).

    • Divide animals into four groups: vehicle control, this compound alone, partner drug alone, and this compound + partner drug.

    • Administer treatments systemically or via targeted delivery.

    • Evaluate relevant endpoints:

      • Epilepsy: Seizure score, latency to seizure onset, electroencephalogram (EEG) recordings.

      • Neuropathic Pain: Mechanical allodynia, thermal hyperalgesia.

      • IBD: Disease activity index (weight loss, stool consistency, bleeding), colon length, histological scoring of inflammation.

Visualizing the Potential: Signaling Pathways and Workflows

GaTx2_Epilepsy_Pathway cluster_GABA GABAergic Synapse cluster_Neuron Postsynaptic Neuron cluster_Combo Combination Partner GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound ClC2 ClC-2 Channel This compound->ClC2 Inhibits Chloride_Gradient Maintains High Intracellular Cl- ClC2->Chloride_Gradient Dysfunctional Chloride_Gradient->Chloride_Influx Reduces Influx Benzo Benzodiazepine Benzo->GABA_Receptor Enhances Binding

Experimental_Workflow start Animal Model of Disease (e.g., Neuropathic Pain) groups Randomize into 4 Groups: 1. Vehicle 2. This compound 3. Partner Drug 4. Combination start->groups treatment Chronic Treatment Administration groups->treatment behavior Behavioral Testing (e.g., von Frey filaments) treatment->behavior tissue Tissue Collection (Spinal Cord, DRG) behavior->tissue analysis Molecular & Histological Analysis (e.g., IHC, Western Blot) tissue->analysis results Comparative Data Analysis analysis->results

Conclusion

While the exploration of this compound in combination therapies remains a frontier, its high specificity and potent activity against a fundamental ion channel make it a compelling candidate for synergistic drug development. The theoretical frameworks and experimental outlines presented in this guide are intended to stimulate further research into the untapped potential of this compound. By combining this novel peptide with existing pharmacological agents, it may be possible to develop more effective and durable treatments for a range of challenging diseases. Further preclinical investigation is warranted to translate these concepts into tangible therapeutic advancements.

References

Safety Operating Guide

Proper Disposal Procedures for GaTx2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING PROTOCOLS

Before initiating any disposal procedure for GaTx2, a potent peptide toxin inhibitor of ClC-2 channels, it is imperative to adhere to standard laboratory safety practices.[1] All personnel must consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, the substance should be treated as a hazardous chemical.[1]

The following Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]

  • Lab Coat: A buttoned lab coat is required to protect against contamination of personal clothing.[1]

Quantitative Data for Chemical Decontamination of Peptide Toxins

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide toxins like this compound. The selection of the appropriate method should be based on the nature of the waste and institutional guidelines.

Decontamination ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[1][2]20-60 minutes.[1]Effective for many peptides, but may be corrosive to some surfaces.[1]
Enzymatic Detergent Typically a 1% (m/v) solution.[1][3]Varies by product; follow manufacturer's instructions.[1]Good for cleaning labware; may require subsequent disinfection.[1][3]
Strong Acid/Base 1 M HCl or 1 M NaOH.[1]Minimum 30 minutes.[1]Highly effective but requires a neutralization step before disposal.[1]

Step-by-Step Disposal Procedures for this compound

The proper disposal method for this compound depends on whether the waste is in liquid or solid form. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations.[4]

Liquid Waste Disposal

A step-by-step workflow for the disposal of liquid this compound waste is outlined below.

G cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood select_reagent Select Inactivation Reagent (e.g., 10% Bleach, 1M NaOH) prepare_solution Prepare Inactivation Solution select_reagent->prepare_solution add_waste Add this compound Waste to Inactivation Solution (1:10 ratio) prepare_solution->add_waste incubate Incubate for Recommended Contact Time add_waste->incubate neutralize Neutralize if Using Strong Acid/Base (pH 5.5-9.0) incubate->neutralize verify Verify with EHS for Drain Disposal Permission neutralize->verify drain_disposal Dispose Down Drain with Copious Amounts of Water verify->drain_disposal

This compound Liquid Waste Disposal Workflow
Detailed Experimental Protocol for Chemical Inactivation of Liquid this compound Waste

  • Select an Inactivation Reagent: Choose a suitable and effective reagent for peptide inactivation. Common choices include a 10% bleach solution (providing a final sodium hypochlorite concentration of 0.5-1.0%), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[1] For cleaning contaminated labware, enzymatic detergents are also an option.[1][3]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the this compound Waste: Cautiously add the liquid this compound waste to the inactivation solution. A commonly used ratio is 1 part waste to 10 parts inactivation solution.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to stand for the recommended contact time to ensure complete inactivation (see table above).

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[1] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[1] Crucially, always verify with your institution's EHS department before proceeding with drain disposal. [1]

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be managed as hazardous waste.[1]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Empty this compound containers should be thoroughly rinsed with an appropriate solvent (e.g., water). The rinsate should be collected and treated as chemical waste. After rinsing, the label should be defaced or removed before disposing of the container in accordance with institutional guidelines.[4]

Spill Cleanup

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don gloves, a lab coat, and eye protection.

  • Contain and Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris into a sealed container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous chemical waste.[4]

  • Decontaminate the Area: Clean the spill area with soap and water, followed by a suitable decontamination solution as described above.

References

Personal protective equipment for handling GaTx2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GaTx2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective peptide blocker of the ClC-2 chloride channel. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

This compound, isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a powerful pharmacological tool for studying ClC-2 structure and function.[1][2] While specific toxicity data for this compound is not extensively documented, its nature as a potent peptide toxin necessitates stringent handling protocols.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight ~3191.25 Da[1]
Apparent Kd ~20 pM[1][3]
Appearance White lyophilized solid[1]
Solubility Water and saline buffer[1]
Amino Acid Sequence Val-Ser-Cys-Glu-Asp-Cys-Pro-Asp-His-Cys-Ser-Thr-Gln-Lys-Ala-Arg-Ala-Lys-Cys-Asp-Asn-Asp-Lys-Cys-Val-Cys-Glu-Pro-Ile-OH[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all experimental procedures involving this compound. The following PPE is mandatory for all personnel handling the toxin.

PPE CategoryRequired EquipmentRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant splash hazard.Protects against accidental splashes of this compound solutions and airborne particles of the lyophilized powder.
Hand Protection Double-gloving with nitrile gloves.Provides a primary and secondary barrier against skin contact. Gloves must be changed immediately if contaminated, torn, or punctured.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator or higher.Required when handling the lyophilized powder to prevent inhalation. May be necessary for procedures that could generate aerosols of the solution, based on risk assessment.
General Attire Long pants and closed-toe shoes.Standard laboratory practice to protect against spills and other physical hazards.

Operational Plan: Handling and Storage

All work with this compound must be performed in a designated and clearly labeled area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure risk.[4][5][6]

Handling Lyophilized this compound
  • Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing : If weighing is necessary, perform this task within a chemical fume hood or a glove box to contain any airborne particles.[4] Use "static-free" gloves if available to minimize the dispersal of the powder.[4]

  • Reconstitution : Reconstitute the entire vial at once, if possible, by injecting the solvent through the septum.[5] This minimizes the risk of generating airborne powder.

Handling Solubilized this compound
  • Containment : All handling of this compound solutions should be performed within a chemical fume hood or a Class II biological safety cabinet.

  • Sharps : Use needle-locking syringes and dispose of all sharps in a designated sharps container immediately after use to prevent accidental needlesticks.[6]

  • Transport : When transporting this compound solutions outside of the designated handling area, use sealed, leak-proof secondary containers.[5]

Storage
  • Lyophilized Powder : Store at -20°C or below in a tightly sealed container, protected from light.[7]

  • Solutions : For short-term storage, keep solutions at 4°C. For long-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste : All contaminated solid waste, including pipette tips, gloves, and vials, must be collected in a designated hazardous waste bag and autoclaved before disposal.[9]

  • Decontamination : Decontaminate all work surfaces and equipment with a 10% bleach solution followed by a 70% ethanol rinse. Ensure a sufficient contact time for the bleach solution (at least 10 minutes).

  • Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[10][11]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move the individual to fresh air immediately.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.

  • Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.

Spills
  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Contain : If safe to do so, contain the spill with absorbent materials.

  • Decontaminate : Wearing appropriate PPE, decontaminate the spill area with a 10% bleach solution, allowing for a 10-minute contact time, followed by a 70% ethanol rinse.

  • Dispose : Collect all cleanup materials in a hazardous waste container for proper disposal.

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol.

G Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_toxin Equilibrate Lyophilized Toxin prep_area->prep_toxin handling_weigh Weigh Powder (in hood) prep_toxin->handling_weigh Proceed to Handling handling_reconstitute Reconstitute Toxin handling_weigh->handling_reconstitute handling_use Perform Experiment handling_reconstitute->handling_use cleanup_decon Decontaminate Surfaces & Equipment handling_use->cleanup_decon Experiment Complete cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

G Figure 2: Emergency Response Protocol for this compound Exposure cluster_response Immediate Actions exposure Exposure Event skin Skin Contact: Wash with soap & water for 15 min. exposure->skin eye Eye Contact: Flush with water for 15 min. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth with water. exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical report Report Incident to Supervisor medical->report

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.